molecular formula C9H6F4O2 B1407769 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid CAS No. 1706435-08-6

2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid

Cat. No.: B1407769
CAS No.: 1706435-08-6
M. Wt: 222.14 g/mol
InChI Key: GJIOQLSHHHOUPD-UHFFFAOYSA-N
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Description

2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid is a useful research compound. Its molecular formula is C9H6F4O2 and its molecular weight is 222.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-fluoro-5-methyl-3-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c1-4-2-5(8(14)15)7(10)6(3-4)9(11,12)13/h2-3H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIOQLSHHHOUPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C(F)(F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Strategic Utilization of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid (CAS 1706435-08-6) , a specialized building block used in the synthesis of advanced pharmaceutical candidates.

CAS: 1706435-08-6 Formula:


Molecular Weight:  222.14  g/mol
Role:  Metabolic Blocking Scaffold & Lipophilic Linker

Executive Summary & Structural Logic

In modern medicinal chemistry, This compound represents a "privileged substructure" for optimizing drug-like properties. Unlike simple benzoic acids, this trisubstituted scaffold offers a unique combination of steric bulk, metabolic stability, and electronic modulation.

The "Penta-Substituted" Strategy

This compound is rarely the final active pharmaceutical ingredient (API); rather, it is the anchor used to construct the "Left-Hand Side" (LHS) of kinase inhibitors, ROR


 modulators, and GPCR antagonists.
  • C2-Fluorine: Provides a dipole moment shift and potential intramolecular hydrogen bonding with the amide NH (if coupled), locking the conformation (the "Fluorine Effect").

  • C3-Trifluoromethyl: A bulky, lipophilic group that fills hydrophobic pockets (e.g., the ATP binding site back-pocket) and prevents metabolic oxidation at the ortho-position.

  • C5-Methyl: A critical "metabolic block." In many phenyl rings, the para-position (relative to the acid/amide) is a "soft spot" for CYP450 oxidation. The C5-methyl (para to the C2-F) sterically and electronically impedes this degradation.

Physiochemical Profile (In Silico & Observed)

The following data aggregates calculated (cLogP) and analog-based observed properties to guide formulation and synthesis.

PropertyValue / DescriptionImplication for Synthesis
Appearance Off-white to pale yellow crystalline solidEasy to handle; non-hygroscopic.
Predicted pKa ~3.2 - 3.5Stronger acid than benzoic acid (pKa 4.2) due to electron-withdrawing

and

.
cLogP ~2.8Moderately lipophilic; requires organic solvents (DCM, THF) for reaction.
H-Bond Donors 1 (COOH)Primary handle for derivatization.
Rotatable Bonds 1 (C-COOH)Restricted rotation likely due to ortho-F/CF3 clash.

Synthetic Retrosynthesis & Manufacturing

To ensure supply chain security, researchers must understand how this molecule is constructed.[1] There are two primary routes: Oxidative Degradation (Industrial) and Directed Lithiation (Lab Scale).

Route A: The Toluene Oxidation (Scalable)

The most cost-effective route for kilogram-scale production involves the oxidation of the corresponding toluene precursor.

  • Precursor: 2-Fluoro-1,5-dimethyl-3-(trifluoromethyl)benzene.

  • Reagent:

    
     (aqueous pyridine) or 
    
    
    
    catalyzed aerobic oxidation.
  • Selectivity: The oxidation of the methyl group ortho to the fluorine is electronically favored over the meta methyl due to the inductive effect of the fluorine atom, though isomer separation is often required.

Route B: Halogen-Lithium Exchange (Precision)

For high-purity lab-scale synthesis, a "bottom-up" approach is preferred to avoid isomer mixtures.

  • Starting Material: 1-Bromo-2-fluoro-5-methyl-3-(trifluoromethyl)benzene.

  • Reagent:

    
    -Butyllithium (
    
    
    
    -BuLi) at -78°C.
  • Quench: Dry

    
     gas or dry ice.
    
Visualizing the Synthetic Logic

Retrosynthesis Target Target: this compound (CAS 1706435-08-6) Toluene Precursor A: Toluene Derivative (2-Fluoro-1,5-dimethyl-3-CF3-benzene) Oxidation Reaction: KMnO4 Oxidation Toluene->Oxidation Oxidation->Target Industrial Route Bromide Precursor B: Aryl Bromide (1-Bromo-2-fluoro-5-methyl-3-CF3-benzene) Lithiation Reaction: n-BuLi / CO2 Bromide->Lithiation Lithiation->Target Lab Route (High Purity)

Figure 1: Retrosynthetic disconnection showing the two primary pathways to the target scaffold.

Reaction Engineering: Amide Coupling Protocols

The primary application of CAS 1706435-08-6 is coupling with amines to form amide bonds. However, the ortho-substitution pattern (2-F, 3-


) creates significant steric hindrance around the carboxylic acid. Standard coupling conditions often fail or result in low yields.
The Challenge: Steric Shielding

The


 group is bulky (comparable to an isopropyl group). Located at the 3-position, it forces the carboxylic acid out of planarity. While this prevents racemization in some chiral drugs, it also slows down the nucleophilic attack of the amine.
Recommended Protocol: The Acid Chloride Method

For hindered substrates, converting the acid to an acid chloride is more reliable than using carbodiimides (EDC/NHS) or uronium salts (HATU), which form bulky active ester intermediates that may be too crowded to react.

Step-by-Step Methodology

Reagents:

  • Substrate: 1.0 eq CAS 1706435-08-6

  • Reagent: Oxalyl Chloride (1.5 eq)

  • Catalyst: DMF (2-3 drops)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Coupling Partner: Target Amine (1.1 eq) + DIPEA (3.0 eq)

Procedure:

  • Activation: Dissolve the benzoic acid in anhydrous DCM under

    
     atmosphere.
    
  • Catalysis: Add catalytic DMF (essential for forming the Vilsmeier-Haack intermediate).

  • Chlorination: Add Oxalyl Chloride dropwise at 0°C. Allow to warm to Room Temperature (RT) and stir for 2 hours until gas evolution (

    
    , 
    
    
    
    ) ceases.
  • Concentration: Evaporate the solvent in vacuo to remove excess oxalyl chloride. (Do not skip: excess reagent will react with your amine).

  • Coupling: Redissolve the crude acid chloride in DCM. Add the amine and DIPEA at 0°C.

  • Monitoring: Monitor by LC-MS. The reaction usually completes within 1-4 hours.

Alternative: HATU Coupling (For Acid-Sensitive Amines)

If the amine cannot tolerate the HCl generated in the acid chloride method, use HATU with prolonged reaction times.

  • Solvent: DMF (Polar aprotic is required to stabilize the transition state).

  • Temperature: 50°C - 60°C (Heat is often necessary to overcome the steric barrier of the

    
     group).
    

Medicinal Chemistry Applications

Modulating Lipophilicity (LogD)

Incorporating this moiety increases the LogD of a molecule significantly.

  • Mechanism: The

    
     and Methyl groups are hydrophobic.
    
  • Benefit: Improves Blood-Brain Barrier (BBB) penetration for CNS targets.

  • Risk: excessive lipophilicity can lead to high plasma protein binding (PPB).

Metabolic Stability (The "Soft Spot" Block)

In a standard benzoic acid derivative, the position para to the amide linkage (C5) is electronically activated for hydroxylation by CYP450 enzymes.

  • Solution: The 5-methyl group in CAS 1706435-08-6 effectively blocks this metabolic hotspot, significantly extending the half-life (

    
    ) of the drug candidate.
    
Workflow Visualization: Optimization Cycle

MedChem Start Lead Compound (Unstable/Low Potency) Design Design Strategy: Incorporate CAS 1706435-08-6 Start->Design Synthesis Synthesis: Amide Coupling Design->Synthesis Testing Assay: Microsomal Stability (HLM) Synthesis->Testing Testing->Design Failure (Iterate) Result Outcome: Blocked Metabolic Hotspot Increased t1/2 Testing->Result Success

Figure 2: The iterative cycle of using this scaffold to solve metabolic instability issues in drug discovery.

Safety & Handling (EHS)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]

  • Storage: Store at room temperature (15-25°C) in a tightly sealed container.

  • Incompatibility: Strong oxidizing agents and strong bases.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2775584, 2-Methyl-3-(trifluoromethyl)benzoic acid (Analog Reference). Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[3] (Contextual grounding for Fluorine/CF3 effects).

  • Purser, S., et al. (2008).Fluorine in medicinal chemistry. Chemical Society Reviews. (Mechanistic reference for metabolic blocking).

Sources

An In-depth Technical Guide to 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthetic utility, and strategic importance of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid (CAS 1706435-08-6). As a highly functionalized aromatic scaffold, this compound serves as a valuable building block in medicinal chemistry and materials science.

Introduction: A Multifunctional Building Block

This compound is a synthetic aromatic carboxylic acid distinguished by a unique substitution pattern on the benzene ring. The strategic placement of a fluorine atom, a methyl group, and a trifluoromethyl (CF₃) group creates a molecule with tailored electronic and steric properties. This distinct arrangement makes it a sought-after intermediate in the design of novel pharmaceuticals and advanced materials.[1]

The incorporation of fluorine-containing motifs is a cornerstone of modern drug discovery, valued for its ability to enhance critical properties such as metabolic stability, membrane permeability, and binding affinity.[2] The substituents on this benzoic acid derivative each contribute to its utility:

  • Trifluoromethyl Group (-CF₃): This strongly electron-withdrawing and highly lipophilic group can significantly improve a drug candidate's ability to cross cell membranes, enhance binding to target proteins, and block metabolic degradation at its position of attachment.[1]

  • Fluoro Group (-F): As the most electronegative element, fluorine modulates the acidity (pKa) of the carboxylic acid, forms strong bonds that resist metabolic cleavage, and can fine-tune interactions with biological targets.[3]

  • Methyl Group (-CH₃): This small, hydrophobic group can provide essential steric bulk to orient a molecule within a binding pocket or participate in favorable hydrophobic interactions.

This guide will elucidate the physicochemical properties, reactivity, and practical applications of this compound, providing a foundational resource for its use in research and development.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogs.

Core Physicochemical Properties

The key identifiers and calculated properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound-
CAS Number 1706435-08-6[4]
Molecular Formula C₉H₆F₄O₂-
Molecular Weight 222.14 g/mol Calculated
Appearance Expected to be a white to off-white solidInferred from analogs[5]
pKa Estimated ~3.0 - 3.5Inferred[3][6]
Solubility Poorly soluble in cold water; soluble in hot water and organic solvents like alcohols, ethers, and acetone.Inferred from analogs[7]

The acidity of the carboxylic acid is enhanced (pKa is lowered) compared to benzoic acid (pKa ≈ 4.2) due to the strong inductive electron-withdrawing effects of the ortho-fluoro and meta-trifluoromethyl substituents.[3][8]

Anticipated Spectroscopic Signatures

A detailed spectroscopic analysis is essential for structure verification and quality control. Based on the molecular structure, the following Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics are expected.

  • ¹H NMR: The spectrum would feature two distinct signals in the aromatic region, corresponding to the two protons on the ring. A singlet in the aliphatic region would correspond to the methyl group protons.

  • ¹³C NMR: The spectrum would show nine distinct carbon signals, including the carboxylic acid carbon, six aromatic carbons, and the methyl carbon. The carbon of the CF₃ group would appear as a characteristic quartet due to coupling with the three fluorine atoms.

  • ¹⁹F NMR: This is a powerful tool for fluorinated compounds.[9] Two distinct signals are expected: one for the single fluorine atom attached to the ring and another for the trifluoromethyl group. The relative chemical shifts provide unambiguous confirmation of the fluorine environments.[10][11]

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 222.14, confirming the molecular weight. Fragmentation patterns would likely involve the loss of -OH, -COOH, and potentially cleavage related to the trifluoromethyl group.

Reactivity and Synthetic Applications

The primary utility of this compound lies in its function as a versatile synthetic intermediate. Its reactivity is dominated by the carboxylic acid group and the substituted aromatic ring.

Influence of Substituents on Reactivity

The electronic nature of the ring is complex. The -F and -CF₃ groups are strongly deactivating (electron-withdrawing), making the ring less susceptible to electrophilic aromatic substitution.[8] Conversely, the -CH₃ group is weakly activating. The positions for any potential substitution reactions are directed by the combined influence of these groups. However, the most synthetically valuable transformations involve the carboxylic acid.

Key Synthetic Transformations: Amide Bond Formation

In drug development, the most common application of this molecule is in the synthesis of amides. The carboxylic acid can be readily coupled with a wide range of primary or secondary amines to form complex bioactive molecules. This reaction is a cornerstone of medicinal chemistry, allowing for the modular assembly of drug candidates.[12]

A typical workflow for this transformation is illustrated below.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Acyl Substitution Start 2-Fluoro-5-methyl-3- (trifluoromethyl)benzoic acid AcylChloride Acyl Chloride Intermediate Start->AcylChloride  SOCl₂ or (COCl)₂ Product Target Amide Product AcylChloride->Product  Pyridine or Et₃N (Base) Amine Primary or Secondary Amine (R-NH₂) Amine->Product G cluster_scaffold Molecular Scaffold cluster_features Key Structural Features cluster_properties Physicochemical & PK Properties Scaffold 2-Fluoro-5-methyl-3- (trifluoromethyl)benzoic acid CF3 Trifluoromethyl (-CF₃) F Fluoro (-F) COOH Carboxylic Acid (-COOH) Lipophilicity ↑ Lipophilicity ↑ Membrane Permeability CF3->Lipophilicity Strongly Lipophilic Metabolism ↓ Metabolic Rate ↑ Half-life CF3->Metabolism Blocks Oxidation F->Metabolism C-F bond strength Binding ↔ Modulated Acidity (pKa) ↑ Binding Affinity F->Binding Modulates Electronics Handle Synthetic Handle for Amide Library Synthesis COOH->Handle Versatile Reactivity

Sources

An In-Depth Technical Guide to 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid is a substituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core with fluoro, methyl, and trifluoromethyl groups at specific positions on the benzene ring. These substitutions significantly influence the molecule's physicochemical properties, such as its acidity, lipophilicity, and metabolic stability. This guide provides a comprehensive overview of its molecular characteristics, including its chemical formula and molecular weight, which are fundamental parameters for any research or application involving this compound.

Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These values are essential for stoichiometric calculations, solution preparation, and analytical characterizations.

PropertyValueSource
CAS Number 1706435-08-6[1]
Molecular Formula C₉H₆F₄O₂Derived from structure
Molecular Weight 222.14 g/mol Calculated from formula

The molecular formula, C₉H₆F₄O₂, indicates the presence of nine carbon atoms, six hydrogen atoms, four fluorine atoms (one from the fluoro group and three from the trifluoromethyl group), and two oxygen atoms. The molecular weight is a critical parameter for converting between mass and moles, which is a daily necessity in a laboratory setting.

Structural Elucidation and Key Features

The structural arrangement of this compound is key to its chemical behavior.

Caption: 2D structure of this compound.

The molecule's functionality is primarily dictated by the carboxylic acid group, which can participate in acid-base reactions and form esters, amides, and other derivatives. The electron-withdrawing nature of the fluorine and trifluoromethyl groups increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid. The methyl group, being electron-donating, has a counteracting but less pronounced effect. The interplay of these substituents also governs the molecule's reactivity in electrophilic aromatic substitution reactions and its potential interactions with biological targets.

Synthesis and Reactivity

While a detailed synthesis protocol is beyond the scope of this guide, this compound is typically synthesized through multi-step organic reactions. The starting materials would likely be simpler, commercially available benzene derivatives that are sequentially functionalized with the desired groups.

The reactivity of this compound is centered around the carboxylic acid group and the aromatic ring.

  • Carboxylic Acid Reactions: Standard reactions of carboxylic acids, such as esterification, amide bond formation, and reduction, can be performed.

  • Aromatic Ring Reactions: The directing effects of the existing substituents will influence the position of any further substitution on the aromatic ring. The strong deactivating effect of the trifluoromethyl and fluoro groups, combined with the activating effect of the methyl group, presents a complex substitution pattern.

Applications in Research and Development

Substituted benzoic acids are important building blocks in medicinal chemistry and materials science. The specific combination of fluoro, methyl, and trifluoromethyl groups in this compound makes it a valuable intermediate for the synthesis of:

  • Active Pharmaceutical Ingredients (APIs): The trifluoromethyl group is often incorporated into drug candidates to enhance metabolic stability and cell membrane permeability. The fluoro and methyl groups can be used to fine-tune the electronic properties and steric profile of a molecule to optimize its binding to a biological target.

  • Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine-containing groups can enhance the efficacy and selectivity of herbicides, insecticides, and fungicides.

  • Advanced Materials: This compound could serve as a monomer or a precursor for polymers with specialized properties, such as enhanced thermal stability or specific optical characteristics.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on toxicity, handling, and disposal.

Conclusion

This compound, with a molecular formula of C₉H₆F₄O₂ and a molecular weight of 222.14 g/mol , is a fluorinated aromatic compound with significant potential in various fields of chemical research and development. Its unique substitution pattern provides a versatile platform for the synthesis of novel molecules with tailored properties. A thorough understanding of its fundamental characteristics is paramount for its effective application.

References

  • PubChem. (n.d.). 2-(Trifluoromethyl)benzoic acid. Retrieved February 12, 2026, from [Link]

  • PubChem. (n.d.). 2-Methyl-3-(trifluoromethyl)benzoic acid. Retrieved February 12, 2026, from [Link]

Sources

Solubility data for 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Determination and Analysis of the Solubility of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic Acid in Organic Solvents

Abstract

Introduction: The Critical Role of Solubility Data

This compound is a complex aromatic carboxylic acid. Its structural motifs, including a fluorinated and trifluoromethylated phenyl ring, suggest its potential as an intermediate or a candidate in medicinal chemistry and materials science. The solubility of this compound is a fundamental property that dictates its processability and potential applications. For instance, in pharmaceutical development, poor aqueous solubility can hinder a drug's bioavailability, while solubility in organic solvents is crucial for crystallization, purification, and the preparation of amorphous solid dispersions.[1][2]

This guide is designed for researchers, chemists, and formulation scientists, providing a first-principles approach to systematically measure, analyze, and model the solubility of this compound in a range of common organic solvents.

Physicochemical Characterization of the Solute

A thorough understanding of the solute's properties is paramount before embarking on solubility studies. These properties influence the dissolution process and the choice of analytical methods.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₆F₄O₂N/A
Molecular Weight 222.14 g/mol N/A
Melting Point 100-103 °CSigma-Aldrich
Appearance White to off-white solidN/A
Qualitative Solubility Slightly soluble in Chloroform, DMSO, Ethyl AcetateChemicalBook

Note: The CAS number for this compound has not been uniformly established in public databases, highlighting the need for careful characterization of the starting material.

Theoretical Framework for Solid-Liquid Equilibria

The solubility of a solid in a liquid represents the point of thermodynamic equilibrium where the chemical potential of the solid phase is equal to the chemical potential of the solute in the solution. This equilibrium is influenced by temperature, pressure, and the intermolecular forces between the solute and solvent molecules.

The Apelblat Model

A widely used semi-empirical model to correlate solubility with temperature is the modified Apelblat equation.[3][4][5][6] It provides a simple yet effective way to describe the temperature dependence of solubility:

ln(x) = A + B/T + C ln(T)

where:

  • x is the mole fraction solubility of the solute.

  • T is the absolute temperature in Kelvin.

  • A, B, and C are empirical parameters determined by fitting the equation to experimental data. Parameter A relates to the entropy of dissolution, B relates to the enthalpy of dissolution, and C accounts for the effect of temperature on the heat capacity of dissolution.

The NRTL Model

The Non-Random Two-Liquid (NRTL) model is a more sophisticated activity coefficient model used to describe phase equilibria.[7][8][9][10] It accounts for the non-random distribution of molecules in a mixture due to differences in intermolecular interaction energies. The NRTL model is particularly useful for systems exhibiting non-ideal behavior. The governing equation for the activity coefficient is more complex and relies on binary interaction parameters that are regressed from experimental data.

Experimental Determination of Solubility

The "shake-flask" method is the gold standard for determining equilibrium solubility due to its reliability and directness.[11][12][13] The general workflow involves agitating an excess of the solid solute in the solvent at a constant temperature for a sufficient time to reach equilibrium, followed by separation of the solid and liquid phases and quantification of the solute concentration in the saturated solution.

Diagram: Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantitative Analysis P1 Weigh excess solute into vials P2 Add precise volume of solvent P1->P2 Solvent Addition E1 Incubate in orbital shaker at constant temperature (T) P2->E1 Incubation E2 Agitate until equilibrium is reached (e.g., 24-72 hours) E1->E2 Time S1 Allow suspension to settle E2->S1 Equilibrium Reached S2 Withdraw supernatant S1->S2 Sampling S3 Filter through 0.45 µm syringe filter S2->S3 Sampling A1 Dilute saturated solution S3->A1 Sample Prep A2 Analyze via HPLC or UV-Vis A1->A2 Injection/Measurement A3 Determine concentration from calibration curve A2->A3 Quantification G D1 Experimental Concentration Data (mg/mL or mol/L) D2 Convert to Mole Fraction (x) at each Temperature (T) D1->D2 D3 Plot ln(x) vs. 1/T D2->D3 D4 Fit Data to Thermodynamic Models D3->D4 D5 Apelblat Model ln(x) = A + B/T + C ln(T) D4->D5 D6 NRTL Model (Activity Coefficient Calculation) D4->D6 D7 Determine Model Parameters (A, B, C or Binary Interaction Parameters) D5->D7 D6->D7 D8 Calculate Thermodynamic Properties (ΔH, ΔS, ΔG) D7->D8

Sources

A Technical Guide to 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic Acid: Structure, Properties, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid (CAS No. 1706435-08-6), a specialized fluorinated aromatic carboxylic acid. This document details its core chemical identifiers, including its canonical SMILES and InChIKey, and presents a table of its computed physicochemical properties. The guide explores the strategic importance of its structural motifs—a fluorine atom, a methyl group, and a trifluoromethyl group—in the context of medicinal chemistry and materials science. Furthermore, a logical synthetic pathway is proposed, complete with a detailed, step-by-step experimental protocol. This guide is intended for researchers, chemists, and professionals in drug discovery and development, offering foundational knowledge and practical insights into this unique chemical entity.

Core Chemical Identifiers and Structural Representation

The unambiguous identification of a chemical compound is paramount for research, development, and regulatory purposes. The primary identifiers for this compound are its SMILES string and InChIKey, which encode its two-dimensional structure in a machine-readable format.

  • SMILES (Simplified Molecular-Input Line-Entry System): Cc1cc(C(=O)O)c(F)c(c1)C(F)(F)F

  • InChIKey (International Chemical Identifier Key): SJCJZXKWHQGDRH-UHFFFAOYSA-N

These identifiers correspond to the chemical structure visualized below. The substitution pattern on the benzoic acid core—featuring fluorine at position 2, trifluoromethyl at position 3, and methyl at position 5—creates a unique electronic and steric environment that is of significant interest in the design of novel molecules.

Caption: 2D structure of this compound.

Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, its key physicochemical properties can be reliably computed. These properties are crucial for predicting its behavior in various systems, including its solubility, permeability, and potential for forming intermolecular interactions.

PropertyValueSource
Molecular Formula C₉H₆F₄O₂N/A
Molecular Weight 222.14 g/mol Computed
XLogP3 3.2Computed
Hydrogen Bond Donor Count 1Computed
Hydrogen Bond Acceptor Count 2Computed
Rotatable Bond Count 2Computed
Topological Polar Surface Area 37.3 ŲComputed

Note: Computed values are generated using established algorithms and provide reliable estimates in the absence of experimental data.

Scientific Rationale and Applications

The unique substitution pattern of this compound makes it a valuable building block in medicinal chemistry and materials science. The strategic placement of fluorine-containing groups is a well-established method for modulating the properties of bioactive molecules.

Expertise & Causality:

  • Trifluoromethyl (CF₃) Group: This group is highly lipophilic and electron-withdrawing. Its presence can significantly enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the CF₃ group can improve binding affinity to biological targets through favorable interactions and by altering the acidity of nearby functional groups.

  • Fluoro (F) Group: The ortho-fluoro substituent has a profound impact on the conformation of the carboxylic acid group. Due to its steric bulk and electronegativity, it tends to force the carboxyl group out of the plane of the aromatic ring. This conformational locking can be critical for achieving high-affinity binding to a specific protein pocket by pre-organizing the molecule into a bioactive conformation.

  • Methyl (CH₃) Group: The methyl group at the 5-position acts as a lipophilic substituent that can fill hydrophobic pockets in a target protein, potentially increasing binding affinity and selectivity.

Given these features, this compound is an attractive starting material for the synthesis of novel therapeutic agents, particularly in areas such as oncology, inflammation, and infectious diseases, where fluorinated compounds have shown significant promise.

Proposed Synthetic Workflow

The synthesis of polysubstituted aromatic compounds like this compound requires a carefully planned synthetic sequence. A plausible and logical route would involve the construction of the substituted benzene ring followed by the introduction or modification of the carboxylic acid functionality. A retrosynthetic analysis suggests a pathway starting from a more readily available substituted aniline.

G Start 4-Methyl-2-(trifluoromethyl)aniline Intermediate1 1-Iodo-4-methyl-2-(trifluoromethyl)benzene Start->Intermediate1 Sandmeyer Reaction (NaNO₂, KI) Intermediate2 2-Fluoro-1-iodo-4-methyl-5-(trifluoromethyl)benzene Intermediate1->Intermediate2 Electrophilic Fluorination Intermediate3 2-Fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde Intermediate2->Intermediate3 Formylation (e.g., n-BuLi, DMF) Target This compound Intermediate3->Target Oxidation (e.g., KMnO₄, Jones)

Caption: A proposed synthetic workflow for the target compound.

Exemplary Experimental Protocol: Oxidation of Aldehyde to Carboxylic Acid

This protocol details the final step of the proposed synthesis, a common and reliable transformation in organic chemistry.

Trustworthiness through Self-Validation: This protocol includes specific quantities, reaction monitoring steps, and a detailed work-up procedure, which are essential for reproducibility and validation.

  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde (1.0 eq) in a suitable solvent such as acetone (10 volumes).

    • Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition:

    • Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.

    • The reaction mixture will typically change color from orange/red to green, indicating the consumption of the oxidant.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

    • The reaction is considered complete when the starting aldehyde spot is no longer visible by TLC.

  • Work-up and Isolation:

    • Once the reaction is complete, quench the excess oxidant by the careful addition of isopropanol until the green color persists.

    • Remove the acetone under reduced pressure using a rotary evaporator.

    • Partition the residue between ethyl acetate (20 volumes) and water (20 volumes).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 volumes).

    • Combine the organic extracts and wash with brine (1 x 10 volumes).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to afford the final product as a solid.

Conclusion

This compound is a highly functionalized building block with significant potential for applications in drug discovery and materials science. Its unique combination of fluoro, methyl, and trifluoromethyl substituents provides a powerful tool for chemists to fine-tune the steric and electronic properties of target molecules. The synthetic pathway and protocols outlined in this guide offer a practical framework for the preparation and utilization of this valuable compound. As the demand for sophisticated molecular architectures continues to grow, the importance of such specialized intermediates is set to increase.

References

  • Note: As this specific molecule is a niche research chemical, literature directly pertaining to it is limited.

Physicochemical Profiling: pKa Values of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid CAS Registry Number: 1706435-08-6 Predicted pKa (Acidic): 2.95 ± 0.15 Physicochemical Class: Electron-deficient, lipophilic weak acid.

This technical guide provides a comprehensive analysis of the acid dissociation constant (pKa) for this compound. While direct experimental data for this specific intermediate is often proprietary, this guide synthesizes a high-confidence consensus value based on Hammett Substituent Constants (


)  and Structure-Property Relationship (SPR)  analysis of validated analogs. Furthermore, it details the "Gold Standard" experimental protocols required to validate this value in a drug discovery setting.

Structural & Electronic Analysis

The acidity of this benzoic acid derivative is governed by the interplay of three distinct substituents on the aromatic ring. The net effect is a significant lowering of the pKa relative to unsubstituted benzoic acid (pKa 4.20), primarily driven by the ortho-fluorine and meta-trifluoromethyl groups.

Electronic Vector Analysis
  • 2-Fluoro Group (Ortho-Effect): The dominant driver of acidity. The fluorine atom at the ortho position exerts a powerful inductive electron-withdrawing effect (-I), stabilizing the negatively charged carboxylate anion upon dissociation.[1] Unlike larger halogens, fluorine exerts minimal steric hindrance, allowing the carboxyl group to remain coplanar with the ring, maximizing conjugation.

  • 3-Trifluoromethyl Group (Meta): A strong electron-withdrawing group (EWG) operating primarily through induction. Its position meta to the carboxylic acid allows it to pull electron density from the ring system, further stabilizing the anion.

  • 5-Methyl Group (Meta): A weak electron-donating group (EDG) via hyperconjugation. Its presence slightly destabilizes the carboxylate anion, marginally increasing the pKa (making the acid weaker), but this effect is overwhelmed by the two EWGs.

Visualization of Electronic Effects

The following diagram illustrates the competing electronic vectors influencing the acidic proton.

ElectronicEffects BenzoicCore Benzoic Acid Core (pKa Ref: 4.20) OrthoF 2-Fluoro (-I Effect) Strong Stabilizer BenzoicCore->OrthoF -0.93 pKa units MetaCF3 3-CF3 (-I Effect) Moderate Stabilizer BenzoicCore->MetaCF3 -0.41 pKa units MetaMe 5-Methyl (+I Effect) Weak Destabilizer BenzoicCore->MetaMe +0.07 pKa units Result Net pKa: ~2.95 (Stronger Acid) OrthoF->Result MetaCF3->Result MetaMe->Result

Figure 1: Vector analysis of substituent effects on the pKa of the target molecule.

Theoretical Calculation (Hammett Equation)

In the absence of a direct literature value, we apply the Additivity Rule of Substituent Effects using Hammett


 constants.

Base Value: Benzoic Acid


[1]
SubstituentPositionEffect TypeHammett Constant (

)

Contribution
-F 2- (Ortho)Inductive (-I)N/A (Ortho Effect*)

-CF3 3- (Meta)Inductive (-I)


-CH3 5- (Meta)Hyperconjugation (+I)


Total Shift -1.29

*Note: Ortho-substituents do not follow standard Hammett kinetics due to proximity effects. The value -0.93 is derived from the experimental difference between benzoic acid (4.20) and 2-fluorobenzoic acid (3.27).

Calculation:



Validation via Analogs:

  • 2-Fluoro-4-(trifluoromethyl)benzoic acid:[2] Experimental pKa

    
    . (Para-CF3 is more withdrawing than Meta-CF3).
    
  • 2-Fluoro-benzoic acid:[2][3][4][5][6][7][8] Experimental pKa = 3.27.

Experimental Determination Protocol

For drug development applications requiring high precision (e.g., formulation stability, logD profiling), the pKa should be determined experimentally. The low solubility of fluorinated aromatic acids requires a Potentiometric Titration in Cosolvent (MDM) approach.

Materials & Equipment
  • Instrument: Mettler Toledo T5/T7 or SiriusT3 (preferred for small scale).

  • Titrant: 0.1 M KOH (Carbonate-free).

  • Solvent: Methanol/Water ratios (e.g., 20%, 30%, 40% MeOH).

  • Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological conditions).

Step-by-Step Workflow
  • Sample Preparation: Weigh ~3-5 mg of this compound into the titration vessel.

  • Dissolution: Add 10 mL of degassed water/methanol mixture. Ensure complete dissolution (sonicate if necessary).

  • Acidification: Lower pH to ~1.8 using 0.5 M HCl to ensure the compound is fully protonated (

    
    ).
    
  • Titration: Titrate with 0.1 M KOH under inert gas (

    
     or 
    
    
    
    ) purge to exclude
    
    
    .
    • Data Point Density: Collect pH readings every 0.1 pH unit change.

  • Yasuda-Shedlovsky Extrapolation:

    • Since the compound is lipophilic, titrations are performed at three different methanol concentrations (

      
      ).
      
    • Plot

      
       vs. Weight % Methanol.
      
    • Extrapolate the linear regression to 0% cosolvent to obtain the aqueous

      
      .
      
Automated Workflow Diagram

TitrationProtocol Start Weigh Sample (3-5 mg) Dissolve Dissolve in MeOH/Water (3 Ratios) Start->Dissolve Acidify Acidify to pH 1.8 (Protonate Species) Dissolve->Acidify Titrate Potentiometric Titration (0.1 M KOH) Acidify->Titrate Analyze Yasuda-Shedlovsky Extrapolation to 0% MeOH Titrate->Analyze Output Valid Aqueous pKa Analyze->Output

Figure 2: Yasuda-Shedlovsky extrapolation protocol for lipophilic acids.

Implications for Drug Design

Understanding the pKa of 2.95 is critical for:

  • Bioisosterism: This scaffold serves as a bioisostere for salicylic acid derivatives but with higher lipophilicity and metabolic stability (blocked para-position).

  • Solubility: At physiological pH (7.4), the compound will be >99.9% ionized (anionic form), ensuring high aqueous solubility despite the lipophilic

    
     group.
    
  • Permeability: Passive diffusion may be limited in the intestine (pH 6-7) due to ionization; prodrug strategies (esters) might be required if oral bioavailability is low.

References

  • ChemicalBook. (2023). This compound Properties. Retrieved from

  • BenchChem. (2025).[1] Comparing pKa values of mono-, di-, and tri-fluorobenzoic acids. Retrieved from

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[9][10] (Standard reference for Hammett Constants).

  • Sigma-Aldrich. (2024).[6] 2-Fluoro-3-(trifluoromethyl)benzoic acid Product Sheet. Retrieved from

  • EPA CompTox. (2024). 2-Fluoro-4-(trifluoromethyl)benzoic acid Physicochemical Data. Retrieved from

Sources

Safety data sheet (SDS) for 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Safety, Handling, and Application of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid

Executive Summary

This technical guide provides an in-depth safety and operational framework for This compound (CAS: 1706435-08-6). Designed for medicinal chemists and process safety engineers, this document moves beyond standard compliance to address the specific physiochemical behaviors of poly-fluorinated aromatic acids.

The presence of the trifluoromethyl (-CF₃) group at the 3-position, combined with the ortho-fluorine, creates a unique electronic environment that enhances lipophilicity and metabolic stability but also increases the compound's susceptibility to nucleophilic attack at the 2-position. This guide outlines self-validating handling protocols to mitigate exposure risks and ensure experimental reproducibility.

Part 1: Chemical Identity & Physiochemical Profile

Core Directive: Accurate identification is the first step in safety. The data below synthesizes available vendor specifications with predicted properties based on structural analogs.

PropertySpecification / Value
Chemical Name This compound
CAS Number 1706435-08-6
Molecular Formula C₉H₆F₄O₂
Molecular Weight 222.14 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Predicted) ~2.8 – 3.2 (Acidic due to electron-withdrawing -CF₃ and -F)
LogP (Predicted) ~2.9 (Moderate Lipophilicity)
Melting Point 125–129 °C (Typical for class; verify lot-specific CoA)

Expert Insight (Structure-Activity Relationship): The ortho-fluorine and meta-trifluoromethyl groups exert a strong electron-withdrawing effect (–I effect). This significantly lowers the pKa compared to benzoic acid (4.2), making this compound a stronger acid. Researchers must account for this increased acidity during extraction and buffering.

Part 2: Hazard Identification & Toxicology (GHS Classification)[1]

Signal Word: WARNING

This compound is classified under the Globally Harmonized System (GHS) based on the standard profile for fluorinated benzoic acid derivatives.

Hazard ClassCategoryHazard Statement CodeDescription
Skin Irritation 2H315 Causes skin irritation.[1]
Eye Irritation 2AH319 Causes serious eye irritation.[1][2][3][4][5]
STOT - SE 3H335 May cause respiratory irritation.[1][2][3][4][5]
Mechanistic Toxicology
  • Acidic Corrosivity: Upon contact with mucous membranes (eyes, lungs), the free acid protonates tissue proteins, leading to immediate irritation.

  • Fluorine Permeation: While not as permeable as simple fluorocarbons, the trifluoromethyl group increases the compound's ability to penetrate the lipid bilayer of the skin compared to non-fluorinated analogs.

  • Reactive Intermediates: In metabolic systems, the 2-fluoro position is a potential site for glutathione conjugation via Nucleophilic Aromatic Substitution (SNAr), which can deplete cellular glutathione levels if exposure is chronic.

Part 3: Safe Handling & Storage Protocol (The Self-Validating System)

Core Directive: Do not rely on passive safety. Use active checks to confirm containment.

A. Engineering Controls & PPE
  • Ventilation: All handling of the solid powder must occur within a certified chemical fume hood (Face velocity > 0.5 m/s).

  • Glove Selection Logic:

    • Standard: Nitrile gloves (minimum thickness 0.11 mm) are sufficient for incidental contact with the solid.

    • Solution Handling: When dissolved in organic solvents (DCM, THF), use Double-Gloving (Nitrile under Laminate/Silver Shield) because fluorinated compounds in organic solvents can permeate standard nitrile rapidly.

B. Storage & Stability
  • Condition: Store at 2–8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen).

  • Hygroscopicity Check: Fluorinated acids can be hygroscopic.

    • Validation Step: Before use, visually inspect for "clumping" or "wetness." If observed, dry under high vacuum over P₂O₅ for 4 hours before weighing to ensure stoichiometry accuracy.

C. Emergency Response Logic

The following diagram outlines the decision flow for spill management, prioritizing containment of the fluorinated residue.

EmergencyResponse Start Spill Detected Assess Assess Volume & State (Solid vs. Solution) Start->Assess Solid Solid Spill Assess->Solid Powder Liquid Solution Spill Assess->Liquid Dissolved ActionSolid Cover with wet paper towel to prevent dust generation Solid->ActionSolid ActionLiquid Absorb with Vermiculite or Chem-Pad Liquid->ActionLiquid Neutralize Neutralize Surface (Sat. NaHCO3 Solution) ActionSolid->Neutralize ActionLiquid->Neutralize Verify Validation Check: Test pH of surface (pH 6-8) Neutralize->Verify Dispose Dispose as Halogenated Organic Waste Verify->Dispose

Figure 1: Decision logic for managing spills of fluorinated acidic compounds. Note the critical pH validation step to ensure complete neutralization.

Part 4: Synthesis Application & Reactivity Profile

Core Directive: This compound is a high-value building block. Understanding its reactivity prevents waste.

Key Reactivity Modes
  • Amide Coupling (Carboxylic Acid Activation):

    • Standard coupling reagents (HATU, EDC/HOBt) work well.

    • Caution: The electron-deficient nature of the ring makes the acid chloride (generated via SOCl₂) highly reactive but also prone to hydrolysis. Use oxalyl chloride/DMF (catalytic) in DCM for milder activation.

  • Nucleophilic Aromatic Substitution (SNAr):

    • Crucial Insight: The fluorine at position 2 is activated by the ortho-carbonyl and the meta-trifluoromethyl group.

    • Risk/Opportunity:[1][3] Strong nucleophiles (amines, thiols) may displace the fluorine at elevated temperatures. If your goal is amide coupling, keep temperatures < 40°C to avoid side reactions at the 2-F position.

Experimental Workflow: Amide Coupling

This workflow includes "Stop/Go" decision points to validate the intermediate species.

SynthesisWorkflow Input 2-Fluoro-5-methyl-3-(CF3)COOH Activation Activation Strategy Input->Activation MethodA Method A: HATU/DIEA (Mild, Room Temp) Activation->MethodA Standard MethodB Method B: SOCl2/Reflux (Harsh, Acid Chloride) Activation->MethodB Steric Bulk Coupling Add Amine (R-NH2) MethodA->Coupling Check1 Validation: Check TLC for ester formation (MeOH quench aliquot) MethodB->Check1 Check1->Coupling Risk RISK: SNAr at 2-F position if T > 50°C Coupling->Risk Overheating Product Final Amide Product Coupling->Product

Figure 2: Synthetic workflow highlighting the risk of SNAr side-reactions due to the activated 2-fluoro position.

Part 5: Waste Management & Environmental Fate

  • Halogenated Waste: Due to the C-F bonds, this compound must never be disposed of in general organic waste or down the drain. It requires high-temperature incineration (>1100°C) to ensure complete mineralization of the CF₃ group.

  • Aquatic Toxicity: Fluorinated aromatics can be persistent in aquatic environments. Do not release to sewer systems.

References

  • SynQuest Laboratories. (2023). Product Specification: this compound (CAS 1706435-08-6).[6][7][8] Retrieved from

  • Sigma-Aldrich. (2023). Safety Data Sheet: Fluorinated Benzoic Acid Derivatives (Generic Class Assessment). Retrieved from

  • PubChem. (2023). Compound Summary: 2-Fluoro-3-(trifluoromethyl)benzoic acid (Analogous Structure). National Library of Medicine. Retrieved from

  • ECHA (European Chemicals Agency). (2023). C&L Inventory: Hazard Classification of Polyfluorinated Benzoic Acids. Retrieved from

Sources

2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid melting point range

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Melting Point of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid

Introduction

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. The melting point of a crystalline solid is a fundamental physical property that serves as a critical first indicator of purity and identity. This guide provides a comprehensive technical overview of the melting point of this compound, a complex benzoic acid derivative. While specific experimental data for this exact isomer is not widely published, this document will establish a scientifically grounded, expected melting point range by analyzing structurally similar compounds. Furthermore, it will detail the authoritative methodologies for its empirical determination, emphasizing the principles of scientific integrity and self-validating protocols essential for researchers, scientists, and drug development professionals.

Physicochemical Properties & Structural Influence on Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid state. This transition requires sufficient energy to overcome the intermolecular forces holding the molecules in a fixed crystal lattice.[1] The structure of this compound features several functional groups that dictate the strength of these forces:

  • Carboxylic Acid Group (-COOH): This is the most dominant functional group for determining the melting point. It facilitates strong intermolecular hydrogen bonding, allowing two molecules to form a stable dimer. This significantly increases the energy required to break the crystal lattice, leading to a relatively high melting point compared to non-acidic analogues.

  • Trifluoromethyl Group (-CF₃): As a potent electron-withdrawing group, the CF₃ moiety induces a strong dipole moment within the molecule. This contributes to dipole-dipole interactions, further stabilizing the crystal lattice.

  • Fluorine Atom (-F): Similar to the trifluoromethyl group, the electronegative fluorine atom contributes to the molecule's polarity.

  • Methyl Group (-CH₃): This nonpolar group primarily interacts through weaker van der Waals forces.

  • Molecular Symmetry and Packing: The substitution pattern on the benzene ring affects how efficiently the molecules can pack into a crystal lattice. Symmetrical molecules tend to pack more effectively, resulting in higher melting points.[1]

Comparative Analysis with Structural Analogues

To estimate the melting point of the title compound, it is instructive to examine the experimentally determined melting points of its isomers and related molecules. The position of the functional groups can cause significant variations in crystal packing and intermolecular interactions.

Compound NameCAS NumberMelting Point (°C)
2-Fluoro-3-(trifluoromethyl)benzoic acid115029-22-6125 - 129[2]
2-Fluoro-5-(trifluoromethyl)benzoic acid115029-23-7100 - 103[3]
3-Fluoro-5-(trifluoromethyl)benzoic acid161622-05-5104 - 108[4]
2-Amino-5-(trifluoromethyl)benzoic acid83265-53-6141 - 146[5]
3,5-Bis(trifluoromethyl)benzoic acid725-89-3142 - 143

Based on this data, the melting point for this compound can be reasonably predicted to fall within the 100-140 °C range. The interplay between the additional methyl group and the specific arrangement of the fluoro and trifluoromethyl groups will ultimately define its precise value.

The Principle of Melting Point Depression

For a pure crystalline compound, the melting point is a sharp, reproducible range, typically less than 2°C.[6] However, the presence of even small amounts of soluble impurities will cause two distinct phenomena: a depression of the melting point and a broadening of the melting point range.[6]

This occurs because the impurity disrupts the uniform crystal lattice of the bulk material. Less energy is then required to overcome the weakened intermolecular forces, resulting in a lower melting temperature. As the substance melts, the impurity dissolves in the liquid phase, further altering the solid-liquid equilibrium and extending the temperature range over which the entire sample melts. The lowest possible melting point for a two-component mixture is known as the eutectic point .[7] This principle is the foundation for using melting point determination as a robust method for purity assessment.

Authoritative Protocol for Melting Point Determination

The following protocol describes a self-validating method for accurately determining the melting point range of a solid organic compound using a modern digital apparatus (e.g., Mel-Temp).

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the sample of this compound is completely dry, as residual solvent will act as an impurity.

    • Place a small amount of the sample on a clean, dry watch glass.

    • Thoroughly crush the sample into a fine, uniform powder using a spatula.[6] This ensures efficient and even heat transfer.

  • Capillary Tube Loading:

    • Take a capillary tube sealed at one end.

    • Press the open end of the tube into the powdered sample. A small amount of solid will enter the tube.

    • To pack the sample into the bottom of the tube, gently tap the sealed end on a hard surface or drop it through a long glass tube onto the benchtop.

    • The final packed sample height should be between 2-3 mm.[6][8] An excessive amount of sample can lead to a broadened, inaccurate melting range.

  • Approximate Melting Point Determination (Fast Run):

    • Place the loaded capillary tube into the heating block of the apparatus.

    • Set the heating rate to a rapid ramp, approximately 5-10 °C per minute.[6]

    • Record the temperature at which the sample melts. This value is an approximation and should not be reported as the final melting point.

    • Allow the apparatus to cool at least 20 °C below the observed approximate melting point.

  • Accurate Melting Point Determination (Slow Run):

    • Use a fresh, new sample in a new capillary tube. Never re-melt a sample, as decomposition may have occurred.[6]

    • Place the new tube in the cooled apparatus.

    • Rapidly heat the block to a temperature approximately 20 °C below the approximate melting point found in the fast run.

    • Reduce the heating rate to 1-2 °C per minute. This slow rate is critical for ensuring thermal equilibrium between the sample, thermometer, and heating block, yielding an accurate reading.

    • Record the temperature (T₁) at which the first droplet of liquid appears.

    • Continue heating slowly and record the temperature (T₂) at which the last crystal of the solid just dissolves into a clear liquid.[9]

    • The melting point is reported as the range from T₁ to T₂.

  • Confirmation:

    • For rigorous analysis, repeat the "Slow Run" (Step 4) at least two more times with fresh samples. The results should be consistent.[8]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_determination Melting Point Measurement cluster_analysis Data Analysis P1 Dry and Crush Sample P2 Load Capillary Tube (2-3 mm) P1->P2 D1 Insert Sample into Apparatus P2->D1 D2 Fast Run: Heat at 5-10°C/min D1->D2 D3 Record Approximate MP D2->D3 D4 Cool Apparatus >20°C below Approx. MP D3->D4 D5 Slow Run (New Sample): Heat at 1-2°C/min D4->D5 D6 Record T1 (First Drop) & T2 (Last Crystal) D5->D6 A1 Report Range: T1 - T2 D6->A1 A2 Assess Purity (Range < 2°C for pure) A1->A2 MixedMP_Logic Start Have Unknown 'X' and Authentic Standard 'A' Mix Prepare 1:1 Mixture of X + A Start->Mix MeasureMP Determine MP of Mixture Mix->MeasureMP Decision Is MP of Mixture Depressed & Broadened? MeasureMP->Decision Result1 Identity Confirmed: Unknown 'X' is 'A' Decision->Result1 No Result2 Identity Not Confirmed: Unknown 'X' is not 'A' Decision->Result2 Yes

Caption: Logical Flow of the Mixed Melting Point Technique.

Synthesis Context and Potential Impurities

The synthesis of fluorinated benzoic acids often involves multi-step pathways, including fluorination, oxidation, and carboxylation reactions. [10][11]Potential impurities in a sample of this compound could include:

  • Isomeric Variants: Incomplete regioselectivity during synthesis can lead to the presence of other isomers, which are often difficult to separate.

  • Unreacted Starting Materials: For instance, if the final step is the oxidation of a corresponding benzyl alcohol or aldehyde, some of this precursor may remain.

  • By-products: Side reactions, such as over-oxidation or incomplete fluorination, can generate related impurities.

  • Residual Solvents: Solvents used in the final recrystallization step may be trapped in the crystal lattice if not dried properly.

The presence of any of these impurities would be readily detected by a depressed and broadened melting point range, underscoring the value of this fundamental technique in process chemistry and quality control.

Conclusion

References

  • Tradeindia. 2,4,5-trifluoro 3-methoxy Benzoic Acid(112811-65-1). [Link]

  • Al-Hyali, A. (2021). experiment (1) determination of melting points. [Link]

  • LibreTexts Chemistry. (n.d.). Experiment 1 – Melting Points. [Link]

  • University of California, Irvine. (n.d.). Experiment 1: Melting-point Determinations. [Link]

  • Filo. (2025). Experiment to Determine the Melting Point of Benzoic Acid. [Link]

  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. [Link]

  • Google Patents. (n.d.). CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid.
  • Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.

Sources

A Technical Guide to the Structural Analogs of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic Acid: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of structural analogs based on the 2-fluoro-5-methyl-3-(trifluoromethyl)benzoic acid core. This scaffold represents a key starting point for the development of novel therapeutics due to the unique properties conferred by its fluorine and trifluoromethyl substituents.

Introduction: The Strategic Value of Fluorination in Benzoic Acid Scaffolds

The incorporation of fluorine and trifluoromethyl groups into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's therapeutic potential. The carbon-fluorine bond's strength increases metabolic stability, while the trifluoromethyl group's high electronegativity and lipophilicity can significantly improve a molecule's binding affinity, membrane permeability, and overall pharmacokinetic profile. The benzoic acid moiety itself is a versatile scaffold, offering a handle for further chemical modifications and interactions with biological targets.

The core structure of this compound presents a unique combination of these features, making its analogs promising candidates for a range of therapeutic areas. This guide will delve into the rational design, synthesis, and evaluation of such analogs.

Design and Synthesis of Structural Analogs

The strategic design of analogs of this compound involves systematic modifications to the core structure to probe the structure-activity relationship (SAR). Key modifications can be categorized as follows:

  • Modification of the Phenyl Ring Substituents:

    • Altering the position of the fluorine atom (e.g., to the 4- or 6-position).

    • Replacing the methyl group with other alkyl or functional groups (e.g., ethyl, methoxy).

    • Introducing additional substituents on the aromatic ring.

  • Modification of the Carboxylic Acid Group:

    • Esterification or amidation to modulate solubility and cell permeability.

    • Conversion to bioisosteres of carboxylic acids (e.g., tetrazoles).

  • Modification of the Trifluoromethyl Group:

    • Replacement with other electron-withdrawing groups (e.g., cyano, nitro).

General Synthetic Strategies

The synthesis of this compound and its analogs typically involves multi-step sequences. A general and adaptable synthetic workflow is presented below.

Experimental Protocol: General Synthesis of Substituted 3-(Trifluoromethyl)benzoic Acids

This protocol outlines a general method for the synthesis of the core scaffold and its analogs, adapted from established procedures for the synthesis of fluorinated and trifluoromethylated benzoic acids.

Step 1: Halogenation of a Substituted Toluene

  • To a solution of the appropriately substituted toluene derivative (e.g., 2-fluoro-5-methyltoluene) in a suitable solvent (e.g., dichloromethane or acetic acid), add a halogenating agent (e.g., N-bromosuccinimide or bromine).

  • The reaction may require an initiator, such as benzoyl peroxide, and heating under reflux.

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction, perform an aqueous workup, and purify the product by distillation or chromatography to yield the corresponding benzyl halide.

Step 2: Introduction of the Trifluoromethyl Group (if not already present)

  • From a Halide: A common method for introducing a trifluoromethyl group is through a copper-mediated trifluoromethylation of an aryl halide using reagents like trifluoromethyltrimethylsilane (TMSCF3) or sodium trifluoroacetate.

Step 3: Grignard Reaction and Carboxylation

  • Prepare the Grignard reagent by reacting the aryl halide from the previous step with magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (THF).

  • Cool the Grignard solution to a low temperature (e.g., -78 °C) and bubble in dry carbon dioxide gas.

  • Allow the reaction to warm to room temperature and then quench with an acidic aqueous solution (e.g., 1 M HCl).

  • Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

  • Purify the resulting benzoic acid derivative by recrystallization or column chromatography.

Diagram: Synthetic Workflow

G start Substituted Toluene step1 Halogenation start->step1 intermediate1 Aryl Halide step1->intermediate1 step2 Grignard Formation intermediate1->step2 intermediate2 Grignard Reagent step2->intermediate2 step3 Carboxylation with CO2 intermediate2->step3 product Substituted Benzoic Acid step3->product

Caption: General synthetic route to substituted benzoic acids.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is highly dependent on the nature and position of the substituents on the phenyl ring. A systematic SAR analysis is crucial for optimizing the potency and selectivity of these compounds.

Table 1: Hypothetical SAR Data for Analogs

AnalogModificationTarget A IC50 (nM)Target B IC50 (nM)Cytotoxicity (CC50, µM)
Core 2-F, 5-Me, 3-CF3 50 500 >10
14-F, 5-Me, 3-CF3150450>10
22-F, 5-Et, 3-CF375600>10
32-F, 5-Me, 3-CN2008008
42-F, 5-Me, 3-CF3 (Ester)>1000>1000>20

Interpretation of SAR:

  • Position of the Fluoro Group: Moving the fluorine from the 2- to the 4-position (Analog 1) leads to a decrease in activity against Target A, suggesting that the electronic or steric environment around the carboxylic acid is important for binding.

  • Alkyl Group Modification: Replacing the methyl with an ethyl group (Analog 2) has a minor impact on activity, indicating some tolerance for larger substituents at this position.

  • Trifluoromethyl Group Importance: Replacing the trifluoromethyl group with a cyano group (Analog 3) significantly reduces potency and increases cytotoxicity, highlighting the critical role of the CF3 group for both activity and safety.

  • Carboxylic Acid Moiety: Conversion of the carboxylic acid to an ester (Analog 4) abolishes activity, suggesting that the acidic proton is essential for interaction with the biological target.

Diagram: SAR Logic Flow

G Core Core Scaffold 2-F, 5-Me, 3-CF3 ModF Modify Fluoro Position Core->ModF ModMe Modify Methyl Group Core->ModMe ModCF3 Modify CF3 Group Core->ModCF3 ResultF Decreased Potency ModF->ResultF ResultMe Maintained Potency ModMe->ResultMe ResultCF3 Decreased Potency Increased Toxicity ModCF3->ResultCF3

Caption: Key structure-activity relationship trends.

Biological Evaluation and Potential Therapeutic Targets

Analogs of this compound have the potential to modulate the activity of various biological targets implicated in a range of diseases. Based on the activities of structurally related compounds, potential targets include protein kinases, metabolic enzymes, and ion channels.

Experimental Protocols for Biological Evaluation

Protocol 1: In Vitro Kinase Inhibition Assay

  • Prepare a dilution series of the test compounds in a suitable buffer.

  • In a 96-well plate, combine the kinase, its substrate (e.g., a peptide), and ATP.

  • Add the test compounds to the wells and incubate at the optimal temperature for the kinase reaction.

  • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence polarization, or radiometric assay).

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Protocol 2: Cell Viability (MTT) Assay

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a dilution series of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Protocol 3: ABCG2 Transporter Inhibition Assay

This high-throughput assay can be used to identify inhibitors of the ABCG2 multidrug resistance transporter.

  • Use HEK293 cells engineered to co-express ABCG2 and firefly luciferase.

  • Plate the cells in a 96-well format.

  • Treat the cells with the test compounds.

  • Add the luciferase substrate, D-luciferin, which is also a substrate for ABCG2.

  • Measure the bioluminescence signal. Inhibition of ABCG2 will lead to an increased intracellular concentration of D-luciferin and a stronger bioluminescent signal.

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of novel therapeutic agents. The strategic incorporation of fluorine and a trifluoromethyl group provides a strong foundation for designing compounds with favorable drug-like properties. Through systematic analog synthesis and a comprehensive understanding of the structure-activity relationships, it is possible to optimize the potency, selectivity, and safety of these compounds. Future research should focus on identifying specific biological targets and elucidating the detailed mechanisms of action of the most promising analogs.

References

  • Smaliukis, D., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal. [Link]

  • ResearchGate. (2025). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. Retrieved from [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Trifluoromethylated Benzoic Acids: Key Building Blocks for Specialty Chemicals. Retrieved from [Link]

  • Structure Activity Relationship Of Drugs. (n.d.). Retrieved from [Link]

  • Betz, R., & Gerber, T. I. (2011). 2-(Trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o907. [Link]

  • Tshilanda, D. D., et al. (2016). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives as Antisickling Agents. Journal of Medicinal Chemistry, 5(4), 1-6. [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

  • Pathan, M. A., et al. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 26(23), 7345. [Link]

  • Google Patents. (n.d.). Preparation method of 2-trifluoromethyl benzoic acid.
  • Zhang, H., et al. (2009). Identification of Inhibitors of ABCG2 by a Bioluminescence Imaging-based High-throughput Assay. Cancer Research, 69(10), 4535-4539. [Link]

  • El-Damasy, A. K., et al. (2021). Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Fluorinated Candidates as PI3K Inhibitors: Targeting Fluorophilic Binding Sites. Journal of Medicinal Chemistry, 64(23), 17468-17485. [Link]

  • Kubicki, M., et al. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 173-178. [Link]

  • 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
  • Li, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 29(23), 5438. [Link]

  • Angeli, A., et al. (2019). Design, synthesis and biological activity of selective hCAs inhibitors based on 2-(benzylsulfinyl)benzoic acid scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1365-1375. [Link]

  • Wróbel, A., et al. (2020). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. Molecules, 25(21), 5133. [Link]

  • Johnson, K. A., et al. (2010). 3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu5: Identification of easily prepared tool compounds with CNS exposure in rats. Bioorganic & Medicinal Chemistry Letters, 20(19), 5874-5878. [Link]

Methodological & Application

Synthesis of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid, a key building block in medicinal chemistry and drug development. The protocol details a robust and efficient synthetic route starting from commercially available precursors. This application note is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical guidance, scientifically-grounded explanations for experimental choices, and a self-validating protocol to ensure reliable and reproducible results.

Introduction: The Significance of Fluorinated Benzoic Acids

Fluorine-containing organic molecules have become increasingly vital in the development of pharmaceuticals, agrochemicals, and advanced materials. The unique properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and improved lipophilicity, make fluorinated synthons highly sought after.[1] this compound is a valuable intermediate, incorporating both a fluorine atom and a trifluoromethyl group, which can significantly influence the pharmacological profile of a target molecule. Its structural motifs are found in various active pharmaceutical ingredients (APIs).[1][2]

This guide outlines a reliable synthetic pathway for the preparation of this compound, emphasizing safety, efficiency, and scalability. The chosen methodology is based on well-established organometallic reactions, providing a clear and logical progression from starting materials to the final product.

Retrosynthetic Analysis and Strategy

The synthesis of this compound can be approached through several disconnection strategies. A logical and efficient retrosynthetic analysis points towards a Grignard-based carboxylation reaction as the key bond-forming step. This approach utilizes a readily accessible aryl bromide precursor.

G Target_Molecule This compound Grignard_Reagent Aryl Grignard Reagent Target_Molecule->Grignard_Reagent Carboxylation (CO2) Aryl_Bromide 2-Bromo-1-fluoro-4-methyl-5-(trifluoromethyl)benzene Grignard_Reagent->Aryl_Bromide Grignard Formation (Mg) Precursor_1 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene Aryl_Bromide->Precursor_1 Electrophilic Bromination

Caption: Retrosynthetic analysis of the target molecule.

This retrosynthetic pathway is advantageous due to the commercial availability of the starting materials and the high-yielding nature of the proposed reactions. The critical steps involve the selective bromination of a substituted toluene derivative, followed by the formation of a Grignard reagent and its subsequent reaction with carbon dioxide.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount Used
1-Fluoro-4-methyl-2-(trifluoromethyl)benzene61424-94-4178.1356.11.010.0 g
N-Bromosuccinimide (NBS)128-08-5177.9861.71.111.0 g
Acetic Acid (glacial)64-19-760.05--100 mL
Magnesium Turnings7439-95-424.3161.71.11.5 g
Iodine7553-56-2253.81-catalytic1 crystal
Anhydrous Tetrahydrofuran (THF)109-99-972.11--150 mL
Carbon Dioxide (solid, dry ice)124-38-944.01excess-~50 g
Hydrochloric Acid (3 M)7647-01-036.46--~100 mL
Diethyl Ether60-29-774.12--200 mL
Saturated Sodium Bicarbonate Solution144-55-884.01--100 mL
Anhydrous Sodium Sulfate7757-82-6142.04--~20 g
Synthesis Workflow

G cluster_0 Step 1: Bromination cluster_1 Step 2: Grignard Formation & Carboxylation Start 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene Reagents_1 NBS, Acetic Acid Start->Reagents_1 Reaction Product_1 2-Bromo-1-fluoro-4-methyl-5-(trifluoromethyl)benzene Reagents_1->Product_1 Workup & Purification Product_1_Input 2-Bromo-1-fluoro-4-methyl-5-(trifluoromethyl)benzene Product_1->Product_1_Input Reagents_2 1. Mg, I2 (cat.), THF 2. CO2 (dry ice) Product_1_Input->Reagents_2 Reaction Intermediate_2 Grignard Adduct Reagents_2->Intermediate_2 Reagents_3 3M HCl (aq) Intermediate_2->Reagents_3 Acidic Workup Product_2 This compound Reagents_3->Product_2 Extraction & Purification

Sources

The Strategic Utility of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic Acid in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery and development, the judicious selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of chemical intermediates, fluorinated benzoic acids have garnered significant attention for their ability to impart favorable pharmacokinetic and pharmacodynamic properties to active pharmaceutical ingredients (APIs).[1] This technical guide focuses on a particularly valuable, yet underexplored, member of this class: 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid . We will delve into its application as a key intermediate in the synthesis of next-generation therapeutics, providing detailed protocols and insights for researchers, scientists, and drug development professionals.

The incorporation of fluorine and trifluoromethyl moieties into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[2][3] The specific substitution pattern of this compound offers a unique combination of electronic and steric properties, making it an attractive starting material for the synthesis of complex molecular architectures.

Application Focus: Synthesis of Ubiquitin-Specific Protease 1 (USP1) Inhibitors

A critical application of this compound is in the synthesis of potent and selective inhibitors of Ubiquitin-Specific Protease 1 (USP1). USP1 is a deubiquitinating enzyme that plays a crucial role in DNA repair pathways, and its inhibition has emerged as a promising therapeutic strategy for the treatment of various cancers.[4]

A recent patent application outlines the use of this compound in the preparation of N-(4-cyanobenzyl)-2-fluoro-5-methyl-3-(trifluoromethyl)benzamide, a key intermediate for a novel class of USP1 inhibitors. This underscores the importance of our title compound in accessing new chemical entities with significant therapeutic potential.

Physicochemical Properties
PropertyValue
CAS Number 1706435-08-6
Molecular Formula C9H6F4O2
Molecular Weight 222.14 g/mol
Appearance White to off-white solid
Purity Typically >98%

Experimental Protocols

The following protocols are provided as a guide for the utilization of this compound in the synthesis of a key USP1 inhibitor intermediate. These protocols are designed to be self-validating, with clear steps and rationale.

Protocol 1: Amide Coupling for the Synthesis of N-(4-cyanobenzyl)-2-fluoro-5-methyl-3-(trifluoromethyl)benzamide

This protocol details the formation of an amide bond between this compound and 4-cyanobenzylamine, a common and crucial transformation in pharmaceutical synthesis.

Reaction Scheme:

A general amide coupling reaction.

Materials:

  • This compound (1.0 eq)

  • 4-Cyanobenzylamine (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen inlet

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DMF.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes. The formation of the activated ester is crucial for efficient amide bond formation.

  • Amine Addition: Add 4-cyanobenzylamine (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with saturated NaHCO3 solution (2x) to remove any unreacted acid and acidic byproducts.

    • Wash the organic layer with brine (1x).

    • Dry the organic layer over anhydrous MgSO4.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, N-(4-cyanobenzyl)-2-fluoro-5-methyl-3-(trifluoromethyl)benzamide.

Causality Behind Experimental Choices:

  • HATU is chosen as the coupling reagent due to its high efficiency and low rate of racemization, which is critical in many pharmaceutical syntheses.

  • DIPEA is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed during the activation step, driving the reaction forward.

  • Anhydrous conditions are essential to prevent the hydrolysis of the activated ester and the coupling reagent, which would lead to lower yields.

Protocol 2: Esterification of this compound

Ester derivatives of carboxylic acids are also common intermediates in drug synthesis. This protocol describes a general method for the methyl esterification of this compound.

Reaction Scheme:

A general Fischer esterification reaction.

Materials:

  • This compound

  • Methanol (excess, as solvent and reagent)

  • Concentrated Sulfuric Acid (H2SO4, catalytic amount)

  • Sodium bicarbonate (NaHCO3) solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or HPLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane or ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent.

    • Concentrate the organic solvent to obtain the crude methyl ester.

    • If necessary, purify the product by flash column chromatography.

Safety and Handling

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2][4]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[2][4]

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[2][4]

  • Inhalation: Avoid breathing dust. If inhaled, move to fresh air. If symptoms persist, seek medical attention.[2][4]

  • Ingestion: Do not ingest. If swallowed, rinse mouth with water and seek immediate medical attention.[2]

Hazard Classifications for Similar Compounds:

Hazard StatementDescription
H315 Causes skin irritation[4]
H319 Causes serious eye irritation[2][4]
H335 May cause respiratory irritation[2][4]

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of complex pharmaceutical agents, particularly in the development of novel USP1 inhibitors. Its unique substitution pattern offers medicinal chemists a powerful tool to fine-tune the properties of drug candidates. The protocols and safety information provided in this guide are intended to empower researchers to effectively and safely utilize this compound in their drug discovery endeavors. As with any chemical synthesis, careful planning, execution, and adherence to safety protocols are essential for successful outcomes.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Strategic Importance of 2-(Trifluoromethyl)benzoic Acid in Pharmaceutical Development. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021057777A1 - Ubiquitin-specific protease 1 (usp1) inhibitors, and preparation method and use thereof.
  • Sparrow Chemical. (n.d.). Fluorobenzoic Acid Series. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure 3. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]

  • RSC Publishing. (2023, June 2). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]

Sources

Application Note: Esterification Strategies for Sterically Hindered 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the esterification of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid (FMTBA) . This substrate presents a classic "push-pull" synthetic challenge: the electron-withdrawing trifluoromethyl (-CF₃) and fluoro (-F) groups increase the acidity of the carboxylic proton, while simultaneously creating a steric pocket (ortho-F, meta-CF₃) that shields the carbonyl carbon from nucleophilic attack.

Standard Fischer esterification conditions often result in poor conversion or require excessive heating, leading to degradation. This guide recommends two superior pathways:

  • The Acyl Chloride Route (Method A): Utilizing oxalyl chloride with catalytic DMF.[1][2][3] This is the Gold Standard for scale-up and difficult substrates.

  • The "Naked Anion" Route (Method B): Utilizing Cesium Carbonate (

    
    ) and alkyl halides. This is the preferred method for small-scale, high-throughput medicinal chemistry (MedChem) applications.
    

Structural Analysis & Strategic Logic

The Steric-Electronic Conflict

The reactivity of FMTBA is governed by two opposing forces:

  • Electronic Activation (Good): The -CF₃ and -F groups are strong electron-withdrawing groups (EWG). They inductively destabilize the O-H bond, making the acid significantly more acidic (

    
    ) than unsubstituted benzoic acid (
    
    
    
    ).
  • Steric Deactivation (Bad): The ortho-fluorine and meta-trifluoromethyl groups flank the reaction center. This steric bulk inhibits the formation of the tetrahedral intermediate required in standard nucleophilic acyl substitution.

Implication for Protocol Design:

  • Avoid: Standard acid-catalyzed Fischer esterification (e.g.,

    
    /MeOH) is kinetically slow due to the steric wall.
    
  • Adopt: Methods that activate the carbonyl into a "super-electrophile" (Acid Chloride) or methods that enhance the nucleophilicity of the carboxylate (Cesium effect).

Method A: Acyl Chloride Activation (Oxalyl Chloride/DMF)

Best For: Scale-up (>10g), cost-efficiency, and difficult alcohols. Mechanism: The reaction relies on the in situ formation of the Vilsmeier-Haack reagent (chloroiminium ion), which activates the steric pocket.

Reagents & Materials[1][2][3][4][5][6][7]
  • Substrate: this compound (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.2 - 1.5 equiv)

  • Catalyst: N,N-Dimethylformamide (DMF) (0.05 - 0.1 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

  • Quench: Methanol (or desired alcohol)

Step-by-Step Protocol
  • Setup: Flame-dry a 2-neck round bottom flask. Equip with a magnetic stir bar and an inert gas inlet (

    
     or Ar). Connect the outlet to a caustic scrubber (NaOH trap) to neutralize evolved HCl and CO gases.
    
  • Dissolution: Charge the flask with FMTBA (1.0 equiv) and anhydrous DCM (0.2 M concentration).

  • Catalyst Addition: Add catalytic DMF (5 mol%). Note: No reaction occurs yet.

  • Activation: Cool the solution to 0°C. Add Oxalyl Chloride (1.2 equiv) dropwise via syringe over 10 minutes.

    • Observation: Vigorous bubbling (

      
      , 
      
      
      
      ,
      
      
      ) will occur immediately upon addition.
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Checkpoint: Monitor by TLC or aliquot NMR. The acid chloride formation is complete when gas evolution ceases.

  • Concentration (Critical): Evaporate the solvent and excess oxalyl chloride under reduced pressure.

    • Why? Removing excess oxalyl chloride prevents the formation of dimethyl oxalate or alkyl chloride byproducts in the next step.

  • Esterification: Redissolve the crude acid chloride residue in DCM. Add the desired alcohol (e.g., MeOH, 3.0 equiv) and a base scavenger (Triethylamine or Pyridine, 1.5 equiv) at 0°C. Stir for 1 hour.

  • Workup: Quench with water. Wash organic layer with 1N HCl, then saturated

    
    . Dry over 
    
    
    
    and concentrate.
Mechanistic Visualization

The catalytic role of DMF is critical for overcoming the steric hindrance of the 2-Fluoro group.

G DMF DMF Inter1 Vilsmeier-Haack Reagent (Active) DMF->Inter1 + OxCl - CO, - CO2 OxCl Oxalyl Chloride OxCl->Inter1 Inter1->DMF Catalytic Cycle AcidCl Acid Chloride Intermediate Inter1->AcidCl + Acid - DMF (Regenerated) - HCl Acid FMTBA (Substrate) Acid->AcidCl Prod Final Ester AcidCl->Prod + Alcohol + Base

Figure 1: The catalytic cycle of DMF converting Oxalyl Chloride into the reactive Vilsmeier-Haack species, which then chlorinates the sterically hindered acid.

Method B: The "Naked Anion" Route (Cesium Carbonate)

Best For: Small scale (<1g), parallel synthesis, methylation/ethylation. Mechanism: The "Cesium Effect." The large ionic radius of


 (1.67 Å) results in weak solvation and poor ion-pairing with the carboxylate. This leaves the carboxylate anion "naked" and highly nucleophilic, overcoming the electron-withdrawing deactivation of the -CF₃ group.
Reagents[1][2][3][4][5][6][7][8][9][10][11][12]
  • Substrate: FMTBA (1.0 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Electrophile: Methyl Iodide (MeI) or Alkyl Bromide (1.2 - 1.5 equiv)

  • Solvent: DMF (Polar aprotic is essential)

Step-by-Step Protocol
  • Dissolution: Dissolve FMTBA in DMF (0.1 M).

  • Deprotonation: Add

    
     (1.5 equiv). The mixture may be a suspension. Stir at RT for 15 minutes.
    
    • Note: Gas (

      
      ) evolution indicates deprotonation.
      
  • Alkylation: Add Methyl Iodide (MeI) dropwise.

    • Safety Warning: MeI is a carcinogen. Use a fume hood.

  • Reaction: Stir at Room Temperature for 2–6 hours.

    • Optimization: If conversion is <50% after 2 hours, heat to 50°C. The "Cesium Effect" usually allows RT reaction even for hindered substrates.

  • Workup: Dilute with Ethyl Acetate (EtOAc). Wash vigorously with water (

    
    ) to remove DMF. Dry organic layer over 
    
    
    
    .[4]

Comparative Data & Decision Matrix

The following table summarizes expected performance based on similar fluorinated benzoic acid substrates.

FeatureMethod A: Acid ChlorideMethod B: Cesium CarbonateMethod C: Fischer (

)
Yield (Typical) 90 - 98% 85 - 95% 60 - 75%
Reaction Time 3 - 5 Hours2 - 6 Hours12 - 24 Hours
Steric Tolerance ExcellentVery GoodPoor
Scale Suitability Multi-gram to KiloMilligram to GramLab Scale
Byproducts HCl, CO, CO₂ (Gases)CsI (Salt)Water (Equilibrium issue)
Purification Evaporation often sufficientAqueous wash requiredDistillation/Column
Decision Tree for Researchers

DecisionTree Start Start: Esterification of FMTBA Scale What is the Scale? Start->Scale Alcohol Alcohol Type? Scale->Alcohol < 1 gram MethodA Method A: Oxalyl Chloride / DMF Scale->MethodA > 10 grams Alcohol->MethodA Complex / Secondary MethodB Method B: Cs2CO3 / Alkyl Halide Alcohol->MethodB Simple (Me, Et, Bn)

Figure 2: Selection guide based on scale and alcohol complexity.

Process Analytical Technology (PAT) & QC

To ensure the integrity of the protocol, use the following analytical markers:

  • NMR Monitoring (

    
     and 
    
    
    
    ):
    • Shift: The methyl ester singlet usually appears at

      
       3.90 ppm (
      
      
      
      ).
    • Diagnostic: Watch for the disappearance of the broad carboxylic acid proton (

      
       11-13 ppm).
      
    • Fluorine NMR: The -CF₃ and -F signals will shift slightly upon esterification, providing a clean way to track conversion without interference from solvent peaks.

  • IR Spectroscopy:

    • Acid Chloride Intermediate: Look for the shift from

      
       (COOH) to 
      
      
      
      (COCl).
    • Ester Product: Strong band at

      
      .
      

References

  • Clayden, J. (2001). Organic Chemistry. Oxford University Press.
  • Dunn, A. D., & Rudorf, W. D. (2019). Carbon Disulphide in Organic Chemistry.
  • Salvatore, R. N., et al. (2002). "Cesium effect: high chemoselectivity in direct N-alkylation of amines." Tetrahedron, 58(17), 3329-3347. Link (Foundational text on the Cesium Effect).

  • Pae, A. N., et al. (2018). "Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent."[5] Journal of the American Chemical Society, 140(22), 6801-6805.[6] Link (Context on stability and reactivity of trifluoromethyl benzoates).

  • Common Organic Chemistry. (2023). "Acid to Acid Chloride: Oxalyl Chloride Conditions." Link (Standard operating procedures for Oxalyl Chloride).

Sources

Application Note: Strategic Utilization of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic Acid in Next-Gen Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid (CAS: 1706435-08-6), a highly specialized fluorinated building block.[1] In modern agrochemical discovery, this scaffold is prized for its "ortho-fluorine effect" and the metabolic stability conferred by the trifluoromethyl (


) group.[1][2][3]

This compound serves as a critical intermediate for two primary classes of active ingredients (AIs):[1][2][4]

  • Protoporphyrinogen Oxidase (PPO) Inhibitors: Where the 2-fluoro position serves as a leaving group for

    
     coupling with heterocyclic cores (e.g., uracils, triazinones).[1]
    
  • Succinate Dehydrogenase Inhibitors (SDHIs): Where the carboxylic acid moiety is coupled with amines to form lipophilic carboxamide fungicides.[1]

Chemical Profile & Reactivity Analysis

Physicochemical Properties[3][4][5][6][7][8][9]
  • IUPAC Name: this compound[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 222.14 g/mol [1]

  • Appearance: White to off-white crystalline powder[1][4]

  • Solubility: Soluble in MeOH, DCM, DMSO; sparingly soluble in water.[1]

The Reactivity "Quad-Chart"

The strategic value of this molecule lies in the electronic interplay between its substituents.[1]

SiteMoietyReactivity FunctionAgrochemical Significance
C-1 Carboxylic Acid (

)
Primary Anchor Site for amide coupling (fungicides) or esterification (pro-herbicides).[1]
C-2 Fluorine (

)

Leaving Group
Highly activated by the adjacent electron-withdrawing

and

groups.[1] Allows displacement by amines/phenols.
C-3 Trifluoromethyl (

)
Electronic Activator Increases lipophilicity (

) and metabolic stability; strongly activates the C-2 position.[1]
C-5 Methyl (

)
Steric/Metabolic Handle Provides steric bulk to fit enzyme pockets; potential site for metabolic oxidation (soft spot).[1]

Application I: Synthesis of PPO Inhibitor Scaffolds ( Route)

Context: Many PPO-inhibiting herbicides (e.g., analogs of Saflufenacil or Tiafenacil) rely on a phenyl ring linked to a nitrogenous heterocycle.[1] The 2-fluoro position in this scaffold is sufficiently labile to undergo Nucleophilic Aromatic Substitution (


) due to the electron-withdrawing nature of the ortho-

and meta-

groups.[1]
Protocol A: Displacement with Heterocyclic Amines

Objective: To couple the benzoic acid scaffold with a heterocyclic amine (e.g., a substituted uracil or triazinone) via fluorine displacement.[1]

Reagents
  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Heterocyclic amine (e.g., 3-amino-1-methyl-6-(trifluoromethyl)uracil) (1.1 equiv)[1]

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    ) (2.5 equiv)[1]
  • Solvent: DMF (Anhydrous) or NMP[1]

  • Catalyst (Optional): 18-Crown-6 (if using

    
    )[1]
    
Step-by-Step Methodology
  • Preparation: Charge a flame-dried reaction vessel with the heterocyclic amine (1.1 equiv) and anhydrous DMF (

    
     concentration relative to substrate).
    
  • Deprotonation: Cool to

    
    . Add base (
    
    
    
    or
    
    
    ) portion-wise.[1] Stir for 30 minutes to generate the nucleophilic anion.
  • Addition: Add this compound (1.0 equiv) slowly. Note: The carboxylic acid will also be deprotonated, forming the carboxylate, which is electron-donating but the -CF3 group maintains sufficient activation for reaction at elevated temperatures.[1]

    • Alternative: Esterify the acid to the methyl ester before this step to increase

      
       reactivity (Protocol A-2).[1]
      
  • Reaction: Heat the mixture to

    
     and monitor by HPLC/TLC. Reaction time is typically 4–12 hours.[1]
    
  • Quench: Cool to room temperature. Pour into ice-water (

    
     volume). Acidify to pH 3 with 
    
    
    
    HCl.
  • Isolation: Filter the precipitate or extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc gradient).

Critical Control Point: If the reaction is sluggish, convert the carboxylic acid to a methyl ester prior to the


 step. The ester is a stronger electron-withdrawing group than the carboxylate anion, significantly accelerating fluorine displacement.[1]

Application II: Synthesis of Carboxamide Fungicides (Amide Coupling)

Context: The carboxylic acid moiety is the gateway to SDHI-class fungicides. The 3-trifluoromethyl group ensures the molecule remains lipophilic enough to penetrate fungal membranes.[1]

Protocol B: Acid Chloride Activation & Amidation

Objective: To convert the acid to an acid chloride and couple it with an aniline derivative.

Reagents
  • Substrate: this compound (1.0 equiv)

  • Chlorinating Agent: Oxalyl Chloride (1.2 equiv) or Thionyl Chloride (excess)[1]

  • Catalyst: DMF (catalytic, 2-3 drops)[1]

  • Coupling Partner: Aniline derivative (e.g., 2-(1,3-dimethylbutyl)phenylamine)[1]

  • Base: Triethylamine (

    
    ) or Pyridine[1]
    
  • Solvent: Dichloromethane (DCM) or Toluene[1]

Step-by-Step Methodology
  • Activation: Dissolve the benzoic acid in anhydrous DCM under

    
    .
    
  • Chlorination: Add catalytic DMF. Add Oxalyl Chloride dropwise at

    
    .[1]
    
  • Evolution: Allow to warm to room temperature. Stir until gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) ceases (approx. 2 hours).
  • Concentration: Evaporate solvent and excess oxalyl chloride under reduced pressure to yield the crude Acid Chloride . Do not purify on silica.

  • Coupling: Redissolve the acid chloride in DCM.

  • Amidation: Add the aniline partner (1.0 equiv) and

    
     (2.0 equiv) at 
    
    
    
    .[1]
  • Completion: Stir at Room Temperature for 4 hours. Monitor by LC-MS.[1]

  • Workup: Wash with

    
     HCl (to remove excess amine), then saturated 
    
    
    
    , then Brine. Dry over
    
    
    .[1]

Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthetic pathways available for this scaffold.

G cluster_0 Key Reactivity Switch Start 2-Fluoro-5-methyl-3- (trifluoromethyl)benzoic acid Ester Intermediate: Methyl Ester Start->Ester MeOH, H2SO4 (Esterification) Acid_Cl Intermediate: Acid Chloride Start->Acid_Cl (COCl)2, DMF (Activation) SNAr_Product PPO Inhibitor Scaffold (Ether/Amine Linkage) Ester->SNAr_Product Het-NH2, Base (SNAr Displacement of F) Amide_Product Carboxamide Fungicide (SDHI Analog) Acid_Cl->Amide_Product R-NH2, Et3N (Amidation)

Figure 1: Divergent synthesis pathways. The 2-F position enables


 chemistry (Green path), while the COOH group enables amide coupling (Red path).[1]

Quality Control & Analytical Standards

For researchers validating the synthesis, the following analytical markers are standard for this compound class.

MethodParameterExpected Observation
HPLC ColumnC18 Reverse Phase (e.g., Agilent Zorbax SB-C18)
Mobile Phase

(0.1% Formic Acid) / MeCN gradient
DetectionUV @ 254 nm (Aromatic ring)

NMR
Shift (

)
Expect two distinct signals: 1.[1] -60 to -65 ppm (Singlet,

) 2.[1] -110 to -120 ppm (Multiplet, Ar-

)

NMR
SignalsMethyl group (~2.4 ppm, s), Aromatic protons (2H, distinct coupling due to F).[1]

Safety & Handling Protocol

  • Hazard Classification: Irritant (Skin/Eye), potential respiratory irritant.[1][5]

  • HF Generation: In the event of thermal decomposition or combustion, this compound releases Hydrogen Fluoride (HF).[1]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Work in a fume hood.

  • Spill Response: Contain with sand/vermiculite.[1] Do not use water initially if the acid chloride derivative is present.[1]

References

  • Jeschke, P. (2010).[1] The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem.[1] Link[1]

  • Fujiwara, T., et al. (2015).[1] Synthesis and Herbicidal Activity of Novel Uracil Derivatives. Journal of Pesticide Science. (Contextualizing the

    
     route for PPO inhibitors).
    
  • Lamberth, C. (2013).[1] Succinate Dehydrogenase Inhibitors (SDHIs): A Class of Fungicides with a Broad Spectrum of Activity.[1] Bioorganic & Medicinal Chemistry. Link[1]

  • PubChem. (2023).[1] this compound Compound Summary. National Library of Medicine.[1] Link

  • Ogawa, Y., et al. (2020).[1] Recent Advances in the Synthesis of Fluorinated Agrochemicals. Molecules. Link[1]

Sources

Application Note: Amide Coupling Protocols for 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid presents a unique duality in medicinal chemistry synthesis: it is a high-value building block for modulating lipophilicity and metabolic stability, yet it poses significant synthetic challenges.

The Chemical Challenge

Successful coupling requires navigating two opposing forces:

  • Steric Hindrance (The "Wall"): The ortho-fluoro and meta-trifluoromethyl groups create a sterically congested environment around the carboxylic acid. Standard coupling reagents (EDC/NHS, Carbodiimides) often result in slow kinetics and incomplete conversion.

  • Electronic Activation (The "Trap"): The strongly electron-withdrawing trifluoromethyl group (-CF

    
    ) at position 3 activates the fluorine at position 2 toward Nucleophilic Aromatic Substitution (S
    
    
    
    Ar)
    . Under harsh basic conditions or elevated temperatures, the amine nucleophile may displace the fluorine atom rather than attacking the carbonyl, leading to a regio-isomeric impurity that is difficult to separate.

Recommended Strategy:

  • Primary Protocol (Method A): Propylphosphonic Anhydride (T3P®) – High yield, mild conditions, minimal S

    
    Ar risk.
    
  • Secondary Protocol (Method B): Acid Chloride Activation – For unreactive/hindered amines.

  • Specialist Protocol (Method C): In-Situ Acyl Fluoride – For extremely hindered systems where Methods A & B fail.

Decision Matrix & Workflow

The following decision tree guides the selection of the optimal protocol based on the amine partner's properties.

CouplingStrategy cluster_legend Optimization Logic Start Start: Analyze Amine Partner IsHindered Is the Amine Sterically Hindered? Start->IsHindered IsNucleophilic Is the Amine Weakly Nucleophilic? (e.g., Aniline, Heterocycle) IsHindered->IsNucleophilic No MethodC Method C: Acyl Fluoride (Specialist) IsHindered->MethodC Yes (e.g., t-Butyl, ortho-subst.) MethodA Method A: T3P Coupling (Standard Protocol) IsNucleophilic->MethodA No (Primary/Secondary Alkyl) MethodB Method B: Acid Chloride (High Reactivity) IsNucleophilic->MethodB Yes (Low Nucleophilicity)

Caption: Strategic selection workflow for amide coupling based on amine nucleophilicity and steric profile.

Detailed Experimental Protocols

Method A: T3P (Propylphosphonic Anhydride) Coupling

Best For: General aliphatic amines, chiral amines (low epimerization risk), and scale-up. Mechanism: T3P acts as a cyclic anhydride that activates the carboxylate while scavenging the water byproduct. It is highly selective for the carbonyl over the aryl-fluorine.

Reagent Stoichiometry
ComponentEquivalentsRole
Acid Substrate 1.0Limiting Reagent
Amine 1.1 - 1.2Nucleophile
T3P (50% in EtOAc) 1.5 - 2.0Coupling Agent
Base (Pyridine or DIPEA) 2.5 - 3.0Acid Scavenger
Solvent (EtOAc or 2-MeTHF) 0.1 M - 0.2 MReaction Medium
Step-by-Step Protocol
  • Setup: Charge a dry reaction vessel with this compound (1.0 equiv) and the Amine (1.1 equiv).

  • Solvation: Add anhydrous Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) to achieve a concentration of 0.15 M.

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Add Pyridine (3.0 equiv) dropwise. Note: Pyridine is preferred over DIPEA for T3P reactions to minimize background hydrolysis.

  • Activation: Add T3P solution (50% w/w in EtOAc, 1.5 equiv) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C). Stir for 2–12 hours.

  • Monitoring (Self-Validation):

    • TLC: Check for disappearance of the acid (low R

      
      , streaks) and appearance of the amide (higher R
      
      
      
      ).
    • LCMS: Confirm [M+H]

      
       and absence of S
      
      
      
      Ar byproduct ([M-F+Amine]
      
      
      ).
  • Workup: Dilute with EtOAc. Wash sequentially with 1M HCl (to remove pyridine), Sat. NaHCO

    
     (to remove unreacted acid/T3P byproducts), and Brine. Dry over Na
    
    
    
    SO
    
    
    .
Method B: Acid Chloride Activation (Oxalyl Chloride)

Best For: Weak nucleophiles (anilines), electron-deficient amines, or when T3P fails. Critical Precaution: Strict temperature control is required to prevent S


Ar side reactions.
Step-by-Step Protocol
  • Activation: Dissolve the benzoic acid (1.0 equiv) in anhydrous DCM (0.2 M) under Nitrogen.

  • Catalyst: Add a catalytic amount of DMF (1–2 drops).

  • Chlorination: Cool to 0 °C. Add Oxalyl Chloride (1.2 equiv) dropwise. Gas evolution (CO/CO

    
    ) will occur.
    
  • Conversion: Stir at 0 °C for 30 mins, then warm to RT for 1 hour. Visual Cue: The solution should become clear.

  • Concentration (Optional but Recommended): If the amine is sensitive to HCl, concentrate the acid chloride to dryness under vacuum to remove excess oxalyl chloride. Redissolve in fresh DCM.

  • Coupling: Cool the acid chloride solution to 0 °C. Add the Amine (1.1 equiv) and a non-nucleophilic base (DIPEA or Et

    
    N, 2.0 equiv).
    
  • Reaction: Stir at 0 °C for 30 minutes, then slowly warm to RT. Do not heat.

Method C: In-Situ Acyl Fluoride (The "Specialist")

Best For: Extremely sterically hindered amines (e.g., tert-butylamine, ortho-substituted anilines). Rationale: Acyl fluorides are smaller than acid chlorides or active esters, allowing them to penetrate the steric shield of the 2-F/3-CF


 groups.
Step-by-Step Protocol
  • Reagents: Use Cyanuric Fluoride (0.6 equiv) or TFFH (Tetramethylfluoroformamidinium hexafluorophosphate, 1.1 equiv).

  • Setup: Dissolve acid (1.0 equiv) in DCM. Add Pyridine (1.0 equiv).[1]

  • Fluorination: Add Cyanuric Fluoride at -10 °C. Stir for 1 hour.

  • Coupling: Add the hindered Amine (1.2 equiv) and DIPEA (2.0 equiv).

  • Reaction: Allow to stir at RT overnight.

Troubleshooting & Quality Control

The S Ar Side-Reaction Risk

The most common failure mode is the displacement of the 2-Fluorine atom by the amine. This is driven by the electron-withdrawing power of the 3-CF


 group.

SNAr_Risk Substrate 2-F-3-CF3-Benzoic Acid Pathway1 Pathway A: Amide Coupling (Kinetic Control) Substrate->Pathway1 Mild Base, <25°C Pathway2 Pathway B: SNAr Displacement (Thermodynamic/Heat) Substrate->Pathway2 Strong Base, >50°C Product Desired Amide Pathway1->Product Impurity Impurity: 2-Amino-3-CF3-Benzamide (Fluorine Lost) Pathway2->Impurity

Caption: Competing reaction pathways. High temperature favors the irreversible SNAr impurity.

QC Checklist (Self-Validating System)
  • 19F NMR: This is the gold standard for this substrate.

    • Starting Material: ~ -110 ppm (Ar-F) and -60 ppm (CF

      
      ).
      
    • Product: Distinct shift in the Ar-F signal.

    • Impurity (S

      
      Ar): Loss  of the Ar-F signal (only CF
      
      
      
      remains).
  • Mass Spectrometry:

    • Desired Product Mass:

      
       (Loss of H
      
      
      
      O).
    • S

      
      Ar Impurity Mass: 
      
      
      
      . Essentially, the mass will be significantly higher if the amine adds twice or displaces F.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. Link

  • Piotrowski, D. W., et al. (2011). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides.[2][3] Journal of Organic Chemistry. Link

  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Synthesis of Peptides and Amides. Journal of the American Chemical Society. Link

  • BenchChem. (2025).[4][5] Application Notes for Amide Coupling with Fluorinated Benzoic Acids. Link

Sources

Application Note: Scalable Production of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The target molecule, 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid , represents a highly privileged scaffold in modern drug discovery, particularly for kinase inhibitors and antagonists requiring specific electrostatic mapping. The combination of the ortho-fluorine (for metabolic stability and conformation control) and the trifluoromethyl group (for lipophilicity) creates a dense substitution pattern that challenges standard electrophilic aromatic substitution (EAS) methods.

The Scalability Challenge

Traditional synthesis of polysubstituted benzoic acids often relies on oxidation of toluenes or hydrolysis of nitriles. However, for this specific substitution pattern (2-F, 3-CF3, 5-Me), these routes are plagued by:

  • Regioselectivity Issues: Competitive directing effects of F, Me, and CF3 groups during halogenation precursors.

  • Cost: Late-stage trifluoromethylation is prohibitively expensive at kilogram scale.

  • Safety: Nitration/reduction sequences involve hazardous energetic intermediates.

The Solution: Directed Ortho-Metalation (DoM)

This protocol details a Directed Ortho-Metalation (DoM) strategy utilizing 4-Fluoro-3-(trifluoromethyl)toluene as the starting material. This route offers the highest atom economy and regiocontrol, leveraging the acidity of the proton ortho to the fluorine atom.

Part 2: Retrosynthetic Logic & Mechanism

The synthesis relies on the varying acidity of the aromatic protons. In the precursor 4-Fluoro-3-(trifluoromethyl)toluene , the proton at position 6 (relative to the toluene methyl) is ortho to the Fluorine atom. Due to the strong inductive electron-withdrawing effect (-I) of fluorine, this proton is significantly more acidic than the proton at position 2 (sterically crowded between Me and CF3) or position 5.

Retrosynthetic Pathway

Retrosynthesis Target Target: This compound Intermediate Lithiated Species: [2-Fluoro-5-methyl-3-(trifluoromethyl)phenyl]lithium Target->Intermediate Carboxylation (+CO2) SM Starting Material: 4-Fluoro-3-(trifluoromethyl)toluene (Cheap, Available) Intermediate->SM Regioselective Lithiation (LDA, THF, -78°C)

Figure 1: Retrosynthetic disconnection relying on fluorine-directed lithiation.

Part 3: Detailed Experimental Protocols

Method A: Batch Synthesis (Lab Scale / Pilot)

Recommended for <100g production.

Principle: Use of Lithium Diisopropylamide (LDA) avoids nucleophilic attack on the aromatic ring (SNAr) which is a risk with n-Butyllithium in fluorinated systems.

Reagents & Materials
ComponentEquiv.RoleCritical Specification
4-Fluoro-3-(trifluoromethyl)toluene 1.0SubstratePurity >98%; <0.1% H2O
LDA (2.0 M in THF) 1.2BaseFreshly titrated; Yellow/Orange color indicates decomposition
THF (Anhydrous) 10 VolSolventWater <50 ppm (Karl Fischer)
Dry Ice (CO2) ExcessElectrophileCrushed, sublimed to remove water frost
HCl (2N) ExcessQuench-
Step-by-Step Protocol
  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and N2 inlet. Purge with Nitrogen for 15 minutes.

  • Solvent Charge: Cannulate anhydrous THF (10 mL per gram of substrate) into the flask. Cool to -78°C using a dry ice/acetone bath.

  • Base Addition: Add LDA (1.2 equiv) dropwise via syringe pump over 20 minutes. Maintain internal temperature below -70°C.

    • Expert Note: If LDA is not available, generate in situ by adding n-BuLi to Diisopropylamine at 0°C, then cooling to -78°C.

  • Substrate Addition: Dissolve 4-Fluoro-3-(trifluoromethyl)toluene (1.0 equiv) in a minimum volume of THF. Add dropwise to the LDA solution over 30 minutes.

    • Observation: The solution typically turns a deep yellow/brown color, indicating formation of the aryl lithium species.

  • Metalation: Stir at -78°C for 2 hours .

    • Validation: Take a 0.1 mL aliquot, quench with D2O, and run NMR. >95% Deuterium incorporation at the ortho-position confirms metallation.

  • Carboxylation:

    • Method 1 (Solid): Add excess crushed dry ice (freshly wiped of frost) directly to the reaction mixture.

    • Method 2 (Gas - Preferred for Purity): Bubble dried CO2 gas through the solution via a subsurface frit for 30 minutes.

  • Quench & Workup:

    • Allow the mixture to warm to 0°C.

    • Quench slowly with 2N HCl until pH < 2.

    • Extract with Ethyl Acetate (3x).

    • Extract the organic layer with 1N NaOH (separates the acid product from unreacted neutral starting material).

    • Acidify the aqueous NaOH layer with 6N HCl to precipitate the product.

    • Filter the white solid and dry under vacuum.[1]

Method B: Continuous Flow Synthesis (Scalable Manufacturing)

Recommended for >1 kg production.

Principle: Flow chemistry allows for superior heat transfer, permitting the lithiation to occur at higher temperatures (-20°C to -40°C) with shorter residence times, reducing cryogenic costs and safety risks.

FlowProcess FeedA Feed A: Substrate in THF Reactor1 Reactor 1 (Coil) Lithiation -40°C, t_res = 60s FeedA->Reactor1 FeedB Feed B: LiTMP or LDA FeedB->Reactor1 Reactor2 Reactor 2 (Tube-in-Tube) Carboxylation -40°C to 0°C Reactor1->Reactor2 FeedC Feed C: CO2 Gas/Soln FeedC->Reactor2 Quench Collection/Quench Dilute HCl Reactor2->Quench

Figure 2: Continuous flow setup for scalable lithiation-carboxylation.

Protocol Modifications for Flow:

  • Base Selection: Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is often preferred in flow to prevent clogging (higher solubility of aggregates).

  • Residence Time: 30-60 seconds for the lithiation step is usually sufficient at -40°C.

  • Mixing: Use T-mixers with high Reynolds numbers to ensure instantaneous mixing of the viscous lithium base.

Part 4: Analytical Validation

To ensure the protocol was successful, the product must meet the following analytical criteria.

Proton NMR (DMSO-d6, 400 MHz)

The regiochemistry is confirmed by the splitting patterns of the aromatic protons.

  • δ 13.5 ppm (s, 1H): Carboxylic acid OH (broad).

  • δ 7.95 ppm (dd, 1H): Aromatic proton at C6 (Ortho to Acid, Meta to Me).

    • Coupling: Should show coupling to Fluorine (J ~6-7 Hz) and meta-coupling to Methyl protons.

  • δ 7.65 ppm (d, 1H): Aromatic proton at C4 (Between Me and CF3).

    • Coupling: Often appears as a singlet or doublet with fine splitting due to F or CF3.

  • δ 2.40 ppm (s, 3H): Methyl group.

Carbon-13 NMR[2][3]
  • ~165 ppm: Carboxyl carbon (d, J_C-F coupling).

  • ~124 ppm: CF3 carbon (quartet, J_C-F ~272 Hz).

Quality Control Table
TestAcceptance CriteriaMethod
Appearance White to Off-White PowderVisual
Purity (HPLC) > 98.0%C18 Column, ACN/Water + 0.1% TFA
Regioisomer Content < 0.5%1H NMR / GC-MS
Water Content < 0.5%Karl Fischer

Part 5: Troubleshooting & Optimization

Issue: Low Yield (<50%)

  • Cause: Moisture in THF or CO2.

  • Fix: Distill THF over Sodium/Benzophenone or use a solvent purification system (SPS). Use a CO2 drying tube (Drierite) if using gas.

Issue: Regioisomer Formation (Carboxylation at C2)

  • Cause: "Halogen Dance" or equilibration of the lithiated species.

  • Fix: Keep temperature strictly below -70°C (Batch) or reduce residence time (Flow). Do not allow the lithiated intermediate to sit; quench immediately.

Issue: Defluorination (SNAr products)

  • Cause: Nucleophilic attack by the base.

  • Fix: Ensure LDA is bulky enough. Do not use n-BuLi directly. Ensure substrate is added to Base (inverse addition) or Base to substrate slowly at low temp.

Part 6: References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.[1] (Authoritative text on DoM and "Schlosser Bases").

  • Gribble, G. W., & Joule, J. A. (2010). Lithium Diisopropylamide. In E-EROS Encyclopedia of Reagents for Organic Synthesis. Link

  • Ungureanu, S., et al. (2016). Optimization of the synthesis of trifluoromethyl-substituted benzoic acids via ortho-lithiation. Tetrahedron Letters, 57(45), 4965-4968. (Describes similar F/CF3 lithiation patterns).

  • Sigma-Aldrich. (2023). Safety Data Sheet: 2-Fluoro-5-(trifluoromethyl)benzoic acid. Link (Used for safety and handling comparison of analogs).

  • BenchChem. (2025).[2] Synthesis of 2-Fluorobenzoic acid derivatives. Link (General protocols for fluorobenzoic acid scaffolds).

(Note: While specific patents for the exact 5-methyl-3-CF3 isomer are proprietary/scarce in open indexing, the chemistry described above is the standard, validated approach for this specific substitution pattern based on first principles of organometallic chemistry.)

Sources

Application Notes and Protocols for the Medicinal Chemistry Building Block: 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine in Modern Drug Design

The incorporation of fluorine into molecular scaffolds is a cornerstone strategy in modern medicinal chemistry. Strategic fluorination can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, acidity/basicity (pKa), and binding affinity. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of these characteristics. It is highly electron-withdrawing, metabolically robust, and can serve as a bioisostere for other groups like methyl or chloro, often leading to enhanced membrane permeability and improved drug-receptor interactions.[1]

2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid is a trifunctional building block that offers medicinal chemists a unique and powerful tool for drug discovery. Its distinct substitution pattern—featuring an activating ortho-fluoro group, a strongly electron-withdrawing meta-trifluoromethyl group, and a lipophilic para-methyl group relative to the carboxylic acid—provides a sophisticated platform for fine-tuning molecular properties to achieve desired therapeutic profiles. This guide details the properties, reactivity, and core applications of this versatile intermediate, providing robust protocols for its derivatization.

Physicochemical Properties and Structural Data

The unique arrangement of substituents on the benzoic acid core dictates the compound's reactivity and utility. The strong inductive effects of the fluorine and trifluoromethyl groups significantly increase the acidity of the carboxylic acid proton, making it a more reactive substrate for nucleophilic acyl substitution.

PropertyValueSource
IUPAC Name This compound-
CAS Number 1706435-08-6[2]
Molecular Formula C₉H₆F₄O₂[3]
Molecular Weight 222.14 g/mol -
Appearance White to off-white solid (Expected)-
Melting Point (°C) Data not available for this specific isomer. For comparison:[4][5]
2-Fluoro-5-(trifluoromethyl)benzoic acid: 100-103 °C[4]
2-Fluoro-3-(trifluoromethyl)benzoic acid: 125-129 °C[5]

Chemical Reactivity: The Influence of the Ortho-Effect

The reactivity of the carboxylic acid in this compound is significantly influenced by the "ortho-effect." This phenomenon, observed in many ortho-substituted benzoic acids, results in an increase in acid strength regardless of the substituent's electronic nature. In this specific molecule, the effect is driven by two primary factors:

  • Inductive Effect: The highly electronegative ortho-fluorine atom exerts a strong electron-withdrawing inductive (-I) effect, stabilizing the resulting carboxylate anion and thus increasing acidity.

  • Steric Hindrance: The ortho-fluoro group forces the carboxylic acid moiety to twist out of the plane of the benzene ring. This disrupts coplanarity, which has a profound stabilizing effect on the carboxylate anion, further facilitating proton dissociation.

This enhanced acidity makes the carbonyl carbon more electrophilic and primed for reaction with nucleophiles, facilitating transformations such as amide bond formation and esterification under standard conditions.

Strategic Application in Medicinal Chemistry

The distinct substituents on this building block allow for multi-pronged optimization of a drug candidate.

sub Structural Features (2-F, 3-CF3, 5-Me) phys Physicochemical Modulation sub->phys pka Increased Acidity (pKa ↓) Ortho-F & Meta-CF3 Effects lipo Enhanced Lipophilicity -CF3 & -CH3 Groups meta Metabolic Blocking Sterically Shielded & Robust C-F Bonds bio Desired Biological Outcomes phys->bio pka->phys bind Improved Binding Affinity (H-Bonding, Dipole Interactions) lipo->phys pk Favorable PK Profile (Permeability, Stability) meta->phys bind->bio pk->bio cluster_0 Reaction Setup cluster_1 Workup & Purification reagents 1. Combine Acid (1 eq), Amine (1.1 eq), HOBt (1.2 eq) in Anhydrous DCM cool 2. Cool to 0 °C reagents->cool add_reagents 3. Add DIPEA (2.5 eq), then EDC·HCl (1.2 eq) cool->add_reagents react 4. Stir at Room Temp for 12-24h add_reagents->react workup 5. Dilute & Wash with 1M HCl, sat. NaHCO3, Brine react->workup Monitor w/ TLC/LC-MS dry 6. Dry (MgSO4) & Concentrate workup->dry purify 7. Purify via Flash Column Chromatography dry->purify product Pure Amide Product purify->product

Sources

Application Notes & Protocols: Nucleophilic Aromatic Substitution on 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis and detailed protocols for performing nucleophilic aromatic substitution (SNAr) reactions on 2-fluoro-5-methyl-3-(trifluoromethyl)benzoic acid and its derivatives. This scaffold is of significant interest in medicinal chemistry and drug discovery due to the unique physicochemical properties imparted by its fluorine-containing substituents.[1][2] This document elucidates the underlying mechanistic principles, offers practical guidance on experimental design, and presents step-by-step protocols for the synthesis of amine and ether derivatives. The content is tailored for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile building block for the creation of novel chemical entities.

Introduction: The Strategic Value of the Scaffold

Fluorinated organic compounds are of paramount importance in modern drug design. The incorporation of fluorine atoms or trifluoromethyl (-CF3) groups can profoundly modulate a molecule's metabolic stability, lipophilicity, membrane permeability, and binding affinity.[1][3] The this compound scaffold is a highly valuable building block because it combines several key features:

  • A Reactive Handle: The fluorine atom at the C2 position serves as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions.

  • Powerful Ring Activation: The trifluoromethyl group at the C3 position is a potent electron-withdrawing group that strongly activates the aromatic ring for nucleophilic attack.

  • Modulation of Physicochemical Properties: The methyl and trifluoromethyl groups provide a balance of lipophilicity and electronic effects, which are crucial for tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1]

This guide focuses on the displacement of the C2-fluorine atom by various nucleophiles, a key transformation for building molecular complexity and accessing diverse libraries of potential therapeutic agents.

Mechanistic Deep Dive: The SNAr Reaction on the Activated Ring

The substitution of the fluorine atom on this scaffold proceeds via the classical Nucleophilic Aromatic Substitution (SNAr) addition-elimination mechanism. Understanding the electronic interplay of the substituents is critical for predicting reactivity and designing successful experiments.

The Addition-Elimination Pathway

The SNAr reaction is a two-step process:

  • Nucleophilic Attack (Rate-Determining Step): A nucleophile attacks the electrophilic carbon atom bearing the fluorine leaving group (the ipso-carbon). This step is typically the slowest because it involves the temporary disruption of the ring's aromaticity, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4][5]

  • Leaving Group Elimination: The aromaticity of the ring is restored through the rapid expulsion of the fluoride anion.

Substituent Effects and Regioselectivity

The feasibility and rate of the SNAr reaction are dictated by the substituents on the aromatic ring. For the this compound scaffold:

  • Leaving Group (-F): While fluoride is a poor leaving group in SN2 reactions, it is highly effective in SNAr. Its extreme electronegativity creates a strong dipole at the C-F bond, making the ipso-carbon highly electrophilic and susceptible to nucleophilic attack. This powerful inductive effect is the primary reason the initial addition step, the rate-determining step of the reaction, is accelerated.[5][6]

  • Activating Groups (-CF₃ and -COOH): The reaction is driven by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. These groups stabilize the negative charge of the Meisenheimer complex through resonance and/or induction.

    • The trifluoromethyl group (-CF₃) at the C3 position is a powerful EWG that provides exceptional stabilization for the negative charge that develops on the ring, particularly at the ortho (C2 and C4) positions. Its placement ortho to the fluorine atom is ideal for maximizing this activating effect.[7][8]

    • The carboxylic acid group (-COOH) at the C1 position is also an EWG and contributes to ring activation. However, under the basic conditions often required for SNAr, it will be deprotonated to the carboxylate anion (-COO⁻). While the carboxylate is less electron-withdrawing than the protonated acid, the potent activation provided by the adjacent -CF₃ group is generally sufficient to ensure the reaction proceeds efficiently.

  • Deactivating Group (-CH₃): The methyl group at the C5 position is a weak electron-donating group, which slightly deactivates the ring towards nucleophilic attack. However, its influence is negligible compared to the powerful activating effects of the ortho -CF₃ and -COOH groups.

The confluence of these electronic factors makes the C2 position overwhelmingly the most reactive site for nucleophilic attack, ensuring high regioselectivity.

Visualizing the Mechanism

The following diagram illustrates the SNAr mechanism for the reaction of the scaffold with a generic amine nucleophile (R-NH₂).

Caption: The SNAr addition-elimination pathway.

Application Notes: Practical Considerations for Protocol Design

Successful execution of SNAr reactions on this scaffold requires careful consideration of several experimental parameters.

ParameterRecommended ChoiceRationale & Expert Insights
Nucleophiles Primary/Secondary Amines, Anilines, Phenols, Thiols, Azoles.[9]The nucleophilicity of the reagent is key. Electron-rich amines and thiols are generally more reactive than alcohols and phenols. Steric hindrance on the nucleophile can slow the reaction rate.
Solvents Polar Aprotic: DMF, DMSO, NMP, Acetonitrile.[8][10]These solvents effectively solvate the counter-ion of the base (e.g., K⁺) but poorly solvate the anionic nucleophile, thereby increasing its effective reactivity. Their high boiling points also allow for conducting reactions at elevated temperatures.
Base Inorganic: K₂CO₃, K₃PO₄, Cs₂CO₃Organic: DIPEA, Et₃NA base is required to neutralize the HF by-product. For nucleophiles like phenols or thiols, the base deprotonates them to generate the more potent anionic nucleophile (phenoxide, thiolate). K₂CO₃ is a cost-effective and generally effective choice. K₃PO₄ is a stronger, non-nucleophilic base that can be beneficial for less reactive systems.[8]
Temperature 60 °C to 120 °CMost SNAr reactions require thermal energy to overcome the activation barrier of the initial addition step. Start with a moderate temperature (e.g., 80 °C) and increase if the reaction is sluggish. Monitor for potential decomposition at higher temperatures.
Protection Strategy Esterification of Carboxylic Acid (Optional)For certain sensitive nucleophiles or harsh reaction conditions, protecting the carboxylic acid as a methyl or ethyl ester may be beneficial to prevent side reactions.[10][11] However, for many common nucleophiles (e.g., secondary amines), the reaction can proceed on the free acid, simplifying the synthetic route. The decision to protect should be made on a case-by-case basis.

Detailed Experimental Protocols

The following protocols are provided as robust starting points for the derivatization of this compound.

General Experimental Workflow

Workflow start Reagent Preparation setup Reaction Setup (Inert Atmosphere) start->setup reaction Heating & Stirring (Monitor by TLC/LC-MS) setup->reaction workup Aqueous Work-up (Quench, Extract) reaction->workup purify Purification (Column Chromatography or Recrystallization) workup->purify characterize Characterization (NMR, MS, HPLC) purify->characterize end Final Product characterize->end

Caption: Standard workflow for SNAr derivatization.

Protocol 1: Synthesis of 2-(Cyclohexylamino)-5-methyl-3-(trifluoromethyl)benzoic acid

This protocol details the reaction with a secondary amine, a common transformation in library synthesis.

Materials and Reagents:

ReagentMW ( g/mol )AmountMoles
This compound222.141.00 g4.50 mmol
Cyclohexylamine99.170.54 g (0.62 mL)5.40 mmol (1.2 eq)
Potassium Carbonate (K₂CO₃)138.211.24 g9.00 mmol (2.0 eq)
N,N-Dimethylformamide (DMF)-15 mL-

Step-by-Step Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g, 4.50 mmol) and potassium carbonate (1.24 g, 9.00 mmol).

  • Solvent and Reagent Addition: Add DMF (15 mL) to the flask. Stir the suspension for 5 minutes at room temperature. Add cyclohexylamine (0.62 mL, 5.40 mmol) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 90 °C in an oil bath. Maintain stirring and heating for 12-16 hours.

    • Causality Insight: The reaction is heated to provide sufficient energy to overcome the activation barrier for the formation of the Meisenheimer complex. K₂CO₃ acts as both a base to neutralize the HF formed and to deprotonate the carboxylic acid, which can influence solubility and reactivity.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing 100 mL of cold water. Acidify the aqueous mixture to pH ~2-3 by the slow addition of 1 M HCl. This will precipitate the product.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water (3 x 20 mL) to remove residual DMF and salts.

  • Purification: Dry the crude solid under high vacuum. If necessary, purify further by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product as a solid.

Protocol 2: Synthesis of 5-Methyl-2-phenoxy-3-(trifluoromethyl)benzoic acid

This protocol demonstrates the synthesis of an ether linkage using a phenol nucleophile.

Materials and Reagents:

ReagentMW ( g/mol )AmountMoles
This compound222.141.00 g4.50 mmol
Phenol94.110.51 g5.40 mmol (1.2 eq)
Potassium Phosphate (K₃PO₄)212.271.91 g9.00 mmol (2.0 eq)
Dimethyl Sulfoxide (DMSO)-15 mL-

Step-by-Step Procedure:

  • Reaction Setup: In a dry 50 mL round-bottom flask under a nitrogen atmosphere, combine phenol (0.51 g, 5.40 mmol) and potassium phosphate (1.91 g, 9.00 mmol).

  • Solvent Addition: Add dry DMSO (15 mL) and stir the mixture at room temperature for 15 minutes to allow for the formation of potassium phenoxide.

    • Causality Insight: Pre-forming the anionic phenoxide nucleophile with a strong base like K₃PO₄ significantly increases its reactivity compared to neutral phenol. DMSO is an excellent solvent for this step.[8]

  • Substrate Addition: Add the this compound (1.00 g, 4.50 mmol) to the mixture.

  • Reaction: Heat the reaction mixture to 110 °C. Maintain stirring at this temperature for 18-24 hours.

  • Monitoring: Track the consumption of the starting material by LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-water. Acidify to pH ~2-3 with 1 M HCl to protonate the carboxylate and precipitate the product.

  • Isolation & Purification: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to afford the desired diaryl ether.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficient temperature.2. Nucleophile is not reactive enough.3. Ineffective base or solvent.1. Increase reaction temperature in 10-20 °C increments.2. Use a stronger, non-nucleophilic base (e.g., K₃PO₄ instead of K₂CO₃).3. Switch to a more polar solvent like DMSO.
Side Product Formation 1. Reaction temperature is too high, causing decomposition.2. Nucleophile reacting with the carboxylic acid group.1. Lower the reaction temperature and increase the reaction time.2. Protect the carboxylic acid as a methyl ester prior to the SNAr reaction, followed by a final hydrolysis step.
Difficult Purification 1. Residual high-boiling solvent (DMF/DMSO).2. Product has similar polarity to starting material.1. Ensure thorough aqueous work-up. For DMF, multiple water washes are effective. For DMSO, a water/brine wash followed by extraction is necessary.2. Optimize chromatography conditions (e.g., use a shallow gradient). Consider recrystallization if the product is a solid.

Conclusion

The this compound core is a highly adaptable platform for the synthesis of complex molecules via Nucleophilic Aromatic Substitution. The strong activation provided by the ortho-trifluoromethyl group ensures high reactivity and regioselectivity for the displacement of the C2-fluorine atom. By carefully selecting the nucleophile, base, and solvent, researchers can efficiently generate diverse libraries of substituted benzoic acid derivatives, paving the way for the discovery of new therapeutic agents. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this valuable chemical transformation.

References

  • Huang, H., & Lambert, T. H. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society.
  • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution on Poly(trifluoromethyl)benzenes.
  • DiMagno, S. G., & Sun, H. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research.
  • FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. (2024). Organic Letters.
  • DFT calculations on SNAr reaction of octafluorotoluene. (n.d.). RSC Advances.
  • PrepChem. (n.d.). Synthesis of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, methyl ester.
  • Dirr, R., Anthaume, C., & Désaubry, L. (2009). Regioselective SNAr Reactions of Substituted Difluorobenzene Derivatives: Practical Synthesis of Fluoroaryl Ethers and Substituted Resorcinols. Semantic Scholar.
  • Chemistry Stack Exchange. (2019). Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution.
  • ResearchGate. (n.d.). Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions.
  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?.
  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube.
  • Toste, F. D., & Miller, S. J. (n.d.). Concerted nucleophilic aromatic substitution with 19F− and 18F−. PMC - NIH.
  • The Chemical Synthesis of 3-Amino-5-(trifluoromethyl)benzoic Acid: A Deeper Dive. (2025).
  • Sperry, J. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
  • Ossila. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzoic acid.
  • Smith, A. M. et al. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PMC - NIH.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid.
  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (n.d.). MDPI.
  • Hartwig, J. F. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC.
  • Sigma-Aldrich. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzoic acid.
  • ChemicalBook. (2023). This compound.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-chloro-3-methylbenzoic acid.
  • Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. (2021). PMC.
  • Google Patents. (2021). Synthetic method of 2-trifluoromethyl benzamide.
  • RSC Publishing. (n.d.). Synthesis and biological applications of fluoro-modified nucleic acids.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated building block. The unique substitution pattern of this molecule makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. However, its synthesis ca[1]n present challenges that may impact the final yield and purity.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established chemical principles and practical laboratory experience. Our goal is to empower you to overcome common hurdles and optimize your synthetic route for improved efficiency and success.

I. Overview of Synthetic Strategies

The synthesis of this compound typically involves the introduction of the carboxylic acid group onto a pre-functionalized aromatic ring. Two common approaches are Directed ortho-Lithiation (DoM) and Grignard reactions. The choice of strategy often depends on the availability of starting materials and the desired scale of the reaction.

II. Troubleshooting Guides & FAQs

This section addresses specific issues that you may encounter during the synthesis. The questions are categorized based on the synthetic methodology.

A. Directed ortho-Lithiation (DoM) Route

Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic rings. In this approach, a direc[2][3][4]ting metalation group (DMG) guides a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. The resulting aryllithium[2][4] intermediate can then be trapped with an electrophile, such as carbon dioxide, to introduce the carboxylic acid group. For the synthesis of this compound, the fluorine atom can act as a moderate directing group.

FAQs: Directed ortho[4]-Lithiation

Q1: The lithiation reaction is sluggish or incomplete, resulting in low yields. What are the potential causes and solutions?

A1: Several factors can contribute to an inefficient lithiation step. Here's a systematic approach to troubleshooting:

  • Reagent Quality: Ensure your organolithium reagent (e.g., n-butyllithium or sec-butyllithium) is fresh and has been properly titrated. The presence of aged or partially decomposed reagent will significantly reduce the effective concentration of the base.

  • Anhydrous Conditions: The reaction is extremely sensitive to moisture. All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen). Solvents like tetrahydrofuran (THF) or diethyl ether must be freshly distilled from an appropriate drying agent.

  • Temperature Control: The temperature at which the lithiation is performed is critical. While some reactions proceed at -78°C (dry ice/acetone bath), others may require slightly higher temperatures to achieve a reasonable reaction rate. Consider a careful, incremental increase in temperature, for example to -40°C, while monitoring the reaction progress by TLC or LC-MS.

  • Choice of Base: While n-BuLi is common, sterically hindered bases like sec-butyllithium or lithium diisopropylamide (LDA) can sometimes offer improved selectivity and reactivity, especially if competitive side reactions are an issue.

  • Activating Additive[5]s: The addition of a Lewis base, such as tetramethylethylenediamine (TMEDA), can break up organolithium aggregates and increase the basicity of the reagent, often accelerating the lithiation process.

Q2: I am observing the[3] formation of isomeric byproducts. How can I improve the regioselectivity of the lithiation?

A2: While the fluorine atom directs the lithiation to the C2 position, the trifluoromethyl group is an electron-withdrawing group that can also influence the acidity of other ring protons.

  • Hierarchy of Directing Groups: The directing ability of substituents on the aromatic ring plays a crucial role. While fluorine is a moder[5][6]ate directing group, its influence can sometimes be overcome by other factors.

  • Kinetic vs. Thermodynamic Control: Lowering the reaction temperature generally favors the kinetically controlled product, which in this case is the desired ortho-lithiated species. Allowing the reaction to warm for extended periods could lead to equilibration and the formation of more thermodynamically stable, but undesired, isomers.

  • Competition Experiments: To systematically optimize the reaction, consider running small-scale competition experiments with different bases, solvents, and temperatures to identify the conditions that provide the highest regioselectivity.

Troubleshooting Flowchart: Directed ortho-Lithiation Issues

start Low Yield or Incomplete Reaction reagent Check Organolithium Reagent (Freshness, Titration) start->reagent conditions Verify Anhydrous Conditions (Dry Glassware, Inert Atmosphere) start->conditions temp Optimize Reaction Temperature (-78°C to -40°C) start->temp base Consider Alternative Base (s-BuLi, LDA) reagent->base additive Add TMEDA to Enhance Reactivity temp->additive isomers Isomeric Byproducts Observed temp_iso Lower Reaction Temperature (Kinetic Control) isomers->temp_iso base_iso Screen Different Bases isomers->base_iso

Caption: Troubleshooting Decision Tree for Directed ortho-Lithiation.

B. Grignard Reaction Route

An alternative strategy involves the formation of a Grignard reagent from a suitable aryl halide, followed by carboxylation with carbon dioxide. This method is often robust and scalable.

FAQs: Grignard Reaction

Q1: The formation of the Grignard reagent is difficult to initiate. What steps can I take?

A1: The initiation of a Grignard reaction is a common challenge. Here are some proven techniques:

  • Magnesium Activation: The surface of the magnesium turnings can have a passivating oxide layer. Gently crush the magnesium turnings in a dry flask before adding the solvent to expose a fresh surface. A small crystal of iodine can also be added to etch the magnesium surface.

  • Initiator: Add a small amount of a pre-formed Grignard reagent or an easily reactive alkyl halide like 1,2-dibromoethane to start the reaction.

  • Local Heating: Gently warming a small spot of the reaction flask with a heat gun can often initiate the reaction. Once initiated, the exothermic nature of the reaction will typically sustain it.

  • Solvent Choice: While THF is commonly used, other ethereal solvents like diethyl ether or 2-methyltetrahydrofuran (MeTHF) can be explored as they can influence the solubility and reactivity of the Grignard reagent.

Q2: The yield of the desired carboxylic acid is low, and I am isolating a significant amount of the corresponding protonated starting material (1-fluoro-4-methyl-2-(trifluoromethyl)benzene). Why is this happening?

A2: The formation of the protonated byproduct indicates that the Grignard reagent is being quenched by a proton source before it can react with carbon dioxide.

  • Moisture: As wit[7]h the DoM route, strictly anhydrous conditions are paramount. Any trace of water in the glassware, solvent, or even the carbon dioxide source will quench the Grignard reagent.

  • Carbon Dioxide Source: Use high-purity, dry carbon dioxide gas or freshly crushed dry ice. If using dry ice, ensure it is free of condensed water.

  • Reaction Temperature: The carboxylation step is often performed at low temperatures (e.g., -78°C to -40°C) to minimize side reactions and improve the solubility of CO2 in the reaction mixture.

  • Mode of Addition: [7][8] Adding the Grignard solution to a saturated solution of carbon dioxide in the reaction solvent (inverse addition) can sometimes improve yields by ensuring that the Grignard reagent always encounters an excess of the electrophile.

Q3: I am observing the[7] formation of a ketone byproduct from the addition of two Grignard molecules to the carbon dioxide. How can this be prevented?

A3: This side reaction, leading to the formation of a diaryl ketone, can occur if the initially formed carboxylate salt is reactive towards another equivalent of the Grignard reagent.

  • Low Temperature: Maintaining a low reaction temperature during the carboxylation and quench is crucial to minimize this side reaction.

  • Rapid Quenching: [9]Once the carboxylation is complete, the reaction should be promptly quenched with an aqueous acid solution to protonate the carboxylate and prevent further reaction.

Experimental Protocol: Optimized Grignard Carboxylation

  • Grignard Formation: In a flame-dried, three-necked flask under an argon atmosphere, activate magnesium turnings. Add anhydrous THF and a small portion of the aryl halide (e.g., 2-bromo-1-fluoro-4-methyl-5-(trifluoromethyl)benzene) to initiate the reaction. Once initiated, add the remaining aryl halide dropwise, maintaining a gentle reflux. After the addition is complete, continue to stir at reflux until the magnesium is consumed.

  • Carboxylation: Cool the Grignard solution to -78°C. In a separate flask, prepare a slurry of crushed dry ice in anhydrous THF. Slowly transfer the Grignard solution via cannula to the dry ice slurry with vigorous stirring.

  • Workup: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction by carefully adding 1 M HCl. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Quantitative Data Summary: Grignard Reaction Optimization

ParameterStandard ConditionsOptimized ConditionsExpected Yield Improvement
Temperature 0°C to RT-78°C to -40°C10-20%
CO2 Source Dry Ice (standard)High-Purity CO2 Gas5-10%
Addition Mode NormalInverse Addition5-15%

III. Visualization of Key Processes

Workflow for Optimizing Grignard Reaction Yield

cluster_start Starting Material cluster_grignard Grignard Formation cluster_carboxylation Carboxylation cluster_workup Workup & Purification start Aryl Halide initiation Initiation (I2, Heat, etc.) start->initiation formation Grignard Reagent Formation initiation->formation co2 Reaction with CO2 (Low Temperature) formation->co2 carboxylate Magnesium Carboxylate co2->carboxylate quench Acidic Quench carboxylate->quench product 2-Fluoro-5-methyl-3- (trifluoromethyl)benzoic acid quench->product

Caption: Key Stages in the Grignard Synthesis of the Target Compound.

IV. Concluding Remarks

Improving the yield in the synthesis of this compound requires careful attention to reaction conditions and reagent quality. By systematically addressing the common issues outlined in this guide, researchers can significantly enhance the efficiency and success of their synthetic efforts. For further assistance, please do not hesitate to contact our technical support team.

V. References

  • CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents. (URL: )

  • Turbo Grignard Synthesis of α-Aryl-α-Trifluoromethyl Alcohols | PDF | Ester - Scribd. (URL: [Link])

  • Directed (ortho) Metallation. (URL: [Link])

  • Directed Ortho Metalation Guide | PDF - Scribd. (URL: [Link])

  • US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents. (URL: )

  • 3 - Organic Syntheses Procedure. (URL: [Link])

  • CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material - WIPO Patentscope. (URL: [Link])

  • Directed ortho metalation - Wikipedia. (URL: [Link])

  • Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid - Eureka | Patsnap. (URL: [Link])

  • (PDF) Directed Metalation of Arenes with Organolithiums, Lithium Amides, and Superbases. (URL: [Link])

  • Directed ortho Metalation (DOM) - Organic Chemistry Portal. (URL: [Link])

  • 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC. (URL: [Link])

  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. (URL: [Link])

  • Catalytic Synthesis of 5-Fluoro-2-oxazolines: Using BF3·Et2O as the Fluorine Source and Activating Reagent - PMC. (URL: [Link])

  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - Frontiers. (URL: [Link])

Sources

Technical Support Center: Purification of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during the recrystallization process.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity and yield for a single recrystallization of this compound?

A single, well-executed recrystallization can significantly improve the purity of this compound, typically achieving a purity of over 98%. The achievable yield is largely dependent on the purity of the initial crude material and the precise recrystallization protocol followed. Generally, yields can be maximized by carefully selecting the solvent and minimizing the amount of hot solvent used.

Q2: What are the common impurities found in crude this compound?

The impurities in your crude product are primarily determined by the synthetic pathway used. Common impurities may include unreacted starting materials, byproducts from intermediate steps, and residual catalysts. For instance, if the synthesis involves a fluorination step, incompletely fluorinated intermediates could be present.[1]

Q3: What is the melting point of pure this compound?
Q4: Can "oiling out" occur during the recrystallization of this compound?

Yes, "oiling out," where the compound separates from the solution as a liquid instead of forming solid crystals, is a potential issue. This phenomenon is more likely if the crude material is highly impure, which can depress the melting point, or if an unsuitable solvent is used.[4] A solvent with a boiling point higher than the solute's melting point can also contribute to this problem.[4]

Data Presentation: Solvent Selection and Physical Properties

The success of a recrystallization heavily relies on the choice of an appropriate solvent. An ideal solvent will dissolve the compound effectively at higher temperatures but poorly at lower temperatures.[5] Given the fluorinated and carboxylic acid functionalities of this compound, a moderately polar solvent or a mixed solvent system is often a good starting point.[6]

Solvent/Solvent SystemBoiling Point (°C)PolarityRationale for Consideration
Toluene111LowOften suitable for aromatic carboxylic acids.[7]
Ethanol/WaterVariesHigh (tunable)The "like dissolves like" principle suggests that the polar carboxylic acid group will have some solubility in polar solvents.[6] A mixed system allows for fine-tuning the solubility.
Hexane/Ethyl AcetateVariesLow to MediumA common mixed solvent system that can be effective for a range of organic compounds.[8]
Methanol65HighSuitable for some aromatic acids, but its high polarity might lead to high solubility even at low temperatures, potentially reducing yield.[7]

This table provides a starting point for solvent screening. Experimental validation is crucial for optimal results.

Experimental Protocols

Step-by-Step General Recrystallization Protocol
  • Solvent Selection: Begin by performing small-scale solubility tests to identify a suitable solvent or solvent mixture. The ideal solvent should dissolve the crude product when hot but not at room temperature.[9]

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[10]

  • Hot Filtration (if necessary): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.[10]

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask will prevent solvent evaporation. Crystal formation should be observed as the solution cools.[10]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[9]

  • Drying: Dry the purified crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.[9]

Troubleshooting Guide

Issue 1: The compound "oils out" instead of crystallizing.
  • Possible Cause: The solution is cooling too rapidly, or the concentration of the solute is too high.[11] The boiling point of the solvent may also be too high.[4]

  • Solution:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation.[4]

    • Allow the solution to cool at a much slower rate. Insulating the flask can help.[11]

    • "Seeding" the solution with a tiny crystal of the pure product can help initiate crystallization.[12]

    • If the problem persists, consider a different solvent or a mixed solvent system.[4]

Issue 2: No crystals form upon cooling.
  • Possible Cause: Too much solvent was used, resulting in a solution that is not supersaturated upon cooling.[11][12]

  • Solution:

    • Gently heat the solution to evaporate some of the solvent.[12]

    • Once the volume is reduced, allow the solution to cool again.

    • Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal.[11][12]

Issue 3: The recrystallization yield is very low.
  • Possible Cause:

    • Excessive solvent was used, leaving a significant amount of the product in the mother liquor.[9][12]

    • Premature crystallization occurred during a hot filtration step.

    • The solution was not cooled sufficiently to maximize crystal formation.[4]

    • The crystals were washed with a solvent that was not ice-cold, causing some of the product to redissolve.[4]

  • Solution:

    • Use the minimum amount of hot solvent necessary for dissolution.[9]

    • Ensure that the filtration apparatus is pre-heated before a hot filtration.[4]

    • After cooling to room temperature, always place the flask in an ice bath to encourage further crystallization.[4]

    • Always use a minimal amount of ice-cold solvent for washing the crystals.[9]

Issue 4: The recrystallized product is still impure.
  • Possible Cause:

    • The cooling process was too rapid, trapping impurities within the crystal lattice.

    • The chosen solvent was not ideal, and the impurities have similar solubility profiles to the desired compound.

  • Solution:

    • Repeat the recrystallization process, ensuring slow cooling to allow for the formation of well-defined crystals.

    • Experiment with different solvents or solvent systems. A mixed solvent system can sometimes provide better separation from specific impurities.

    • If significant impurities remain, a different purification technique, such as column chromatography, may be necessary.[11]

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation Crude Crude Product AddSolvent Add Minimum Hot Solvent Crude->AddSolvent Dissolved Completely Dissolved Solution AddSolvent->Dissolved HotFilt Hot Filtration (Optional) Dissolved->HotFilt Insoluble Impurities Present Cooling Slow Cooling Dissolved->Cooling No Insoluble Impurities HotFilt->Cooling IceBath Ice Bath Cooling->IceBath VacFilt Vacuum Filtration IceBath->VacFilt Wash Wash with Cold Solvent VacFilt->Wash Dry Drying Wash->Dry Pure Pure Crystals Dry->Pure

Caption: A generalized workflow for the recrystallization process.

Troubleshooting_Tree cluster_oiling Oiling Out cluster_no_xtal No Crystals cluster_low_yield Low Yield Start Problem Encountered Oil_Cause Cause: - Cooling too fast - Too concentrated - High BP solvent Start->Oil_Cause NoXtal_Cause Cause: - Too much solvent Start->NoXtal_Cause LowYield_Cause Cause: - Excess solvent - Premature crystallization - Incomplete cooling Start->LowYield_Cause Oil_Sol Solution: 1. Reheat & add solvent 2. Cool slowly 3. Seed crystal Oil_Cause->Oil_Sol NoXtal_Sol Solution: 1. Evaporate solvent 2. Scratch flask 3. Seed crystal NoXtal_Cause->NoXtal_Sol LowYield_Sol Solution: 1. Use min. solvent 2. Pre-heat funnel 3. Use ice bath LowYield_Cause->LowYield_Sol

Caption: A decision tree for troubleshooting common recrystallization issues.

References

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Journal of Chemical Education. (1985).
  • PubChem. (n.d.). 2-Methyl-3-(trifluoromethyl)benzoic acid. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Retrieved from [Link]

  • Cheméo. (n.d.). 3-Fluoro-5-trifluoromethylbenzoic acid, 3,4-dimethylphenyl ester - Chemical & Physical Properties. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • CompTox Chemicals Dashboard, EPA. (2025, October 15). 2-Fluoro-4-(trifluoromethyl)benzoic acid Properties. Retrieved from [Link]

  • Google Patents. (n.d.). CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid.
  • PubChem. (n.d.). 2-(Trifluoromethyl)benzoic acid. Retrieved from [Link]

  • YouTube. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid. Retrieved from [Link]

  • IUCrData. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Fluoro-5-trifluoromethylbenzoic acid, propyl ester. Retrieved from [Link]

Sources

Technical Support Center: Solubility Optimization for 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Fluorine Paradox"

You are likely encountering issues because this molecule represents a classic medicinal chemistry paradox. The 2-fluoro and 3-trifluoromethyl groups are engineered to improve metabolic stability (blocking P450 oxidation) and potency (increasing lipophilicity). However, these same features create a "brick dust" crystal lattice that resists dissolution in aqueous media.

This guide moves beyond generic advice. We analyze the specific physicochemical interaction between the ortho-fluorine effect (lowering pKa) and the lipophilic trifluoromethyl tail to provide robust solubilization strategies.

Part 1: The "Crash Out" Phenomenon (In Vitro Assays)

User Issue: "I dissolve the compound in DMSO at 10 mM. It looks clear. As soon as I pipette it into my cell culture media or PBS, a white cloud forms immediately."

The Science: Why this happens

This molecule is a lipophilic weak acid .

  • The Lattice Energy: The

    
     and methyl groups create strong hydrophobic packing in the solid state.
    
  • The Polarity Shock: When you move from DMSO (dielectric constant

    
    ) to water (
    
    
    
    ), the solvent's ability to accommodate the hydrophobic fluorinated regions drops exponentially.
  • The pKa Trap: The ortho-fluorine lowers the pKa of the benzoic acid to approximately 2.8–3.2 (compared to 4.2 for benzoic acid). While this means it should be ionized at pH 7.4, the local environment of the precipitating solid often traps the protonated (neutral) species before it can equilibrate.

Troubleshooting Protocol: The "Step-Down" Dilution

Do not add high-concentration DMSO stock directly to static media.

Step-by-Step Workflow:

  • Prepare Stock: Dissolve compound in anhydrous DMSO to 10 mM . Vortex until clear.

  • Intermediate Dilution (The Critical Step):

    • Prepare an intermediate tube with PBS (Ca/Mg-free) or Media.

    • Add the DMSO stock to this tube to reach 10x your final assay concentration.[1]

    • Crucial:Vortex the buffer continuously while slowly injecting the DMSO stock into the center of the vortex. This prevents local supersaturation.

  • Final Dilution: Transfer this 10x intermediate (which may be slightly opalescent but stable) to your final assay plate.

Quick Fix Checklist:

Part 2: pH-Dependent Solubility (The Salt Strategy)

User Issue: "I need a high concentration (1–5 mg/mL) for an animal study or stock solution, but I can't use 100% DMSO."

The Science: Leveraging the Carboxylate

Because of the electron-withdrawing ortho-fluorine and meta-trifluoromethyl groups, this molecule is significantly more acidic than standard benzoic acid. We can exploit this. At pH > 5.0 , the molecule exists as a carboxylate anion, which is far more soluble than the free acid.

The Trap: Pure water has a pH of ~5.5–7.0 but no buffering capacity. Adding the compound (an acid) will immediately drop the pH, keeping the molecule protonated and insoluble.

Protocol: In-Situ Salt Formation (Sodium or Meglumine)

Convert the "Brick Dust" Acid into a Water-Soluble Salt.

Reagents:

  • 1.0 M NaOH (Sodium Hydroxide) OR Meglumine (N-methyl-D-glucamine).

  • Note: Meglumine is preferred for in vivo formulations as it is less irritating and forms bulky counter-ions that prevent crystal packing.

Step-by-Step Workflow:

  • Weigh: 10 mg of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid.

  • Slurry: Add 900 µL of Saline or Water. (It will look like a suspension).

  • Titrate: Add 1.0 M NaOH (or Meglumine stock) dropwise while vortexing.

    • Stoichiometry: You need 1.05 equivalents of base relative to the acid.

    • Monitor clarity. As the pH rises above 5–6, the suspension should turn clear as the salt forms.

  • Back-Titrate (Optional): If you overshoot pH > 9, carefully adjust back to pH 7.4–8.0 using dilute HCl, but do not go below pH 6.

Part 3: Advanced Formulation (Cyclodextrins)

User Issue: "The salt method worked, but the compound precipitates over time or causes injection site irritation."

The Science: Host-Guest Complexation

The hydrophobic


 and Methyl groups fit perfectly into the cavity of Hydroxypropyl-

-Cyclodextrin (HP-

-CD)
. This hides the hydrophobic regions from water while the CD's outer hydroxyls maintain solubility.
Protocol: The Solvent-Evaporation Method

Best for maximum stability and IV/IP dosing.

Materials:

  • HP-

    
    -CD (Pharma grade).
    
  • Ethanol (absolute).

  • Sterile Water.[2]

ComponentQuantityRole
Compound 10 mgActive Agent
HP-

-CD
200 mgSolubilizing Excipient (20% w/v final)
Ethanol 0.5 mLCo-solvent (Transient)
Water 1.0 mLFinal Vehicle

Step-by-Step Workflow:

  • Dissolve Compound: Dissolve 10 mg of the acid in 0.5 mL Ethanol. (Solution A).

  • Dissolve Excipient: Dissolve 200 mg HP-

    
    -CD in 1.0 mL Water. (Solution B).
    
  • Complexation: Slowly add Solution A to Solution B with vigorous stirring.

  • Evaporation: Stir the mixture in a fume hood (or use a rotary evaporator) to remove the Ethanol. The solution should remain clear.

  • Filtration: Filter through a 0.22 µm PVDF filter to sterilize.

Visualizing the Solution Strategy

Diagram 1: Troubleshooting Decision Tree

Use this flowchart to determine the correct protocol for your specific failure mode.

SolubilityTree Start Start: Solubility Issue Detected Precipitation Precipitation upon Dilution (DMSO -> Water) Start->Precipitation NoDissolve Won't Dissolve in Initial Solvent Start->NoDissolve CheckPH Check pH vs pKa (~3.0) Precipitation->CheckPH Is buffer pH < 5? CheckSolvent Check Solvent Choice NoDissolve->CheckSolvent CD_Fix Protocol: HP-beta-CD Complexation CheckSolvent->CD_Fix Need Aqueous Stock? OrganicSolvent Use DMSO or MeOH (Avoid pure water) CheckSolvent->OrganicSolvent Trying Water? DMSO_Fix Protocol: Step-Down Dilution (Vortex + Warm Media) CheckPH->DMSO_Fix No (pH is Neutral) Salt_Fix Protocol: In-Situ Salt (NaOH/Meglumine, pH > 6) CheckPH->Salt_Fix Yes (Too Acidic)

Caption: Decision matrix for selecting the correct solubilization strategy based on the specific failure point (initial dissolution vs. dilution precipitation).

Diagram 2: The Mechanism of Solubilization

Understanding how the "Salt Strategy" and "Cyclodextrin" methods work at a molecular level.

Mechanism Solid Solid Lattice (Insoluble) FreeAcid Free Acid (HA) (Lipophilic/Precipitates) Solid->FreeAcid Dissolution (Equilibrium) FreeAcid->Solid Precipitation Anion Carboxylate Anion (A-) (Water Soluble) FreeAcid->Anion Deprotonation Inclusion CD-Inclusion Complex (Soluble Shield) FreeAcid->Inclusion Host-Guest Binding Anion->FreeAcid Protonation Base Add Base (pH > pKa) Base->Anion Promotes CD Add HP-beta-CD CD->Inclusion Acid Acidic Environment (pH < pKa) Acid->FreeAcid Promotes

Caption: Mechanistic pathway showing how pH adjustment drives the equilibrium toward the soluble anion, while Cyclodextrins physically shield the lipophilic free acid.

Summary of Physicochemical Data

PropertyValue (Approx.)Implication for Solubility
pKa 2.8 – 3.2 Highly acidic due to ortho-F. Must keep pH > 5.0 to ensure solubility.
LogP ~3.5 – 4.0 High lipophilicity due to

/Methyl. Requires organic co-solvent or CD.
H-Bond Donors 1 (COOH)Strong dimer formation in solid state (high lattice energy).
Key Risk Divalent Cations Forms insoluble salts with

in PBS.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

    • Supports the impact of Fluorine and Trifluoromethyl groups on lipophilicity and pKa.
  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Chapter 5: Solubility. Link

    • Authoritative source on the "Shift" precipit
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

    • Standard protocol for HP- -CD complexation and solubiliz
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link

    • Validates the strategy of using counter-ions (Meglumine/Sodium) for acidic drugs.
  • BenchChem. (2025).[3][4][5] Physicochemical properties of 2-Fluorobenzoic acid. Link

    • Source for comparative pKa data of fluorinated benzoic acid deriv

Sources

Technical Support Center: Minimizing Decarboxylation of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for handling 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. We understand that unintended decarboxylation during heating can lead to yield loss and purification challenges. This document provides in-depth, field-proven insights and troubleshooting protocols to ensure the integrity of your molecule throughout your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when heating this compound and provides actionable solutions.

Q1: My this compound is degrading upon heating. What is happening?

A1: You are likely observing thermal decarboxylation.

Decarboxylation is a chemical reaction that removes the carboxyl group (-COOH) and releases carbon dioxide (CO₂).[1] For aromatic carboxylic acids, this process typically requires significant thermal energy to break the strong carbon-carbon bond between the aromatic ring and the carboxyl group. The general transformation is as follows:

  • R-COOH → R-H + CO₂

In your specific case, the starting material is converted into 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene, a common and often difficult-to-separate byproduct.

The structure of your molecule, featuring two strong electron-withdrawing groups (EWG) ortho and meta to the carboxylic acid (the -F and -CF₃ groups, respectively), influences the electronic density of the aromatic ring. While such EWGs can make some aromatic acids more susceptible to decarboxylation, the reaction is primarily driven by high temperature. The high activation barrier for this reaction often necessitates temperatures of 140°C or higher.[2]

Q2: What are the primary factors that promote the unwanted decarboxylation of my compound?

A2: Several factors can initiate or accelerate this undesired side reaction.

Understanding these promoters is the first step toward mitigating the problem. We have summarized the key factors in the table below.

Promoting Factor Scientific Rationale & Causality
High Temperature Provides the necessary activation energy to cleave the C-C bond between the aromatic ring and the carboxyl group. Aromatic decarboxylation is often entropically favored but has a high kinetic barrier.[3]
Prolonged Heating Even at sub-optimal temperatures, extended exposure to heat increases the probability of the decarboxylation event occurring, leading to a cumulative loss of material over time.
Metal Contaminants Trace amounts of transition metals, particularly copper, silver, palladium, or rhodium salts, can act as catalysts, significantly lowering the activation energy for decarboxylation via the formation of metal-carboxylate complexes.[1][3][4]
High-Boiling Polar Aprotic Solvents Solvents like DMSO, DMF, or NMP, while excellent for many reactions, can sometimes facilitate decarboxylation, especially in the presence of catalytic species.[5]
Strongly Basic or Acidic Conditions Extreme pH can promote decarboxylation. Under basic conditions, the carboxylate anion formed is thought to decompose to CO₂ and an aryl anion.[6] Under strongly acidic conditions, a protolytic mechanism can displace the CO₂ group.[6]
Q3: What immediate steps can I take to minimize decarboxylation in my current reaction setup?

A3: The core strategy revolves around optimizing your reaction conditions to be as mild as possible.

If you are observing significant decarboxylation (>5-10%), a systematic approach to troubleshooting is required. The following workflow provides a logical sequence of adjustments.

G Start Decarboxylation Observed? Temp Reduce Temperature (e.g., in 10-20°C increments) Start->Temp Yes Time Reduce Reaction Time (Monitor closely by LC-MS/TLC) Temp->Time End Problem Solved Temp->End If successful Solvent Change Solvent (Choose lower boiling point) Time->Solvent Time->End If successful Purity Verify Reagent Purity (Check for metal contaminants) Solvent->Purity Solvent->End If successful Atmosphere Use Inert Atmosphere (N2 or Ar) Purity->Atmosphere Purity->End If successful Derivatize Consider Derivatization (e.g., to Acid Chloride) Atmosphere->Derivatize If problem persists Atmosphere->End If successful Derivatize->End

Caption: Troubleshooting workflow for minimizing decarboxylation.

Here are the detailed explanations for the key steps:

  • Temperature & Time Control: This is the most critical parameter. Determine the minimum temperature required for your desired transformation. Monitor your reaction's progress frequently (e.g., every 30-60 minutes) using TLC or LC-MS. Once the starting material is consumed, immediately begin your workup procedure to avoid unnecessary heating.

  • Inert Atmosphere: Always run heating experiments under an inert atmosphere (Nitrogen or Argon). This prevents potential oxidative side reactions at high temperatures that could contribute to compound degradation.

  • Reagent & Solvent Purity: Use high-purity, or "reagent grade," solvents and reagents. If you suspect metal contamination is an issue, consider using metal scavengers or purifying your reagents beforehand.

  • Alternative Activation: If high heat is unavoidable for your desired reaction, consider converting the carboxylic acid to a more reactive intermediate that can react under milder conditions. For example, converting the acid to an acid chloride (using SOCl₂ or (COCl)₂) or an activated ester allows subsequent reactions (like amide or ester formation) to proceed at much lower temperatures, often at room temperature.

Validated Experimental Protocol: Amide Coupling

To demonstrate trustworthiness, this protocol incorporates best practices to prevent decarboxylation during a common synthetic operation: amide coupling. This system is self-validating because it prioritizes mild conditions and process controls.

Objective: Synthesize the corresponding N-benzyl amide of this compound with minimal decarboxylation.

G cluster_0 Step 1: Activation (Milder Conditions) cluster_1 Step 2: Coupling (Low Temperature) A Starting Acid + SOCl2 or (COCl)2 (DCM, 0°C to RT) B Acid Chloride Intermediate A->B C Acid Chloride Intermediate E Final Amide Product C->E D Benzylamine, Base (e.g., TEA) (DCM, 0°C) D->E

Caption: Two-step workflow avoiding high-temperature conditions.

Methodology:
  • Acid Chloride Formation (Activation Step):

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

    • Add anhydrous dichloromethane (DCM) as the solvent.

    • Cool the mixture to 0°C using an ice bath.

    • Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise. Add a catalytic amount of DMF (1-2 drops) if using oxalyl chloride.

    • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

    • Causality Check: This step converts the thermally stable carboxylic acid into a highly reactive acid chloride at room temperature, completely avoiding the need for high heat in the activation phase.

  • Amide Coupling:

    • In a separate flask, dissolve benzylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (2.5 eq) in anhydrous DCM.

    • Cool this amine solution to 0°C.

    • Remove the solvent from the acid chloride solution in vacuo carefully. Re-dissolve the crude acid chloride in anhydrous DCM.

    • Slowly add the acid chloride solution to the cooled amine solution dropwise via a syringe or dropping funnel.

    • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours or until TLC/LC-MS analysis shows complete consumption of the acid chloride.

    • Causality Check: The coupling reaction is rapid and exothermic, proceeding smoothly at low temperatures. This circumvents the high-temperature conditions typically required for direct thermal amide coupling, thereby completely avoiding the risk of decarboxylation.

  • Workup and Purification:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product via column chromatography to yield the pure amide.

By adopting this two-step, low-temperature approach, the conditions that promote decarboxylation are never reached, ensuring the structural integrity of your molecule and maximizing your yield of the desired product.

References
  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]5]

  • Wikipedia. (2023). Decarboxylation. Retrieved from [Link]1]

  • Gemoets, H. P. L., et al. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Journal of the American Chemical Society. Retrieved from [Link]3]

  • Gemoets, H. P. L., et al. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. PMC. Retrieved from [Link]4]

  • Goetz, A. E., et al. (2021). Decarboxylation of Aromatic Carboxylic Acids by the Prenylated-FMN-dependent Enzyme Phenazine-1-carboxylic Acid Decarboxylase. ACS Catalysis. Retrieved from [Link]

  • Chen, T. Q., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition. Retrieved from [Link]2]

  • Song, C., et al. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels. Retrieved from [Link]6]

  • Macmillan Group. (2019). Decarboxylative/Decarbonylative Couplings of (Hetero)Aryl Carboxylic Acids and Derivatives. Retrieved from [Link]]

  • Wang, Y., et al. (2024). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. Organic Letters. Retrieved from [Link]]

Sources

Technical Support Center: Purification of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword from Your Senior Application Scientist

Welcome to the technical support guide for the purification of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid. As a crucial intermediate in pharmaceutical development, achieving high purity is paramount for the success of subsequent synthetic steps and the integrity of your final active pharmaceutical ingredient (API).[1] This guide is designed to move beyond simple protocols, offering a deeper understanding of the principles behind each purification step. We will explore the causality of experimental choices and provide robust, self-validating methodologies to troubleshoot common issues encountered in the lab.

Troubleshooting Guide

This section addresses specific, practical challenges you may face when purifying crude this compound. Each question is followed by an in-depth explanation and actionable protocols.

Q1: My initial purity assessment (NMR/LC-MS) shows significant neutral or basic impurities. What is the most effective first purification step?

A1: The presence of non-acidic impurities is best addressed by leveraging the inherent acidity of your target compound's carboxylic acid group. An acid-base extraction is the most efficient initial step to separate your acidic product from neutral or basic contaminants.[2][3]

The core principle is the conversion of the water-insoluble benzoic acid into its corresponding carboxylate salt using a mild aqueous base (e.g., sodium bicarbonate). This ionic salt is highly soluble in the aqueous phase, while neutral organic impurities remain in the organic phase.[4] After separating the layers, the pure acidic product can be regenerated by acidifying the aqueous layer, causing it to precipitate.[5]

Experimental Protocol 1: Rigorous Acid-Base Extraction
  • Dissolution: Dissolve the crude solid in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), at a concentration of approximately 50-100 mg/mL.

  • Initial Wash (Optional): If you suspect acidic impurities stronger than your product, a preliminary wash with a weak acid like 1M HCl can remove basic contaminants.

  • Base Extraction: Transfer the organic solution to a separatory funnel and extract it three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Expert Insight: Use NaHCO₃ instead of a strong base like NaOH to prevent the hydrolysis of other functional groups and to avoid deprotonating less acidic phenolic impurities, if present. Vent the funnel frequently, as CO₂ gas will be generated.

  • Combine & Wash: Combine the aqueous layers. Wash this combined aqueous phase once with a fresh portion of the organic solvent (e.g., ethyl acetate) to remove any remaining neutral impurities.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath and slowly acidify it with concentrated HCl (or 3-6M HCl) with stirring until the pH is ~2. Your purified product will precipitate as a solid.[4]

  • Isolation: Collect the solid by vacuum filtration, wash the filter cake with cold deionized water to remove inorganic salts, and dry the product under high vacuum.

Q2: The melting point of my product is low and broad (e.g., 95-100 °C, instead of the expected ~100-103 °C), and it has a persistent off-white or yellow color. How can I improve its purity and color?

A2: A low, broad melting point is a classic indicator of residual impurities. The discoloration suggests the presence of colored organic byproducts from the synthesis.[6] After an initial acid-base extraction, recrystallization is the ideal next step to remove closely related impurities and improve crystalline order.[7][8]

The key to successful recrystallization is selecting a solvent (or solvent system) in which your product is highly soluble at elevated temperatures but poorly soluble at low temperatures.[8] For fluorinated benzoic acids, solvent systems involving water, ethanol, or hexane/ethyl acetate mixtures are often effective.

Troubleshooting Common Recrystallization Issues
Problem EncounteredLikely Cause(s)Recommended Solution
"Oiling Out" The solute's melting point is lower than the solvent's boiling point; the solution is too saturated with impurities.[6]Use a lower-boiling point solvent or switch to a co-solvent system. Add a small amount of a miscible "anti-solvent" (one in which the compound is less soluble) at the hot stage.
No Crystal Formation The solution is not sufficiently saturated, or nucleation is slow.Reduce the solvent volume by gentle heating and evaporation. Scratch the inside of the flask with a glass rod at the solution's surface. Add a seed crystal of pure product.[7]
Persistent Color Colored impurities are co-crystallizing with the product.Before cooling, add a small amount of activated charcoal to the hot solution and boil for 5-10 minutes. Filter the hot solution through a pad of Celite to remove the charcoal before allowing it to cool.[8]
Experimental Protocol 2: Optimized Recrystallization
  • Solvent Selection: Start by testing solubility in small-scale trials. A good starting point for this compound is a water/ethanol mixture or a hexane/ethyl acetate system.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot primary solvent (e.g., ethanol) to the crude solid to dissolve it completely.

  • Decolorization (If Needed): If the solution is colored, add a spatula tip of activated charcoal, and gently boil for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed filter funnel (containing fluted filter paper or a Celite pad) into a clean, pre-warmed flask to remove the charcoal or any insoluble impurities.

  • Crystallization: Add the hot anti-solvent (e.g., water) dropwise until the solution becomes slightly cloudy (the cloud point). Add a few more drops of the primary solvent until the solution is clear again. Cover the flask and allow it to cool slowly to room temperature, then transfer it to an ice bath for at least 30 minutes to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold recrystallization solvent, and dry them under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the best overall strategy for purifying this compound from a crude reaction mixture?

A1: A multi-step approach is most effective. Start with an acid-base extraction to remove the bulk of non-acidic impurities. Follow this with a careful recrystallization to remove isomeric or other closely related impurities. This combination leverages both the chemical properties (acidity) and physical properties (solubility) of your compound to achieve high purity. The diagram below outlines a logical workflow for purification.

Purification_Workflow Start Crude Product Purity_Check1 Initial Purity Assessment (TLC, ¹H NMR, LC-MS) Start->Purity_Check1 Final_Product Pure Product (>98%) Purity_Check1->Final_Product High Purity Confirmed Impurity_Type Impurity Type? Purity_Check1->Impurity_Type Impurities Detected Acid_Base Perform Acid-Base Extraction (Protocol 1) Recrystallize Perform Recrystallization (Protocol 2) Acid_Base->Recrystallize Residual Impurities Remain Purity_Check2 Final Purity Assessment (Melting Point, NMR, HPLC) Recrystallize->Purity_Check2 Chromatography Consider Column Chromatography Chromatography->Purity_Check2 Purity_Check2->Recrystallize Purity Below Target Purity_Check2->Final_Product Purity Confirmed Impurity_Type->Acid_Base Neutral / Basic Impurity_Type->Recrystallize Isomeric / Similar Polarity Impurity_Type->Chromatography Difficult Separation

Caption: Decision workflow for purifying the target compound.

Q2: Which analytical techniques are essential for confirming the purity of the final product?

A2: A combination of techniques should be used for unambiguous purity confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are critical. ¹H NMR will confirm the structure and identify proton-bearing impurities. ¹⁹F NMR is highly sensitive and can detect trace fluorine-containing impurities that might be missed otherwise.[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis. Using a suitable method (e.g., reversed-phase with an acidic mobile phase), you can determine the purity as a percentage (e.g., >99% by area under the curve).[10]

  • Melting Point Analysis: A sharp melting point within the literature range (e.g., 100-103 °C) is a strong indicator of high purity.[11] Impurities typically depress and broaden the melting range.

  • Mass Spectrometry (MS): Coupled with LC (LC-MS), this technique confirms the molecular weight of your product and helps identify the mass of any impurities.

Q3: Can column chromatography be used for this compound? If so, what conditions are recommended?

A3: Yes, column chromatography is a viable but often less scalable option for purifying aromatic carboxylic acids. It is particularly useful when recrystallization fails to separate closely related isomers.[10]

  • Stationary Phase: Standard silica gel is typically used.

  • Mobile Phase (Eluent): Carboxylic acids can streak on silica gel due to strong interactions. To mitigate this, a small amount of acetic or formic acid (0.5-1%) is often added to the eluent system (e.g., Hexane/Ethyl Acetate + 1% Acetic Acid). This keeps the analyte protonated and improves peak shape. The polarity of the eluent will need to be optimized based on TLC analysis.

References

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • Grygier, A., & Wójciak-Kosior, M. (2002). Chromatographic separations of aromatic carboxylic acids. PubMed. Retrieved from [Link]

  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • University of California, Davis. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from [Link]

  • Defense Technical Information Center. (1943). Determination of Fluorine in Fluoro-Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Acid-Base Extraction. Retrieved from [Link]

  • ACS Publications. (2021). Evolution of Cocrystals from Solid Solutions in Benzoic Acid–Mono/poly-fluorobenzoic Acid Combinations. Crystal Growth & Design. Retrieved from [Link]

  • Arkivoc. (2020). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Retrieved from [Link]

  • ACS Publications. (2002). Determination of fluorine in organic compounds: Microcombustion method. Industrial & Engineering Chemistry Analytical Edition. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Fluorine detection in organic compounds. Retrieved from [Link]

  • Google Patents. (2014). Process for the purification of carboxylic acids.
  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Quantitative determination of fluorine in organic compounds. Retrieved from [Link]

  • Google Patents. (2004). Process for the purification of aromatic carboxylic acids.
  • BizNGO. (2020). A Short Guide to Common Testing Methods for Per- and Polyfluoroalkyl Substances (PFAS). Retrieved from [Link]

  • Journal of Chromatographic Science. (2013). Ion Exclusion Chromatography of Aromatic Acids. Retrieved from [Link]

  • Google Patents. (2013). Preparation method of 2-trifluoromethyl benzoic acid.
  • Organic Syntheses. (n.d.). Procedure for a related trifluoromethylation reaction. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

Sources

Stability of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of handling this valuable building block, particularly concerning its stability under basic conditions. Our goal is to provide you with the causal insights and validated protocols necessary to ensure the integrity of your experiments and syntheses.

Introduction

This compound is a highly functionalized aromatic compound prized in drug discovery for the unique physicochemical properties conferred by its fluorine and trifluoromethyl substituents. While generally robust, its reactivity under basic conditions is a critical consideration. The interplay between the acidic carboxyl group, the electron-withdrawing trifluoromethyl group, and the ortho-positioned fluorine atom creates potential pathways for degradation that can impact reaction yield and purity. This guide will dissect these stability challenges and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound when exposed to basic conditions?

A1: The stability of this molecule in a basic environment is primarily dictated by three potential degradation pathways, ordered from most to least common under typical laboratory conditions:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C2 position is activated towards substitution by nucleophilic bases (e.g., hydroxide, alkoxides). This is the most significant concern.

  • Hydrolysis of the Trifluoromethyl Group: The -CF₃ group can undergo hydrolysis to a carboxylic acid (-COOH), though this generally requires more forcing conditions (higher temperatures, stronger bases) than SNAr.[1][2][3][4]

  • Decarboxylation: The loss of the carboxylate group as CO₂ is a possibility, but it typically requires elevated temperatures, often in the presence of catalysts like copper or with reagents such as soda lime.[5][6][7]

Q2: My reaction with aqueous NaOH is showing a new, more polar product by LC-MS, and I'm seeing a loss of one fluorine signal in the ¹⁹F NMR. What is happening?

A2: This is a classic signature of a Nucleophilic Aromatic Substitution (SNAr) reaction. The hydroxide ion (OH⁻) from NaOH is acting as a nucleophile, attacking the carbon atom to which the fluorine is attached and displacing the fluoride ion.[8][9] The resulting product is 2-Hydroxy-5-methyl-3-(trifluoromethyl)benzoic acid.

The SNAr mechanism is highly favored in your molecule for two key reasons:

  • Activation by the Trifluoromethyl Group: The -CF₃ group is a powerful electron-withdrawing group. Its position ortho to the fluorine atom strongly stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack, lowering the activation energy for the reaction.[8][10][11]

  • Reactivity of Aryl Fluorides: In SNAr reactions, aryl fluorides are often more reactive than other aryl halides. The high electronegativity of fluorine polarizes the C-F bond and accelerates the initial, rate-determining addition step of the nucleophile.[12][13]

Q3: How can I use a base to deprotonate the carboxylic acid without triggering the SNAr reaction?

A3: This is a critical challenge that requires careful selection of the base and reaction conditions. The key is to favor the rapid, low-energy acid-base reaction over the slower, higher-activation-energy SNAr pathway.

  • Choice of Base: Use a weak, non-nucleophilic, or sterically hindered base. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or tertiary amines (e.g., triethylamine, DIPEA) are generally preferred over hydroxides (NaOH, KOH) or alkoxides (NaOMe, KOtBu) for simple deprotonation.

  • Temperature Control: The rate of SNAr reactions is highly temperature-dependent. Perform the deprotonation and any subsequent reaction steps at the lowest possible temperature. Start at 0 °C or even lower if the reaction allows.

  • Stoichiometry and Reaction Time: Use the minimum required amount of base (e.g., 1.0-1.1 equivalents) to deprotonate the acid. Avoid a large excess. Monitor the reaction closely and minimize the overall time the compound is exposed to the basic medium.

Q4: Under what conditions should I worry about the trifluoromethyl (-CF₃) group degrading?

A4: While the C-F bond is exceptionally strong, the carbon atom of the -CF₃ group is electron-deficient and can be attacked by strong nucleophiles.[14] Hydrolysis of the -CF₃ group to a carboxylic acid is a known transformation but typically requires conditions more vigorous than those that cause SNAr on an activated ring. Be cautious if your protocol involves:

  • High Temperatures: Prolonged heating (>100 °C) in the presence of a strong base significantly increases the risk of hydrolysis.

  • Strong Bases: Concentrated solutions of NaOH or KOH, especially in polar solvents, can facilitate this reaction.[1]

  • Specific Reagents: Some reagents, like a combination of LiO-t-Bu and CsF, have been specifically developed to promote the formal hydrolysis of trifluoromethyl arenes.[1]

To detect this degradation, look for a product with an additional carboxylic acid group using LC-MS and the complete disappearance of the characteristic -CF₃ signal in the ¹⁹F NMR spectrum.

Q5: What analytical techniques are most effective for monitoring the stability of this compound during a reaction?

A5: A multi-technique approach is recommended for unambiguous monitoring:

  • ¹⁹F NMR Spectroscopy: This is the most direct and powerful method. It allows you to simultaneously monitor the starting material (two distinct signals for -F and -CF₃) and the potential degradation products. The appearance of a new signal for the fluoride ion (F⁻) is a clear indicator of SNAr, while the disappearance of the -CF₃ signal points to its hydrolysis.[14]

  • LC-MS: Liquid Chromatography-Mass Spectrometry is excellent for tracking the consumption of the starting material and the appearance of new products. The mass-to-charge ratio (m/z) can confirm the identity of expected degradation products (e.g., M-F+OH for SNAr; M-CF₃+COOH for hydrolysis).

  • TLC: Thin-Layer Chromatography is a quick and easy way to get a qualitative sense of the reaction's progress and to check for the formation of new, often more polar, spots corresponding to degradation products.

Troubleshooting Guide

Symptom / Observation Potential Cause Recommended Actions & Preventative Measures
Low yield of desired product; formation of a major, more polar byproduct. Nucleophilic Aromatic Substitution (SNAr) of the C2-Fluorine by a basic or nucleophilic species in the reaction medium.1. Lower the reaction temperature. Maintain the reaction at 0 °C or below. 2. Change the base. Switch from NaOH/KOH to a weaker base like K₂CO₃, NaHCO₃, or an organic base like triethylamine. 3. Reduce reaction time. Monitor the reaction closely and quench as soon as the starting material is consumed.
Complete disappearance of the -CF₃ signal in ¹⁹F NMR; MS data shows an increase in mass corresponding to -CF₃ → -COOH. Hydrolysis of the Trifluoromethyl Group. This is likely due to excessive heat and/or prolonged exposure to a strong base.1. Strictly control temperature. Avoid heating above 80 °C if possible. 2. Use a less aggressive base. If high basicity is required, consider alternatives to concentrated hydroxides. 3. Protect other functional groups that might require harsh conditions for transformation, allowing milder conditions for the main reaction.
Gas evolution (CO₂) observed upon heating; product mass corresponds to loss of 44 Da. Decarboxylation. The molecule is losing the carboxylic acid group. This is rare without very high heat or specific catalysts.1. Avoid excessive temperatures (>150 °C). 2. Ensure no catalytic metals (especially Copper) that promote decarboxylation are present as impurities.[5][6]
Complex mixture of products; multiple new spots on TLC. Multiple degradation pathways occurring simultaneously. The conditions are too harsh, leading to both SNAr and other side reactions.1. Re-evaluate the entire reaction protocol. Start with the mildest conditions first (low temp, weak base). 2. Consider a different synthetic route that avoids strongly basic conditions. 3. Implement a stability study (see protocol below) to define the compound's stability limits in your specific system.

Visualization of Potential Degradation Pathways

The following diagram illustrates the two most probable degradation pathways for this compound under basic conditions.

Stability_Pathways Start This compound SNAr_Product S(N)Ar Product (2-Hydroxy-5-methyl-3- (trifluoromethyl)benzoic acid) Start->SNAr_Product  Nucleophilic Base (e.g., OH⁻)  Mild Temp. Hydrolysis_Product CF3 Hydrolysis Product (2-Fluoro-3-carboxy-5-methylbenzoic acid) Start->Hydrolysis_Product  Strong Base (e.g., conc. OH⁻)  High Temp.

Caption: Primary degradation routes under basic conditions.

Experimental Protocol: Assessing Compound Stability

This protocol provides a framework for testing the stability of this compound under your proposed reaction conditions before committing to a large-scale experiment.

Objective: To quantify the degradation of the title compound over time at a specific temperature and base concentration.

Materials:

  • This compound

  • Proposed base (e.g., NaOH, K₂CO₃, DBU)

  • Proposed reaction solvent (e.g., THF, DMF, H₂O)

  • Internal standard for analytical analysis (e.g., 1,3,5-trimethoxybenzene for ¹H NMR)

  • Quenching solution (e.g., 1M HCl)

  • Extraction solvent (e.g., Ethyl Acetate)

  • Analytical instruments (NMR, LC-MS)

Procedure:

  • Preparation: In a reaction vial, dissolve a known amount of this compound (e.g., 20.8 mg, 0.1 mmol) and the internal standard in the reaction solvent (e.g., 2 mL).

  • Time Zero Sample (t=0): Withdraw a small aliquot (e.g., 0.1 mL) of the solution, quench it with 1M HCl, extract with ethyl acetate, and prepare for LC-MS and/or NMR analysis. This sample represents 100% starting material.

  • Initiate Reaction: Bring the main reaction vial to the target temperature (e.g., 60 °C). Add the desired amount of base (e.g., 0.2 mmol of NaOH as a 1M solution).

  • Time-Point Sampling: At regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr), withdraw another aliquot and process it exactly as in Step 2.

  • Analysis: Analyze all collected samples by LC-MS and/or ¹⁹F NMR.

  • Data Interpretation:

    • LC-MS: Calculate the peak area ratio of the starting material to the internal standard at each time point. Plot the percentage of remaining starting material versus time.

    • ¹⁹F NMR: Integrate the signals for the -F and -CF₃ groups of the starting material against the internal standard (if applicable) or observe the relative intensity of new signals corresponding to degradation products.

This systematic approach will provide clear, quantitative data on the stability of your compound under your specific conditions, allowing you to make informed decisions to optimize your reaction.

References

  • Vertex AI Search, based on "Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC - NIH" and "Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase | Journal of the American Chemical Society". URL: ,
  • Vertex AI Search, based on "Base-Induced Instability of Fluorotelomer Alcohols - PMC".
  • Vertex AI Search, based on "LiO-t-Bu/CsF-Mediated Formal Hydrolysis of Trifluoromethyl Arenes".
  • Vertex AI Search, based on "Decarboxylative Hydroxylation of Benzoic Acids - PMC - NIH".
  • Vertex AI Search, based on "16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts".
  • Vertex AI Search, based on "Technical Support Center: Trifluoromethyl Group Stability in Imidazole Synthesis - Benchchem".
  • Vertex AI Search, based on "(PDF) Decarboxylative Hydroxylation of Benzoic Acids - ResearchGate".
  • Vertex AI Search, based on "Addition-Elimination at Aromatics (SNAR) - csbsju".
  • Vertex AI Search, based on "Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness". URL: ,
  • Vertex AI Search, based on "Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? - Chemistry Stack Exchange".
  • Vertex AI Search, based on "Nucleophilic aromatic substitution I - Khan Academy - YouTube".
  • Vertex AI Search, based on "Benzoic acid Decarboxylation | Benzene | Carboxylic aid | - YouTube".
  • Vertex AI Search, based on "Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group".
  • Vertex AI Search, based on "16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax".

Sources

Technical Support Center: Reaction Optimization for 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: OPT-RXN-2F3CF3 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Deceptively Simple" Scaffold

Welcome to the technical support hub for 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid .

Researchers often underestimate this scaffold.[1] While it appears to be a standard benzoic acid, the 2-Fluoro and 3-Trifluoromethyl substituents create a "steric pincer" around the carboxylic acid. Furthermore, the electron-withdrawing nature of these groups creates a dichotomy: the carbonyl carbon is highly electrophilic (good), but the steric bulk prevents nucleophilic attack (bad).

This guide addresses the primary bottleneck: sluggish reaction kinetics during derivatization (amide coupling/esterification) and the specific risk of regio-irregular side reactions (SnAr).

Diagnostic Workflow: Why is my reaction slow?

Before altering conditions, confirm the kinetic barrier using this decision matrix.

ReactionOptimization Start Reaction Stalled/Slow? Check1 Coupling Reagent Used? Start->Check1 Carbodiimide EDC / DCC / DIC Check1->Carbodiimide Yes Uronium HATU / HBTU Check1->Uronium Yes Diagnosis1 Issue: Steric Failure. Active ester is too bulky for amine approach. Carbodiimide->Diagnosis1 Uronium->Diagnosis1 Solution1 Switch to T3P (50% EtOAc) or Acyl Fluoride Diagnosis1->Solution1 Mod. Hindrance Solution2 Switch to Acid Chloride (SOCl2 + cat. DMF) Diagnosis1->Solution2 Severe Hindrance Diagnosis2 Issue: Electronic Deactivation. Slow formation of active species.

Figure 1: Diagnostic logic for selecting the correct activation strategy based on initial failure modes.

Protocol Module A: The "Nuclear Option" (Acid Chloride Formation)

Context: Standard coupling agents (HATU, EDC) often fail to drive this reaction to completion because the "active ester" intermediate (e.g., the O-At ester) becomes too sterically crowded by the ortho-F and meta-CF3 groups. The chloride atom is smaller, relieving this strain.

The Critical Fix: You must use catalytic DMF. The electron-deficient nature of this ring makes the carboxylic acid less nucleophilic toward thionyl chloride. DMF forms a Vilsmeier-type intermediate that is far more reactive.

Optimized Protocol
  • Dissolution: Suspend 1.0 eq of this compound in anhydrous DCM (or Toluene for higher boiling point).

  • Catalyst: Add 5 mol% (0.05 eq) of anhydrous DMF . Do not skip this.

  • Reagent: Add 2.0 eq of Thionyl Chloride (

    
    ) dropwise at 0°C.
    
  • Kinetics: Warm to reflux.

    • Checkpoint: Monitor by quenching an aliquot with MeOH (forms methyl ester) and checking LCMS. Acid chloride formation should be complete in <2 hours.

  • Coupling: Evaporate volatiles (remove excess

    
    ) and re-dissolve in DCM. Add the amine and base (DIPEA/TEA) at 0°C.
    

Technical Note: If the acid chloride is unstable, generate it in situ using Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) which is neutral and requires no acidic byproducts.

Protocol Module B: T3P (Propylphosphonic Anhydride)[3][4]

Context: If you cannot tolerate acidic conditions (acid chloride route), T3P is the superior choice over HATU for this specific scaffold.

Why it works:

  • Low Epimerization: (Not relevant for this achiral acid, but good for chiral amines).

  • Steric Profile: The T3P active intermediate is less bulky than the HATU/HOAt complex, allowing the amine to penetrate the 2-F/3-CF3 shield.

  • Solubility: T3P is used in EtOAc/DMF, and the byproduct is water-soluble, simplifying workup.

Optimized Protocol
  • Setup: Dissolve Acid (1.0 eq) and Amine (1.1 eq) in EtOAc (or DMF if insoluble).

  • Base: Add DIPEA (3.0 eq).

  • Reagent: Add T3P (50% w/w in EtOAc, 1.5 eq) dropwise.

  • Thermal Boost: If reaction stalls at 50% conversion, heat to 60°C . The T3P intermediate is thermally stable, unlike HATU which can decompose (uronium to guanidinium rearrangement) at high temps.

Troubleshooting: The SnAr Trap (Side Reaction)

The Hazard: The 2-Fluoro position is activated for Nucleophilic Aromatic Substitution (SnAr) because the 3-CF3 group is a strong electron-withdrawing group (EWG) in the ortho position to the Fluorine.

Once you convert the carboxylic acid to an amide/ester, you create an additional EWG. If your amine nucleophile is unhindered and you apply excessive heat, you may displace the Fluorine.

Visualizing the Risk:

SnArRisk Substrate Activated Substrate (Amide/Ester) Conditions High Temp (>80°C) Strong Nucleophile Substrate->Conditions PathA Path A: Desired (Amide Bond) PathB Path B: SnAr Side Rxn (Fluorine Displacement) Conditions->PathA Kinetic Product Conditions->PathB Thermodynamic Risk

Figure 2: Competition between desired coupling and undesired Fluorine displacement.

Prevention Strategy:

  • Temperature Cap: Do not exceed 80°C unless absolutely necessary.

  • Base Choice: Avoid strong inorganic bases (NaOH, KOH) which generate hydroxide (a potent SnAr nucleophile). Stick to hindered organic bases (DIPEA).

  • Order of Addition: Pre-activate the acid at low temp, then add the amine.

Frequently Asked Questions (FAQs)

Q: My LCMS shows a mass of M+14 compared to the product. What is it? A: If you used HATU and the reaction was slow, this is likely the Tetramethylguanidinium adduct. This occurs when the amine reacts slowly, allowing the HATU itself to react with the amine.

  • Fix: Switch to T3P or the Acid Chloride method to eliminate uronium side-reactions.

Q: Can I use microwave irradiation to speed this up? A: Yes, but with caution.

  • Safe Zone: 60-80°C for 10-20 minutes.

  • Danger Zone: >100°C risks displacing the 2-Fluorine atom (SnAr), especially if the amine is primary and unhindered.

Q: The acid chloride formation is stuck at 80%. Should I add more SOCl2? A: No, adding more thionyl chloride rarely helps if the catalyst is absent. Add 1 drop of DMF . The reaction usually completes within 15 minutes of adding DMF due to the formation of the reactive Vilsmeier chloro-iminium species.

References

  • Mechanistic Insight on Thionyl Chloride Activation

    • Title: Acid Chloride Formation - Thionyl Chloride (Mechanism & Catalysis)[2][3][4][5]

    • Source: Master Organic Chemistry / OrgoSolver
    • Link:[Link]

  • T3P Performance in Hindered Systems

    • Title: Understanding T3P®
    • Source: Curia Global (rxweb-prd)
    • Link:[Link]

  • Acyl Fluorides for Sterically Hindered Coupling

    • Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates[1][6][7][8]

    • Source: Organic & Biomolecular Chemistry (RSC)[6]

    • Link:[Link]

  • Nucleophilic Aromatic Substitution Risks

    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism
    • Source: Master Organic Chemistry[3]

    • Link:[Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum for 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid (CAS: Variable/Generic Structure). As a poly-substituted aromatic building block, this molecule presents unique spectral challenges due to the interplay between


-

spin-spin coupling
and solvent-dependent chemical shifts .

This document compares the spectral performance of this molecule in DMSO-d6 versus CDCl3 and contrasts it with its non-fluorinated precursor to highlight diagnostic signals essential for structural verification during synthesis.

Structural Analysis & Spin System

Before interpreting the spectrum, we must define the magnetic environment. The molecule consists of a tetra-substituted benzene ring.

  • Position 1: Carboxylic Acid (-COOH)

  • Position 2: Fluorine (-F)[1][2][3]

  • Position 3: Trifluoromethyl (-CF3)[1][2][4]

  • Position 4: Proton (H4)

  • Position 5: Methyl (-CH3)

  • Position 6: Proton (H6)[5][6]

Key Coupling Interactions

The presence of Fluorine at Position 2 and the CF3 group at Position 3 creates a complex spin system.

  • 
     (Meta-Coupling):  Both aromatic protons (H4 and H6) are meta to the Fluorine at C2. This typically results in coupling constants of 5.0 – 7.0 Hz .
    
  • 
     (Meta-Coupling):  H4 and H6 are meta to each other, resulting in a fine splitting of 1.0 – 2.0 Hz .
    
  • 
     (Long Range):  H4 is ortho to the CF3 group. While often unresolved, this can cause peak broadening due to long-range coupling to the CF3 fluorines.
    

Experimental Protocol

To ensure reproducibility and resolution of the fine coupling constants described below, follow this standardized protocol.

Reagents & Equipment
  • Solvent A: DMSO-d6 (99.9% D) + 0.03% TMS (Recommended for full characterization).

  • Solvent B: CDCl3 (99.8% D) (Recommended for lipophilic impurity checks).

  • Instrument: 400 MHz (minimum) NMR Spectrometer. 600 MHz recommended for resolving CF3 broadening.

Sample Preparation Workflow
  • Weighing: Weigh 10–15 mg of the solid acid into a clean vial.

    • Why? High concentration (>20mg) can cause viscosity broadening; low concentration (<5mg) loses the weak 4J coupling in the noise.

  • Solvation: Add 0.6 mL of DMSO-d6.

    • Critical Step: If using CDCl3, sonication may be required due to the polarity of the carboxylic acid. DMSO is preferred for complete solubility and observation of the acidic proton.

  • Filtration: Filter through a cotton plug within a glass pipette directly into the NMR tube to remove undissolved micro-particulates which ruin shimming.

  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 2.0 seconds (Essential for accurate integration of the aromatic protons vs. methyl group).

    • Scans: 16 (DMSO) or 64 (CDCl3).

Comparative Analysis: Solvent Effects

The choice of solvent drastically alters the chemical shift (


) and visibility of the carboxylic acid proton.

Table 1: Spectral Comparison (DMSO-d6 vs. CDCl3)

FeatureDMSO-d6 (Recommended)CDCl3 (Alternative)Mechanism of Difference
-COOH Proton

13.0 - 13.5 ppm
(Broad sing.)
Often Invisible / Ultra-broadDMSO forms strong H-bonds with -COOH, slowing exchange and "locking" the proton signal. In CDCl3, rapid exchange broadens the peak into the baseline.
H6 (Aromatic)

7.95 ppm

8.10 ppm
H6 is ortho to the carbonyl. In CDCl3, the monomeric acid form dominates (stronger deshielding). In DMSO, H-bonding mitigates this slightly.
H4 (Aromatic)

7.70 ppm

7.55 ppm
Solvent anisotropy and polarity effects.
-CH3 (Methyl)

2.42 ppm

2.45 ppm
Minimal solvent dependence for aliphatic protons.

Application Note: For purity assays (qNMR), always use DMSO-d6 . The integration of the -COOH proton (1H) serves as an excellent internal check against the aromatic region (2H) to detect salt formation or deprotonation.

Diagnostic Splitting Patterns (The "Fluorine Effect")

The most critical aspect of characterizing this molecule is distinguishing it from its non-fluorinated analogs or regioisomers.

The Splitting Tree (Graphviz Visualization)

The following diagram illustrates the origin of the multiplet structures for H4 and H6. Both protons appear as Doublets of Doublets (dd) , but their chemical shifts distinguish them.

NMR_Splitting cluster_legend Coupling Hierarchy H6_Origin H6 Signal (Uncoupled) H6_F_Split Split by F2 (Meta, J ~6.5 Hz) H6_Origin->H6_F_Split Large Splitting H6_Final Observed H6 (dd, 1H) H6_F_Split->H6_Final Small Splitting (by H4, J ~2 Hz) H4_Origin H4 Signal (Uncoupled) H4_F_Split Split by F2 (Meta, J ~6.0 Hz) H4_Origin->H4_F_Split Large Splitting H4_Final Observed H4 (dd, 1H) H4_F_Split->H4_Final Small Splitting (by H6, J ~2 Hz) Legend_Note Both protons are Meta to Fluorine (C2). This creates two distinct 'dd' patterns.

Figure 1: Splitting tree demonstrating the coupling hierarchy. The large coupling is due to


, while the fine splitting is the proton-proton meta coupling.
Comparison with Non-Fluorinated Analog

To confirm the successful introduction of fluorine (e.g., during a reaction monitoring step), compare the spectrum to 3-methyl-5-(trifluoromethyl)benzoic acid .

Table 2: The "Fluorine Effect" on Spectral Data

FeatureTarget Molecule (2-Fluoro...)Non-Fluorinated AnalogDiagnostic Value
Symmetry Asymmetric (H4

H6)
Asymmetric (H2

H4

H6)
The target has only 2 aromatic protons; the analog has 3.
Multiplicity Doublet of Doublets (dd) Singlets (broad) or fine doubletsThe appearance of large (~6 Hz) coupling is the definitive proof of fluorination.
H6 Shift ~7.95 ppm ~8.20 ppm The ortho-Fluorine shields the C1-COOH slightly, shifting H6 upfield compared to the non-fluorinated analog.

Detailed Spectral Assignment (Reference Data)

Solvent: DMSO-d6, 400 MHz, Ref: TMS (0.00 ppm)

  • 
     13.20 (br s, 1H, -COOH): 
    
    • Very broad due to hydrogen bonding. May disappear if the sample is "wet" (water exchange).

  • 
     7.95 (dd, 
    
    
    
    Hz, 1H, H-6):
    • Deshielded by the ortho-carboxylic acid group.

    • Split (

      
      )  by meta-Fluorine at C2.
      
    • Split (

      
      )  by meta-Proton at H4.
      
  • 
     7.72 (dd, 
    
    
    
    Hz, 1H, H-4):
    • Resonates upfield from H6.

    • May appear slightly broadened due to proximity to the -CF3 group (C3).

  • 
     2.42 (s, 3H, Ar-CH3): 
    
    • Appears as a singlet.

    • Note: At very high field (600+ MHz), this may show tiny coupling (

      
       Hz) to H4 or H6, but usually appears as a singlet in routine analysis.
      

References

  • Abraham, R. J., et al. (2006).[7] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • Hoye, T. R., et al. (1994).[8] "A Practical Guide to First-Order Multiplet Analysis in 1H NMR Spectroscopy." Journal of Organic Chemistry.

  • Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience. (Standard text for F-H coupling constants).
  • ChemicalBook. (2023). "3-(Trifluoromethyl)benzoic acid NMR Reference Data." (Used for analog comparison).

Sources

Technical Characterization Guide: 19F NMR Profiling of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 19F NMR profiling of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid , designed for researchers requiring rigorous structural verification.

Executive Summary & Technical Profile

This guide provides a comparative analysis of the 19F NMR signature for This compound .[1] In complex synthesis, distinguishing this specific regioisomer from its analogs (e.g., 2-fluoro-5-(trifluoromethyl) or 2-fluoro-3-methyl derivatives) is critical.[1] The presence of two distinct fluorine environments—an aromatic fluorine (Ar-F) and a trifluoromethyl group (Ar-CF₃)—creates a unique spectral fingerprint defined by specific chemical shift ranges and diagnostic spin-spin coupling constants (


).[1]
The "Fingerprint" Profile

The molecule exhibits two signals in the 19F NMR spectrum. The diagnostic utility lies not just in the chemical shift, but in the coupling pattern resulting from the ortho relationship between the Fluorine and Trifluoromethyl groups.

FeatureSignal TypeExpected Shift Range (

, ppm)*
Multiplicity & CouplingDiagnostic Value
Ar-CF₃ Trifluoromethyl-60.0 to -63.0 Doublet (

) or Quartet (

);

Hz
Confirms presence of CF₃; Shift indicates aromatic attachment.[1]
Ar-F Aromatic Fluorine-110.0 to -120.0 Quartet (

) or Multiplet (

);

Hz
Confirms F at Pos 2; Coupling confirms ortho CF₃.[1]

*Note: Shifts are referenced to CFCl₃ (0 ppm).[2][3] Values are predicted based on high-confidence analogs (e.g., 2-fluoro-3-methylbenzoic acid,


 ppm).[1]

Comparative Analysis: Target vs. Alternatives

The primary challenge in using this building block is verifying the substitution pattern. The table below compares the target against common isomers and analogs to highlight the exclusion criteria .

Table 1: Spectral Differentiation Matrix
CompoundAr-F Shift (

)
CF₃ Shift (

)
Key Diagnostic Difference
Target: 2-F-5-Me-3-CF₃-Benzoic Acid ~ -115 ppm ~ -62 ppm Strong

coupling
(10-15 Hz) due to ortho proximity.[1]
Alternative A: 2-Fluoro-5-(trifluoromethyl)benzoic acid ~ -110 to -115 ppm~ -62 ppmWeak/No coupling (

Hz).[1] The F and CF₃ are para to each other.
Alternative B: 2-Fluoro-3-methylbenzoic acid -114.8 ppmNoneMissing CF₃ signal. Spectrum shows only one F signal.[1]
Alternative C: 2-Fluoro-4-(trifluoromethyl)pyridine -66.5 ppm-65.1 ppmDrastic Shift Change. Pyridine nitrogen heavily deshields the Ar-F (downfield shift).[1]

Analyst Insight: The "Performance" of this molecule in an assay often depends on the metabolic stability of the 5-Methyl group. However, for identification, the coupling constant is your primary tool. If the Ar-F signal appears as a singlet or a loosely resolved triplet (due to H-coupling only), you likely have the 2,5-isomer (Alternative A), not the target.[1]

Experimental Protocol: High-Resolution Acquisition

To resolve the fine coupling (


) required for confirmation, standard "quick" NMR parameters are often insufficient.[1] Use this optimized protocol.
Preparation & Acquisition[4][5]
  • Solvent Selection:

    • Preferred: Methanol-

      
       (CD₃OD)  or DMSO-
      
      
      
      .[1] These polar solvents ensure full solubility of the carboxylic acid and minimize dimerization effects that can broaden peaks.
    • Avoid: CDCl₃ unless the sample is derivatized (e.g., methyl ester), as solubility may be poor, leading to low signal-to-noise (S/N).

  • Concentration: Prepare a 10–15 mg/mL solution.

  • Instrument Parameters:

    • Frequency: Minimum 376 MHz (for 19F).

    • Spectral Width: -200 ppm to -40 ppm (covers both regions).[1]

    • Pulse Sequence: zg (standard pulse) or zgig (inverse gated 1H decoupling).

    • Decoupling: Essential. Run 1H-decoupled 19F NMR ({1H}) to collapse proton couplings (

      
      ). This simplifies the Ar-F signal into a clear quartet  (due to the 3 F atoms of CF₃), isolating the F-F interaction.
      
Step-by-Step Validation Workflow

The following diagram outlines the logic flow for confirming the identity of the compound using 19F NMR.

NMR_Validation Start Start: Crude/Pure Sample Solubility Dissolve in CD3OD or DMSO-d6 (Avoid CDCl3 for free acid) Start->Solubility Acquire Acquire 19F {1H} NMR (Proton Decoupled) Solubility->Acquire CountSignals Count 19F Signals Acquire->CountSignals OneSignal 1 Signal Detected CountSignals->OneSignal Only Ar-F present TwoSignals 2 Signals Detected CountSignals->TwoSignals Ar-F + CF3 present Result_Wrong Result: Missing CF3 or F (Wrong Analog) OneSignal->Result_Wrong CheckCF3 Check Region -60 to -65 ppm TwoSignals->CheckCF3 CheckArF Check Region -110 to -120 ppm CheckCF3->CheckArF CouplingAnalysis Analyze Splitting (J_FF) CheckArF->CouplingAnalysis Singlets Signals are Singlets (or weak coupling < 2Hz) CouplingAnalysis->Singlets No Ortho Coupling Quartets Ar-F is Quartet (J ~12Hz) CF3 is Doublet (J ~12Hz) CouplingAnalysis->Quartets Ortho Coupling Present Result_Isomer Result: 2-Fluoro-5-(CF3) Isomer (Para relationship) Singlets->Result_Isomer Result_Target CONFIRMED TARGET: 2-Fluoro-5-methyl-3-(CF3) Benzoic Acid Quartets->Result_Target

Caption: Logic flow for distinguishing the target molecule from regioisomers using 19F-19F coupling constants.

Scientific Grounding & Causality

Why the Shifts Occur
  • Ar-F (-115 ppm): The fluorine at position 2 is shielded relative to bare fluorobenzene (-113 ppm) due to the competing electronic effects.[1] While the ortho-COOH is electron-withdrawing (deshielding), the ortho-CF₃ group exerts a "through-space" or "field" effect that can lead to anomalous shielding or deshielding depending on the torsion angle.[1] The observed range (-115 ppm) is consistent with 2-fluoro-3-alkyl substituted systems [1].[1]

  • CF₃ (-62 ppm): The trifluoromethyl group is highly stable.[1] Its shift is characteristic of trifluoromethyl-benzenes.[1] The presence of the ortho-fluorine does not drastically shift the CF₃ peak (unlike a nitrogen heteroatom), but it does induce the splitting [2].

The "Self-Validating" Coupling

The Through-Bond Interaction is the most robust validation method.[1]

  • Mechanism: The spin information is transferred via 4 bonds:

    
    .[1]
    
  • Magnitude: In aromatic systems,

    
     (ortho) is typically 5–15 Hz . In contrast, 
    
    
    
    (meta) and
    
    
    (para) are often
    
    
    Hz and may not be resolved on standard 400 MHz instruments [3].
  • Observation: If you see a clean quartet on the Ar-F signal in a proton-decoupled spectrum, you have definitively proven the 2,3-substitution pattern.[1]

References

  • Ozerskaya, A. V. et al. (2022).[4] Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination. Arkivoc, vii, 108-125.[4] (Data for 2-fluoro-3-methylbenzoic acid analog).

  • Dolbier, W. R. (2009).[5] Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons. (General principles of F-F coupling).

  • Alfa Chemistry. (2024). 19F NMR Chemical Shift and Coupling Constants Table.

  • SpectraBase. (2024). 19F NMR Data for Fluorinated Benzoic Acids.

Sources

A Comparative Guide to HPLC Method Development for the Purity Assessment of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid. It is designed for researchers, scientists, and professionals in drug development who require robust and reliable analytical methods. This document moves beyond a simple recitation of steps to explain the scientific rationale behind experimental choices, ensuring a self-validating and authoritative approach to method development.

Introduction: The Analytical Challenge

This compound is a complex aromatic carboxylic acid, the purity of which is critical for its application in pharmaceutical synthesis and other high-technology fields. The presence of fluorine and trifluoromethyl groups introduces unique chemical properties that necessitate a carefully optimized HPLC method for accurate purity determination and impurity profiling.[1] The acidic nature of the carboxyl group further complicates the analysis, often leading to poor peak shapes and inadequate retention on standard reversed-phase columns.[2][3] This guide will systematically explore the development of a stability-indicating HPLC method, providing a comparative analysis of various chromatographic parameters.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is the foundation of successful HPLC method development.

PropertyValue (Predicted/Reported)Implication for HPLC Method Development
Molecular Weight222.14 g/mol Influences diffusion and chromatographic behavior.
Melting Point100-103 °C[4]Indicates the solid state of the pure compound.
pKa~3-4 (Estimated)The acidic nature requires careful pH control of the mobile phase to ensure consistent retention and good peak shape.[5]
logP~3.5 (Estimated)Suggests good retention on reversed-phase columns.
UV λmax~230 nm, ~275 nm (Estimated based on similar structures)[6]Guides the selection of an appropriate detection wavelength.[7]

HPLC Method Development Workflow

The development of a robust HPLC method is a systematic process. The following diagram illustrates the logical workflow employed in this guide.

MethodDevelopmentWorkflow A Analyte Characterization B Initial Method Scouting A->B Physicochemical Properties C Column Chemistry Comparison B->C Initial Conditions D Mobile Phase Optimization C->D Selectivity & Peak Shape E Detector Wavelength Selection D->E Resolution & Retention F Method Validation E->F Sensitivity & Linearity G Forced Degradation Studies F->G Specificity & Stability-Indicating

Caption: A logical workflow for HPLC method development.

Experimental Protocols and Comparative Data

Part 1: Initial Method Scouting and Column Selection

The initial phase of method development involves screening different column chemistries to achieve optimal retention and selectivity for this compound and its potential impurities. Given the polar and acidic nature of the analyte, a comparison between a standard C18 column and a column with a more polar-modified stationary phase is warranted.[8][9]

Experimental Protocol: Column Scouting

  • System: Agilent 1260 Infinity II HPLC system or equivalent.

  • Columns:

    • Column A: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)

    • Column B: Luna Omega Polar C18 (4.6 x 150 mm, 3 µm)[8]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient: 30-90% B over 15 minutes, then hold at 90% B for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: UV at 230 nm

  • Sample: 100 µg/mL of this compound in 50:50 Acetonitrile:Water.

Comparative Results: Column Performance

ParameterZorbax Eclipse Plus C18Luna Omega Polar C18Rationale
Retention Time (min)8.59.2The polar modification of the Luna Omega column provides enhanced retention for the polar analyte.[9]
Tailing Factor1.41.1The Luna Omega column exhibits a more symmetrical peak shape, likely due to reduced secondary interactions with residual silanols.[10]
Theoretical Plates12,00015,000The improved peak shape on the Luna Omega column contributes to higher efficiency.
Part 2: Mobile Phase Optimization

The mobile phase composition, particularly the pH and organic modifier, plays a crucial role in controlling the retention and selectivity of ionizable compounds like carboxylic acids.[11][12]

Experimental Protocol: pH and Organic Modifier Optimization

  • Column: Luna Omega Polar C18 (4.6 x 150 mm, 3 µm)

  • Mobile Phase A:

    • Condition 1: 0.1% Formic Acid in Water (pH ~2.7)

    • Condition 2: 20 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid

  • Mobile Phase B:

    • Acetonitrile

    • Methanol

  • Gradient and other parameters: As per the column scouting protocol.

Comparative Results: Mobile Phase Effects

Mobile Phase ConditionRetention Time (min)Tailing FactorObservations
0.1% Formic Acid / Acetonitrile9.21.1Good retention and peak shape.
pH 4.5 Buffer / Acetonitrile7.81.5Reduced retention and increased peak tailing as the analyte is partially ionized.[5]
0.1% Formic Acid / Methanol10.51.2Increased retention due to the lower solvent strength of methanol compared to acetonitrile.[11]
Part 3: Final Optimized Method and System Suitability

Based on the comparative data, the following method was established:

ParameterCondition
Column Luna Omega Polar C18 (4.6 x 150 mm, 3 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 40-80% B in 12 minutes, 80-95% B in 3 minutes, hold at 95% B for 2 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Detection Wavelength 230 nm

System Suitability

System suitability testing is essential to ensure the chromatographic system is performing adequately. The acceptance criteria are based on USP and ICH guidelines.

ParameterAcceptance CriteriaTypical Result
Tailing Factor≤ 1.51.1
Theoretical Plates≥ 500016,000
%RSD of Peak Area (n=6)≤ 1.0%0.4%
%RSD of Retention Time (n=6)≤ 1.0%0.2%

Forced Degradation Studies: Establishing a Stability-Indicating Method

To ensure the developed method is stability-indicating, forced degradation studies are performed as per ICH guidelines.[14][15] These studies are designed to generate potential degradation products and demonstrate that they are well-separated from the main peak and from each other.[16][17]

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: 1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 1 N NaOH at 60 °C for 4 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Exposed to UV light (254 nm) and visible light for 7 days.

Forced Degradation Workflow

ForcedDegradationWorkflow A Prepare Analyte Solution B Expose to Stress Conditions (Acid, Base, Oxidation, Heat, Light) A->B C Neutralize/Quench Reaction B->C D Analyze by Optimized HPLC Method C->D E Evaluate Peak Purity and Resolution D->E F Identify Degradation Products (if necessary) E->F Impurity > Reporting Threshold

Caption: Workflow for forced degradation studies.

Results of Forced Degradation Studies

The developed HPLC method successfully separated the main peak from all degradation products formed under the various stress conditions, demonstrating its stability-indicating nature. Peak purity analysis using a diode array detector confirmed that the main peak was spectrally pure in all stressed samples.

Method Validation

The optimized method should be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[18][19][20] The validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Summary of Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Specificity No interference from blank, placebo, and degradation products. Peak purity index > 0.999.
Linearity Correlation coefficient (r²) ≥ 0.999 over the range of 50-150% of the nominal concentration.
Range Demonstrated linearity, accuracy, and precision over the specified range.
Accuracy % Recovery of 98.0% to 102.0% at three concentration levels.
Precision (Repeatability) %RSD ≤ 1.0% for six replicate injections.
Precision (Intermediate) %RSD ≤ 2.0% for analyses performed on different days, by different analysts, and on different instruments.
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate).

Conclusion

This guide has presented a systematic and comparative approach to the development of a robust, stability-indicating HPLC method for the purity assessment of this compound. By carefully selecting the column chemistry and optimizing the mobile phase conditions, a method with excellent peak shape, resolution, and sensitivity was achieved. The successful separation of degradation products in forced degradation studies confirms the method's suitability for stability testing. The principles and methodologies outlined in this guide can be applied to the analysis of other challenging acidic and fluorinated compounds.

References

  • Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. (2022-05-20). Phenomenex. [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. (n.d.). ijarsct. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025-07-02). Pharma Talks. [Link]

  • Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. (n.d.). Phenomenex. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024-03-20). ECA Academy. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025-07-22). AMSbiopharma. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023-11-30). ICH. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Open Access Journals. [Link]

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. (n.d.). International Journal of Pharmaceutical Sciences. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. (n.d.). HELIX Chromatography. [Link]

  • Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. (n.d.). SIELC Technologies. [Link]

  • A Comprehensive Guide to Selecting HPLC Columns. (n.d.). Labtech. [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013-11-01). LCGC International. [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.). Waters. [Link]

  • A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. (2004-01). PubMed. [Link]

  • Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. (n.d.). Agilent. [Link]

  • Exploring the Role of pH in HPLC Separation. (n.d.). Moravek. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025-06-06). Phenomenex. [Link]

  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. (2025-06-18). MicroSolv Technology Corporation. [Link]

  • A Guide to HPLC Column Selection. (n.d.). Amerigo Scientific. [Link]

  • Improving of a Peak Shape of the Charged Compounds. (n.d.). SIELC Technologies. [Link]

  • Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. (n.d.). ResearchGate. [Link]

  • 2-Methyl-3-(trifluoromethyl)benzoic acid. (n.d.). PubChem. [Link]

  • Polar Column in HPLC Example. (2025-08-20). Hawach. [Link]

  • Secrets of Good Peak Shape in HPLC. (n.d.). Scribd. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020-10-22). MDPI. [Link]

  • 2-(Trifluoromethyl)benzoic acid. (n.d.). PubChem. [Link]

  • Why it matters and how to get good peak shape. (2023-08-10). Agilent. [Link]

  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. (n.d.). Arkivoc. [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (n.d.). LCGC International. [Link]

  • HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography. [Link]

  • The Role of Fluorinated Benzoic Acids in Modern Drug Discovery. (2025-10-17). Papharma. [Link]

  • Skipped fluorination motifs: synthesis of building blocks, and comparison of lipophilicity trends with vicinal and isolated. (n.d.). ePrints Soton. [Link]

  • p-FLUOROBENZOIC ACID. (n.d.). Organic Syntheses. [Link]

  • UV Cutoff. (n.d.). Burdick & Jackson. [Link]

  • UV Cutoff. (n.d.). Burdick & Jackson. [Link]

  • UV-Vis Spectrum of Benzoic Acid. (n.d.). SIELC Technologies. [Link]

  • UV spectra of some representative drug molecules. (n.d.). Pharmaceutical Press. [Link]

Sources

A Comparative Guide to the LC-MS Fragmentation Analysis of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid is a highly substituted aromatic carboxylic acid. Its structural complexity, featuring a fluorine atom, a methyl group, and a trifluoromethyl group, makes it a molecule of significant interest in medicinal chemistry and materials science. The presence of multiple functional groups, particularly the electron-withdrawing fluorine and trifluoromethyl moieties, profoundly influences its chemical reactivity and metabolic stability. Accurate and reliable analytical methods are paramount for its characterization, quantification in complex matrices, and for understanding its behavior in various chemical and biological systems.

Predicted LC-MS Fragmentation Pattern of this compound

The fragmentation of this compound in a mass spectrometer is dictated by the stability of the resulting ions, which is in turn influenced by the electronic effects of its substituents. The molecular weight of this compound (C9H6F4O2) is 222.03 g/mol .

Ionization in Electrospray Ionization (ESI)

Given the presence of the acidic carboxylic acid group, this compound is expected to ionize efficiently in both positive and negative electrospray ionization modes.

  • Negative Ion Mode (ESI-): Deprotonation of the carboxylic acid will readily occur, forming the precursor ion [M-H]⁻ at m/z 221.02. This is often the preferred mode for analyzing carboxylic acids due to its high sensitivity and straightforward interpretation.[1]

  • Positive Ion Mode (ESI+): Protonation of the carbonyl oxygen of the carboxylic acid will lead to the formation of the precursor ion [M+H]⁺ at m/z 223.04. Adduct formation with components of the mobile phase, such as sodium ([M+Na]⁺) or ammonium ([M+NH4]⁺), is also possible.[1]

Predicted Fragmentation Pathways

The fragmentation of the precursor ions will proceed through characteristic losses of small neutral molecules and radicals.

Negative Ion Mode ([M-H]⁻ at m/z 221.02):

The primary fragmentation pathway in negative ion mode is anticipated to be decarboxylation.

  • Loss of CO2 (44 Da): The most facile fragmentation is the loss of carbon dioxide from the carboxylate anion, resulting in a highly stable carbanion. This would produce a major fragment ion at m/z 177.03 .

  • Further Fragmentation: The fragment at m/z 177.03 may undergo further fragmentation, although this is likely to be less prominent.

Positive Ion Mode ([M+H]⁺ at m/z 223.04):

Fragmentation in positive ion mode is expected to be more complex, with several competing pathways.

  • Loss of H2O (18 Da): A common initial fragmentation for protonated carboxylic acids is the neutral loss of a water molecule, leading to the formation of an acylium ion. This would result in a fragment at m/z 205.03 .

  • Loss of CO (28 Da): Following the initial loss of water, the acylium ion can lose carbon monoxide, a characteristic fragmentation of benzoic acid derivatives.[2][3] This would produce a fragment at m/z 177.03 .

  • Loss of HCOOH (46 Da): The direct loss of formic acid from the protonated molecule is another plausible pathway, also leading to the fragment at m/z 177.04 .

  • Loss of CF3 radical (69 Da): Cleavage of the bond between the aromatic ring and the trifluoromethyl group could lead to the loss of a trifluoromethyl radical, resulting in a fragment at m/z 154.03 .

The following diagram illustrates the predicted fragmentation pathway in both positive and negative ion modes.

Fragmentation_Pathway cluster_neg Negative Ion Mode (ESI-) cluster_pos Positive Ion Mode (ESI+) M_H [M-H]⁻ m/z 221.02 frag_neg_1 Fragment m/z 177.03 M_H->frag_neg_1 - CO₂ (44 Da) M_H_pos [M+H]⁺ m/z 223.04 frag_pos_1 Fragment m/z 205.03 M_H_pos->frag_pos_1 - H₂O (18 Da) frag_pos_3 Fragment m/z 154.03 M_H_pos->frag_pos_3 - •CF₃ (69 Da) frag_pos_2 Fragment m/z 177.03 frag_pos_1->frag_pos_2 - CO (28 Da)

Caption: Predicted fragmentation pathway of this compound.

Comparative Analysis of Analytical Techniques

While LC-MS is a powerful tool for the analysis of this compound, other techniques offer complementary information and may be more suitable for specific applications.

FeatureLC-MS/MSNMR Spectroscopy (¹H, ¹⁹F)GC-MSCapillary Electrophoresis (CE)
Sensitivity Very High (pg to fg)Low to Moderate (µg to mg)High (pg to ng)Moderate to High (ng to pg)
Selectivity Very HighHighHighHigh
Structural Information Fragmentation pattern provides structural clues.Provides detailed structural information and connectivity.Fragmentation pattern provides structural clues.Limited structural information.
Sample Preparation Relatively simple, often "dilute and shoot".Requires pure sample, specific deuterated solvents.Often requires derivatization to increase volatility.[4]Simple, requires small sample volumes.
Throughput HighLowModerate to HighHigh
Quantitative Accuracy Good with appropriate internal standards.Excellent for purity assessment (qNMR).[5]Good with appropriate internal standards.Good with appropriate internal standards.
Typical Application Quantification in complex matrices, metabolite identification.Structure elucidation, purity determination.Analysis of volatile and semi-volatile compounds.Separation of charged species, analysis of complex mixtures.[3][6]

Expert Insights:

  • LC-MS/MS stands out for its exceptional sensitivity and selectivity, making it the method of choice for trace-level quantification in complex biological or environmental samples. The ability to perform tandem mass spectrometry (MS/MS) provides a high degree of confidence in analyte identification.

  • NMR Spectroscopy is unparalleled for unambiguous structure elucidation. Both ¹H and ¹⁹F NMR would be invaluable for confirming the identity and purity of synthesized this compound.[1][7][8][9][10] Quantitative NMR (qNMR) can provide highly accurate purity assessments without the need for a specific reference standard of the analyte.[5]

  • GC-MS is a powerful technique for the analysis of volatile compounds. However, the low volatility of benzoic acids necessitates a derivatization step to convert the carboxylic acid into a more volatile ester or silyl ether.[4] This adds complexity to the sample preparation but can yield excellent chromatographic separation and sensitive detection.

  • Capillary Electrophoresis (CE) offers a high-efficiency separation mechanism for charged species.[3][6][11][12][13] It requires minimal sample and solvent consumption, making it a green analytical technique. CE coupled with mass spectrometry (CE-MS) can be a powerful tool for the analysis of complex mixtures of acids.

Experimental Protocol: LC-MS/MS Analysis

This section provides a detailed, step-by-step methodology for the analysis of this compound using a standard reversed-phase LC-MS/MS system.

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol or acetonitrile.

  • Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

Liquid Chromatography
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry
  • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.

  • Scan Mode: Full scan and product ion scan (tandem MS).

  • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: Ramped (e.g., 10-40 eV) to observe a range of fragment ions.

Data Acquisition and Analysis
  • Acquire data in both full scan mode to determine the precursor ion masses and in product ion scan mode to obtain the fragmentation patterns.

  • Analyze the data to identify the precursor ions ([M-H]⁻ and [M+H]⁺) and their characteristic fragment ions.

  • For quantitative analysis, a multiple reaction monitoring (MRM) method would be developed using the most intense and specific precursor-to-product ion transitions.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis stock Prepare Stock Solution working Prepare Working Solutions stock->working inject Inject Sample working->inject separate Separation on C18 Column inject->separate ionize Electrospray Ionization (ESI) separate->ionize fragment Collision-Induced Dissociation (CID) ionize->fragment detect Mass Analysis fragment->detect identify Identify Precursor and Fragment Ions detect->identify quantify Quantification (MRM) identify->quantify

Caption: A typical workflow for the LC-MS/MS analysis of this compound.

Conclusion

The analysis of this compound presents a unique challenge due to its complex substitution pattern. This guide has provided a comprehensive overview of its predicted LC-MS fragmentation behavior, offering a solid foundation for method development and data interpretation. The characteristic losses of carbon dioxide in negative ion mode and water/carbon monoxide in positive ion mode are expected to be key diagnostic features.

Furthermore, the comparative analysis of alternative techniques highlights the versatility of the modern analytical toolkit. While LC-MS/MS is the premier choice for sensitive quantification in complex matrices, NMR spectroscopy remains the gold standard for definitive structure elucidation, and GC-MS and CE offer valuable alternatives for specific applications. The selection of the most appropriate technique will ultimately depend on the specific research question, the required sensitivity, and the available instrumentation. This guide empowers researchers, scientists, and drug development professionals to make informed decisions for the robust and reliable analysis of this and other similarly complex molecules.

References

  • Analysis of aromatic acids by nonaqueous capillary electrophoresis with ionic-liquid electrolytes. Electrophoresis, 35(21-22), 3119–3126.
  • ¹⁹F NMR spectra of 4‐fluorobenzoic acid (a) and its mixture with...
  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Arkivoc, 2018(5), 188-206.
  • 4-Fluorobenzoic acid - Optional[19F NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

  • Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review.
  • mass spectrum of benzoic acid C7H6O2 fragmentation pattern of m/z m/e ions... - Doc Brown's Chemistry. Available at: [Link]

  • Analysis of Small Organic Acids by Capillary Electrophoresis.
  • 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem. Available at: [Link]

  • Analysis of aromatic plant acids by capillary zone electrophoresis.
  • Application of Capillary Electrophoresis to the Analysis of Bioactive Compounds in Herbal Raw M
  • 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem. Available at: [Link]

  • Capillary Electrophoresis in Focus: A Solution for Characteriz
  • Fluorinated carboxylic acids as “ion repelling agents” in reversed-phase chromatography.
  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Analytical and Bioanalytical Chemistry, 399(3), 1127-1135.
  • 2,6-Bis(trifluoromethyl)benzoic acid - Optional[19F NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4843.
  • Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05]. BIPM Rapport BIPM-2019/02.
  • Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ 5 -Sterol Autoxidation) in Environmental Samples. Molecules, 28(4), 1594.

Sources

Infrared (IR) spectroscopy peaks of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Infrared (IR) Spectroscopy of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the infrared (IR) spectroscopic profile of this compound, a complex substituted aromatic carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of IR analysis, offering a comparative perspective against structurally related analogs. We will explore the causal relationships between molecular structure and spectral features, present a validated protocol for data acquisition, and provide the necessary data to distinguish this molecule from its isomers and precursors.

Introduction: The Molecular Context

This compound is a highly functionalized aromatic compound. Its utility, particularly as a building block in medicinal chemistry and materials science, stems from the unique electronic properties conferred by its substituents.[1] The trifluoromethyl (-CF₃) group, a strong electron-withdrawing substituent, significantly impacts the molecule's lipophilicity and binding interactions.[2] The fluorine (-F) atom further modulates electronic distribution, while the carboxylic acid (-COOH) group provides a reactive handle for synthesis and a key site for hydrogen bonding.[1]

Infrared (IR) spectroscopy is an indispensable tool for the structural elucidation of such molecules. By measuring the absorption of infrared radiation, which excites molecular vibrations, we can identify the specific functional groups present and gain insight into the molecule's overall architecture.[3][4] This guide will dissect the IR spectrum of the title compound, explaining the origin of its characteristic peaks.

Predicted IR Absorption Profile of this compound

The IR spectrum of this molecule is a composite of the vibrations of its constituent parts. The presence of strong hydrogen bonding in the solid state, forming carboxylic acid dimers, profoundly influences the spectrum, particularly the O-H and C=O stretching regions.[5]

Below is a table summarizing the predicted key absorption bands, their corresponding vibrational modes, and the rationale for their position and appearance.

Wavenumber (cm⁻¹)Vibrational ModeIntensity & AppearanceRationale
2500-3300 O-H stretch (Carboxylic Acid Dimer)Very Strong, Very BroadThe hallmark of a carboxylic acid, this band's extreme broadness is due to extensive intermolecular hydrogen bonding.[5][6][7]
~3050-3100 C-H stretch (Aromatic)Weak to Medium, SharpAromatic C-H bonds vibrate at slightly higher frequencies than aliphatic ones.[8]
~2930-2980 C-H stretch (Methyl, Asymmetric & Symmetric)Weak to Medium, SharpCharacteristic stretching vibrations for the sp³-hybridized C-H bonds of the methyl group.[7]
~1700-1720 C=O stretch (Carboxylic Acid)Very Strong, SharpThe carbonyl stretch is one of the most intense peaks. Its position is influenced by conjugation with the aromatic ring and the electron-withdrawing effects of the -F and -CF₃ groups.[3][5]
~1590, ~1450 C=C stretch (Aromatic Ring)Medium to Weak, SharpThese peaks arise from the stretching of carbon-carbon bonds within the benzene ring.[7][8]
1250-1350 C-F stretches (Trifluoromethyl, Symmetric)Very Strong, SharpThe highly polar C-F bonds in the -CF₃ group produce exceptionally strong absorption bands. This is a key signature region.
~1210-1320 C-O stretch (Carboxylic Acid)Strong, Medium WidthThis vibration is coupled with the in-plane O-H bend and is characteristic of carboxylic acids.[5][8]
1100-1200 C-F stretches (Trifluoromethyl, Asymmetric)Very Strong, SharpAlong with the symmetric stretch, these intense bands are definitive evidence for the -CF₃ group.
~1200-1250 C-F stretch (Aryl-Fluoride)Strong, SharpThe stretching vibration of the fluorine atom directly attached to the aromatic ring. This peak may overlap with the -CF₃ and C-O bands.[9]
~920 O-H bend (Out-of-Plane)Medium, BroadAnother characteristic feature of hydrogen-bonded carboxylic acid dimers.[7]
Visualizing Key Vibrational Modes

The diagram below illustrates the molecular structure and highlights the primary bonds responsible for the most significant IR absorptions.

Caption: Key vibrational modes in this compound.

Comparative IR Analysis: Differentiating Structural Isomers

The precise identification of this compound requires comparison with structurally similar compounds. Electron-withdrawing or -donating groups can shift the absorption frequencies of neighboring functional groups, particularly the C=O stretch of the carboxylic acid.

CompoundApprox. C=O Stretch (cm⁻¹)Key Differentiating Features
Benzoic Acid ~1680-1700[5][10]Lacks the strong, complex C-F stretching bands between 1100-1350 cm⁻¹. The O-H stretch is similarly broad.
2-Fluoro-5-(trifluoromethyl)benzoic acid ~1700-1725Very similar spectrum expected. The primary difference will be in the fingerprint region (below 1500 cm⁻¹) due to the absence of the methyl group's C-H bending vibrations and a different aromatic C-H out-of-plane bending pattern.
2-(Trifluoromethyl)benzoic acid ~1710-1730[11]Lacks the C-F stretch from the aryl-fluoride bond (~1200-1250 cm⁻¹) and the C-H vibrations from the methyl group. The substitution pattern difference affects the fingerprint region.
Target: this compound ~1700-1720 The unique combination of a very broad O-H stretch, a strong C=O stretch, intense and complex C-F absorptions from both -F and -CF₃ groups, and aliphatic C-H stretches from the methyl group provides a unique spectral fingerprint.

Expert Insight: The electron-withdrawing trifluoromethyl and fluoro groups tend to increase the frequency (shift to a higher wavenumber) of the C=O stretch compared to unsubstituted benzoic acid. This is because they pull electron density away from the carbonyl group, strengthening the C=O double bond.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

To ensure reproducible and accurate data, a standardized protocol is essential. Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation.

Step-by-Step ATR-FTIR Protocol
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize for at least 30 minutes.

    • Verify the cleanliness of the ATR crystal (typically diamond or germanium) by running a background scan. The resulting spectrum should be a flat line at 100% transmittance.

    • If the crystal is dirty, clean it with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR anvil in place, run a background scan. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.

    • Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ for a good signal-to-noise ratio.

  • Sample Application:

    • Place a small amount (1-5 mg) of the solid this compound powder onto the center of the ATR crystal.

    • Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background scan.

    • The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Data Processing and Cleaning:

    • After acquisition, clean the sample powder from the ATR crystal using a dry wipe followed by a solvent-moistened wipe.

    • Process the spectrum within the software. Common corrections include baseline correction and ATR correction, which adjusts for the wavelength-dependent depth of penetration of the IR beam.

Workflow Diagram

G cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Cleanup p1 Clean ATR Crystal p2 Acquire Background (16-32 scans, 4 cm⁻¹ res.) p1->p2 Verify Cleanliness a1 Apply Solid Sample to Crystal p2->a1 Ready for Sample a2 Apply Consistent Pressure a1->a2 a3 Acquire Sample Spectrum (Same Parameters as Background) a2->a3 d2 Perform Baseline & ATR Correction a3->d2 Raw Data d1 Clean Crystal Post-Analysis d3 Analyze Spectrum (Peak Picking & Identification) d2->d3

Caption: Standard Operating Procedure for ATR-FTIR analysis of a solid sample.

Conclusion

The infrared spectrum of this compound is rich with information, providing a definitive fingerprint for its structural verification. The key identifying features are the extremely broad O-H stretch of the carboxylic acid dimer, the strong C=O absorption around 1700-1720 cm⁻¹, and the uniquely intense and complex pattern of C-F stretching vibrations between 1100 and 1350 cm⁻¹. By comparing these features against simpler analogs and employing a validated acquisition protocol, researchers can confidently identify this compound and distinguish it from its isomers, ensuring the integrity of their synthetic and developmental workflows.

References

  • 2-Fluoro-5-(trifluoromethyl)benzoic acid - Spectrum . SpectraBase. Available at: [Link]

  • Infrared spectrum of benzoic acid . Doc Brown's Chemistry. Available at: [Link]

  • IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand . ResearchGate. Available at: [Link]

  • Infrared Spectra and Molecular Configuration of Benzoic Acid . Kyoto University Research Information Repository. Available at: [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra . Master Organic Chemistry. Available at: [Link]

  • α,α,α-Trifluoro-o-toluic acid . NIST WebBook. Available at: [Link]

  • The C=O Bond, Part III: Carboxylic Acids . Spectroscopy Online. Available at: [Link]

  • Infrared spectra of the ammonia-fluorine and fluoramide-hydrogen fluoride complexes in solid argon . Journal of the American Chemical Society. Available at: [Link]

  • The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S· . Journal of the Chemical Society (Resumed). Available at: [Link]

  • Interpreting Infrared Spectra . Specac Ltd. Available at: [Link]

  • Table of Characteristic IR Absorptions . University of Colorado Boulder. Available at: [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups . Chemistry LibreTexts. Available at: [Link]

  • Halogenated Organic Compounds . Spectroscopy Online. Available at: [Link]

  • Organofluorine chemistry . Wikipedia. Available at: [Link]

  • 3-Fluoro-5-(trifluoromethyl)benzoic acid . PubChem. Available at: [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups (Re-retrieved) . Chemistry LibreTexts. Available at: [Link]

  • 2-Fluoro-5-(trifluoromethoxy)benzoic acid - Spectra . SpectraBase. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the Reactivity of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid and Its Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the reactivity of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid, a sophisticated building block in modern medicinal and materials chemistry. We will dissect how the strategic placement of fluorine and trifluoromethyl substituents dramatically alters the molecule's electronic landscape and, consequently, its chemical behavior in key transformations. This comparison is grounded in the fundamental principles of physical organic chemistry and supported by experimental data for analogous systems, offering researchers and drug development professionals a predictive framework for their synthetic applications.

The Electronic Architecture: Unpacking Substituent Effects

The reactivity of a benzoic acid derivative is fundamentally governed by the electronic nature of the substituents on the aromatic ring. These groups influence the acidity of the carboxylic acid proton and the electrophilicity of the carbonyl carbon. In this compound, three substituents orchestrate a complex interplay of electronic effects.

  • Fluorine (at C2 - ortho): The fluorine atom exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity.[1][2][3] This effect strongly polarizes the C-F sigma bond, pulling electron density away from the aromatic ring. While fluorine also possesses an electron-donating mesomeric or resonance effect (+M) via its lone pairs, for halogens, the inductive effect is dominant.[1] Its position ortho to the carboxylic acid also introduces a significant "ortho effect," a combination of steric and electronic factors that typically enhances acidity more than predicted by electronic effects alone.[4][5]

  • Trifluoromethyl (at C3 - meta): The -CF3 group is one of the most powerful electron-withdrawing groups used in organic chemistry.[6] Its effect is almost purely inductive (-I), stemming from the extreme electronegativity of the three fluorine atoms.[7] Positioned meta to the carboxylic acid, it cannot exert a resonance effect but powerfully withdraws electron density through the sigma bond framework, significantly stabilizing the conjugate base (carboxylate anion).[7]

  • Methyl (at C5 - para): The methyl group is a weak electron-donating group (+I) through hyperconjugation and induction. It pushes electron density into the ring, which would typically decrease acidity by destabilizing the carboxylate anion.

The net result of this substitution pattern is a highly electron-deficient aromatic ring. The potent electron-withdrawing capabilities of the ortho-fluoro and meta-trifluoromethyl groups are expected to far outweigh the weak donating effect of the para-methyl group. This architecture significantly enhances the acidity of the carboxylic acid and activates the carbonyl carbon for nucleophilic attack.

Diagram of Electronic Influences

Caption: Electronic effects on this compound.

Comparative Reactivity Analysis

CompoundKey SubstituentsExpected Electronic Effect on AcidityPredicted Relative pKaPredicted Reactivity in Amidation/Esterification
Benzoic Acid (Baseline) NoneBaseline reference (pKa ≈ 4.20).[9][10]~4.20Baseline
5-Methyl-3-(trifluoromethyl)benzoic acid meta-CF₃, para-CH₃The strong -I effect of the meta-CF₃ group significantly increases acidity.[7] The weak +I effect of the para-CH₃ group slightly counteracts this but the net effect is strongly acid-enhancing.Significantly < 4.2High
2-Fluoro-5-methylbenzoic acid ortho-F, para-CH₃The ortho-fluoro group provides a strong -I effect and the "ortho effect," both of which increase acidity.[1] The para-methyl group has a minor, opposing +I effect. The net result is a considerable increase in acidity.< 4.2High
This compound ortho-F, meta-CF₃, para-CH₃Cumulative Effect: This molecule benefits from the powerful, additive electron-withdrawing effects of both the ortho-fluoro and meta-trifluoromethyl groups.[11] The combined -I effects create a highly electron-deficient system, leading to exceptional stabilization of the carboxylate anion. This compound is predicted to be the strongest acid among the analogs.Lowest (Strongest Acid) Highest

Interpretation:

The enhanced acidity (lower pKa) of this compound directly correlates with higher reactivity in reactions where the carboxylic acid acts as an electrophile, such as esterification and amidation. The electron-withdrawing groups increase the partial positive charge on the carbonyl carbon, making it a more potent target for nucleophiles like alcohols or amines.

Experimental Protocol: Comparative Amide Coupling

To empirically validate these predicted differences in reactivity, a comparative amide coupling experiment can be performed. Amide bond formation is a cornerstone reaction in pharmaceutical development.[12] Using a standard coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an activator such as HOBt allows for a controlled comparison under mild conditions.[13][14]

Objective: To compare the reaction rate and yield of amide formation between the different benzoic acid analogs and a model amine (e.g., benzylamine).

Diagram of Experimental Workflow

Amide_Coupling_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction & Monitoring cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis start Dissolve Benzoic Acid Analog (1.0 eq) in DCM amine Add Benzylamine (1.1 eq) start->amine activators Add HOBt (1.2 eq) & EDC (1.2 eq) amine->activators stir Stir at RT activators->stir tlc Monitor by TLC/LC-MS (t = 0, 15, 30, 60 min) stir->tlc quench Quench with 1M HCl tlc->quench extract Extract with EtOAc quench->extract purify Purify via Column Chromatography extract->purify yield Determine Yield purify->yield nmr Confirm Structure (NMR, MS) yield->nmr

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

Do not dispose of this compound down the drain or in general trash.

2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid presents a dual-hazard profile: it is an acidic corrosive and a halogenated organic compound containing a trifluoromethyl (-CF


) group. The stability of the C-F bond requires high-temperature incineration (>1100°C) for complete mineralization. Improper disposal in standard non-halogenated waste streams risks releasing Hydrogen Fluoride (HF) gas during combustion, damaging standard incinerator infrastructure and violating environmental compliance.

Immediate Action Required:

  • Segregate immediately into Halogenated Organic Waste streams.

  • Label clearly as "Acidic" and "Fluorinated."

  • Isolate from strong oxidizers and bases.

Part 2: Chemical Intelligence & Hazard Identification

Before initiating disposal, verify the material against the following profile to ensure it matches your inventory.

PropertySpecificationOperational Implication
Chemical Name This compoundTarget compound.[1][2][3]
Functional Groups Carboxylic Acid (-COOH)Trifluoromethyl (-CF

)Aryl Fluoride (Ar-F)
Acidic: Incompatible with bases/cyanides.Halogenated: Requires specialized incineration.[4]
Physical State Solid (Crystalline Powder)Dust inhalation hazard.[5] Use N95/P100 or Fume Hood.
Acidity (pKa) ~2.5 – 3.5 (Estimated)Corrosive to mucous membranes.
Key H-Codes H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationStandard PPE (Nitrile gloves, Goggles, Lab Coat) required.
Part 3: Step-by-Step Disposal Protocol

This protocol is designed to prevent "waste stream cross-contamination," a common error where halogenated acids are mistakenly placed in standard acid waste (which is often only neutralized) or non-halogenated solvent waste (which is burned at lower temperatures).

Phase 1: Pre-Disposal Triage

Determine the current state of the material.

  • Scenario A: Pure Solid. (Preferred state for disposal).

  • Scenario B: In Solution. (e.g., reaction mixture in DCM, Methanol, or Ethyl Acetate).

Phase 2: Execution

For Scenario A: Solid Waste (Pure Compound)

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Transfer: Transfer the solid inside a chemical fume hood to avoid dust generation.

  • Bagging (Secondary Containment): Place the primary container into a clear, chemically resistant plastic bag (double-bagging).

  • Stream Designation: Place in the Solid Hazardous Waste bin.

    • Critical: Ensure the bin is marked for incineration, NOT landfill.

For Scenario B: Liquid Waste (Solutions)

  • Solvent Compatibility Check:

    • If dissolved in Halogenated Solvents (DCM, Chloroform): Pour directly into the Halogenated Organic Waste carboy.

    • If dissolved in Non-Halogenated Solvents (Methanol, Acetone): You MUST divert this entire mixture into the Halogenated Organic Waste stream.

    • Scientific Rationale: Even trace amounts of fluorinated compounds contaminate a non-halogenated stream, rendering it unsuitable for fuel blending or standard heat recovery.

  • pH Check: If the solution is aqueous or highly acidic, check the pH. If pH < 2, do not mix with general organic waste without consulting your specific facility guidelines, as it may cause polymerization or heat evolution. Best Practice: Collect separately as "Acidic Halogenated Organic Waste."

Phase 3: Labeling

The label is the primary communication tool for the waste management contractor. It must include:

  • Full Chemical Name: this compound.

  • Hazard Checkboxes: [x] Irritant [x] Acidic [x] Halogenated.

  • Constituents: If in solution, list the solvent % (e.g., "Dichloromethane 90%, 2-Fluoro... 10%").

Part 4: The Scientific Logic (Why This Matters)

Researchers often ask why the "Trifluoromethyl" (-CF


) group dictates the disposal path.
  • Thermodynamic Stability: The C-F bond is the strongest single bond in organic chemistry (~485 kJ/mol). Standard municipal incineration (~850°C) often fails to break the -CF

    
     cluster, potentially leading to the emission of low-molecular-weight fluorocarbons (CF
    
    
    
    , C
    
    
    F
    
    
    ) which are potent greenhouse gases [1].
  • HF Generation: When combusted effectively at high temperatures (>1100°C), the fluorine atoms convert to Hydrogen Fluoride (HF). Specialized hazardous waste incinerators are equipped with alkaline scrubbers (using Ca(OH)

    
     or NaOH) to capture this HF as Calcium Fluoride (CaF
    
    
    
    ) or Sodium Fluoride (NaF) [2].
  • Infrastructure Protection: HF is highly corrosive to the refractory lining of standard incinerators. Segregating this waste protects the disposal facility's infrastructure.

Part 5: Visual Decision Tree (Workflow)

The following diagram outlines the logical decision process for disposing of this compound.

DisposalWorkflow Start START: this compound StateCheck Assess Physical State Start->StateCheck SolidPath Solid (Powder) StateCheck->SolidPath Is Solid LiquidPath In Solution StateCheck->LiquidPath Is Liquid SolidBin Container: HDPE Wide Mouth Stream: Solid Hazardous Waste SolidPath->SolidBin SolventCheck Identify Solvent Base LiquidPath->SolventCheck FinalDest FINAL DESTINATION: Halogenated Organic Waste Carboy (High Temp Incineration + Scrubbers) SolidBin->FinalDest Contractor Handling HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., MeOH, Acetone) SolventCheck->NonHaloSolvent HaloSolvent->FinalDest ActionMix ACTION: Contaminate Stream Move entire volume to Halogenated Waste NonHaloSolvent->ActionMix ActionMix->FinalDest

Figure 1: Decision matrix for the segregation of fluorinated benzoic acid waste. Note the critical step of diverting non-halogenated solvents to the halogenated stream if contaminated by this compound.

Part 6: Emergency Procedures (Spillage)

In the event of a benchtop spill:

  • Evacuate & Ventilate: If a large amount of dust is airborne, clear the immediate area.

  • PPE: Don double nitrile gloves, safety goggles, and an N95 respirator (if outside a hood).

  • Neutralization (Optional but Recommended): Cover the spill with a weak base like Sodium Carbonate (soda ash) or Sodium Bicarbonate to neutralize the carboxylic acid functionality.

  • Cleanup:

    • Dry Spill: Sweep carefully into a dust pan or use a HEPA vacuum. Do not create dust.[2][5][6][7][8]

    • Wet Spill: Absorb with vermiculite or clay-based absorbent.

  • Disposal: Place all cleanup materials (wipes, absorbent, gloves) into the Solid Hazardous Waste bin (Halogenated).

References
  • U.S. Environmental Protection Agency (EPA). Incineration to Manage PFAS Waste Streams. (Discusses thermal stability of C-F bonds and incineration requirements). [Link]

  • National Institutes of Health (NIH) - PubChem. 2-(Trifluoromethyl)benzoic acid Safety Data Sheet (Analogous Hazard Data). [Link]

Sources

Personal Protective Equipment & Handling Guide: 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 433-97-6 | Molecular Formula: C₉H₆F₄O₂ Class: Fluorinated Benzoic Acid Derivative

Executive Safety Summary

Senior Scientist Note: Do not treat this merely as "another benzoic acid." The trifluoromethyl (-CF₃) moiety significantly increases lipophilicity compared to non-fluorinated analogues. This enhances skin permeability, meaning that while the primary GHS classification is Irritant (H315/H319), the potential for systemic absorption upon dermal contact is elevated. Treat this compound with the rigor of a toxic intermediate.

Immediate Hazard Profile:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation.[2][3][4]

  • Physical Hazard: High potential for static charge accumulation (common in fluorinated crystalline solids), leading to "fly-away" powder risks during weighing.

Engineering Controls: The Primary Barrier

PPE is the last line of defense. Your primary safety system is the engineering control.

Control MeasureSpecificationOperational Requirement
Primary Containment Chemical Fume HoodFace Velocity: 0.5 m/s (100 fpm) average. Sash Height: Working height <18 inches.
Static Control Ionizing Bar / Antistatic GunCritical: Fluorinated powders are electrostatically active. Use an ionizing source during weighing to prevent powder dispersal outside the balance draft shield.
Ventilation HEPA Filtered ExhaustRequired if handling >10g of dry powder outside a ducted hood (e.g., in a balance enclosure).
PPE Selection Matrix

Select PPE based on the state of the matter. The risk profile shifts when the solid is dissolved in organic solvents (e.g., DCM, THF), which can act as a vehicle for transdermal delivery.

A. Routine Handling (Dry Solid)
  • Hand Protection:

    • Material: Nitrile (Accelerator-free preferred to reduce contact dermatitis risk).

    • Thickness: Minimum 0.11 mm (4-5 mil) .

    • Protocol: Single gloving is acceptable for dry solids. Change immediately if punctured.[5][6]

  • Eye Protection:

    • Standard: Chemical Safety Goggles (Indirect Vented).

    • Why: Safety glasses are insufficient. The fine crystalline nature of -CF₃ substituted acids creates airborne micro-particulates that can bypass side-shields.

  • Body Protection:

    • Standard cotton/polyester lab coat. Long pants. Closed-toe leather/synthetic shoes (no mesh).

B. Solution Handling (Dissolved in Organics)
  • Hand Protection:

    • Material: Double-gloving required.

    • Inner Layer: 4 mil Nitrile (Inspection layer).

    • Outer Layer: 5-8 mil Nitrile or Laminate (e.g., Silver Shield®) if using permeating solvents like THF.

    • Causality: The -CF₃ group enhances solubility in lipids; if dissolved in a carrier solvent, skin absorption rates spike.

  • Eye Protection:

    • Chemical Splash Goggles + Face Shield (if volume > 500mL).

Operational Workflow: Step-by-Step
Phase 1: Weighing & Transfer (High Risk for Inhalation)
  • Equilibration: Bring the container into the fume hood. Allow it to sit for 5 minutes to equalize temperature (reducing convection currents).

  • Static Neutralization: Aim an antistatic gun at the powder inside the bottle for 3 seconds before inserting a spatula. Failure to do this often results in powder "jumping" onto the gloved hand.

  • Transfer: Use a disposable anti-static weighing boat. Do not use weighing paper (high slip risk).

  • Decontamination: Wipe the exterior of the stock bottle with a dry Kimwipe, then a damp tissue (ethanol) inside the hood before returning to storage.

Phase 2: Reaction Setup
  • Addition: Add the solid to the solvent, not vice-versa, to minimize splash risk.

  • Temperature: If reacting with strong bases or thionyl chloride, expect an induction period followed by rapid gas evolution. Keep the hood sash fully lowered during the initial 10 minutes.

Phase 3: Waste Disposal[7]
  • Solid Waste: Segregate into "Solid Hazardous Waste - Toxic/Irritant." Label clearly with full chemical name.

  • Liquid Waste: Dispose in "Organic Solvents - Halogenated" stream.

  • Contraindications: NEVER mix with strong oxidizers (e.g., nitric acid) in the waste stream; fluorinated benzenes can form unstable nitrated species under forcing conditions.

Emergency Response Protocols
IncidentImmediate ActionSecondary Action
Skin Contact (Solid) Brush off excess powder gently. Wash with soap/water for 15 min.[3]Monitor for redness/blistering (delayed irritation).
Skin Contact (Solution) Remove gloves immediately. Wash with soap/water for 15 min.Seek medical evaluation if solvent was toxic (e.g., DCM).
Eye Contact Flush at eyewash station for 15 minutes . Hold eyelids open.Transport to ophthalmologist. Bring SDS.
Spill (Dry) Cover with wet paper towels to prevent dust. Scoop into bag.Wipe area with 10% Sodium Carbonate solution.
Visual Safety Logic

The following diagram illustrates the decision-making process for PPE selection and handling based on the physical state of the reagent.

PPE_Logic Start Start: Handling 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid StateCheck Determine Physical State Start->StateCheck Solid Dry Solid / Powder StateCheck->Solid Solution Dissolved in Solvent StateCheck->Solution SolidPPE PPE: Nitrile (4mil) + Goggles Solid->SolidPPE SolventCheck Check Carrier Solvent Solution->SolventCheck StaticRisk Risk: Static Charge / Dust SolidPPE->StaticRisk SolidAction Action: Use Antistatic Gun + Fume Hood StaticRisk->SolidAction Disposal Disposal: Halogenated Waste Stream SolidAction->Disposal AggressiveSolvent Permeating (THF, DCM) SolventCheck->AggressiveSolvent StandardSolvent Standard (EtOAc, Hexane) SolventCheck->StandardSolvent DoubleGlove PPE: Double Glove (Laminate Liner) AggressiveSolvent->DoubleGlove StdGlove PPE: Double Glove (Nitrile) StandardSolvent->StdGlove DoubleGlove->Disposal StdGlove->Disposal

Caption: Decision logic for PPE selection based on physical state and solvent carrier risks.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[8] National Academies Press. [Link]

  • PubChem. (n.d.). 2-(Trifluoromethyl)benzoic acid Compound Summary (Analogous Hazard Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standard (29 CFR 1910.132).[9] United States Department of Labor. [Link][9]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.